(Methacryloxymethyl)bis(trimethylsiloxy)methylsilane
Description
Properties
IUPAC Name |
[methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O4Si3/c1-11(2)12(13)14-10-19(9,15-17(3,4)5)16-18(6,7)8/h1,10H2,2-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMNWQTVWVHXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O4Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane: Structure, Synthesis, and Applications in Advanced Biomaterials
This guide provides a comprehensive technical overview of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane, a functionalized organosiloxane with significant potential in the development of advanced biomaterials. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, synthesis, and key applications, with a focus on its role in enhancing the performance of ophthalmic devices and drug delivery systems.
Introduction: The Versatility of Functionalized Siloxanes
This compound, also known as (methacryloxymethyl)heptamethyltrisiloxane, is a unique hybrid molecule that combines the properties of a methacrylate polymerizable group with a flexible trisiloxane backbone. This structure makes it a valuable monomer and surface modification agent in the creation of high-performance polymers. Its ability to act as a silane coupling agent allows for the formation of durable bonds between organic and inorganic materials, a critical attribute in the design of sophisticated medical devices and drug delivery platforms.[1][2][3][4]
The primary appeal of this molecule lies in its capacity to impart desirable properties such as high oxygen permeability, hydrophobicity, and flexibility to polymer systems. These characteristics are particularly sought after in the field of ophthalmology for the production of silicone hydrogel contact lenses, where patient comfort and corneal health are paramount.[5][6][7] Furthermore, the reactive methacrylate group provides a versatile handle for covalent immobilization onto surfaces, opening avenues for the development of drug-eluting medical devices and functionalized biomaterials.[8][9][10][11]
Chemical Structure and Physicochemical Properties
The unique attributes of this compound stem directly from its molecular architecture. Understanding this structure is key to appreciating its function and reactivity.
Molecular Structure
The molecule consists of a central silicon atom bonded to a methyl group, a methacryloxymethyl group, and two trimethylsiloxy groups. The IUPAC name is [methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate.[12]
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₈O₄Si₃ | [12] |
| Molecular Weight | 320.60 g/mol | [12] |
| Appearance | Colorless liquid | |
| Boiling Point | ~83 °C (estimated) | |
| Density | ~0.912 g/mL (for a related compound) | [13] |
| Refractive Index | ~1.41 (estimated) | |
| Solubility | Soluble in common organic solvents (e.g., THF, toluene, chloroform). Insoluble in water. |
Synthesis and Characterization
While specific, detailed synthesis and characterization data for this compound are not widely published in peer-reviewed literature, a robust synthesis protocol can be proposed based on the well-established hydrosilylation reaction of a related compound.
Proposed Synthesis Protocol: Hydrosilylation
The most probable synthetic route is the platinum-catalyzed hydrosilylation of allyl methacrylate with 1,1,1,3,5,5,5-heptamethyltrisiloxane (also known as bis(trimethylsiloxy)methylsilane).[14][15] This reaction involves the addition of the Si-H bond across the carbon-carbon double bond of the allyl group. Karstedt's catalyst is a common and effective catalyst for this transformation.[14][16]
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Methodology:
-
Reactor Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet. The system is flame-dried and maintained under an inert atmosphere of dry nitrogen.
-
Charging Reactants: The flask is charged with 1,1,1,3,5,5,5-heptamethyltrisiloxane, anhydrous toluene, and a free-radical inhibitor such as 4-hydroxy-TEMPO. The latter is crucial to prevent premature polymerization of the methacrylate group.[14]
-
Catalyst Addition: A solution of Karstedt's catalyst in xylene is added to the reaction mixture.
-
Addition of Allyl Methacrylate: Allyl methacrylate is added dropwise from the dropping funnel to the stirred reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature (typically 60-80°C).[14]
-
Reaction Monitoring: The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹) of the starting siloxane.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any unreacted starting materials are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the final product as a colorless oil.
Characterization
Characterization of the final product is essential to confirm its identity and purity. The following techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic peaks for the trimethylsilyl protons (a sharp singlet around 0.1 ppm), the methyl group on the central silicon, the methylene protons of the methacryloxymethyl group, and the vinyl and methyl protons of the methacrylate group.[17][18][19]
-
¹³C NMR: Would provide signals for all the unique carbon atoms in the molecule, confirming the carbon skeleton.
-
²⁹Si NMR: Would show distinct signals for the different silicon environments (the central silicon and the two equivalent terminal silicon atoms).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹), the C=C stretch of the methacrylate group (around 1640 cm⁻¹), Si-O-Si stretching (a broad band around 1000-1100 cm⁻¹), and Si-C stretching. The absence of a Si-H peak would confirm the completion of the hydrosilylation reaction.[20][21]
-
Mass Spectrometry (MS): Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be used to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming its structure.[22][23][24][25][26]
Applications in Biomaterials and Drug Development
The dual functionality of this compound makes it a valuable component in the formulation of advanced biomaterials, particularly in ophthalmology and for surface modification applications.
Ophthalmic Biomaterials: Silicone Hydrogel Contact Lenses
Silicone hydrogels are the state-of-the-art materials for soft contact lenses due to their high oxygen permeability, which is essential for maintaining corneal health during extended wear.[6][7] The incorporation of siloxane-containing monomers like this compound is a key strategy to enhance oxygen transport through the hydrogel matrix.[6]
Mechanism of Action:
The high oxygen permeability of silicone-based materials is attributed to the high free volume and flexibility of the Si-O-Si bonds in the siloxane backbone.[6] By copolymerizing this compound with hydrophilic monomers (e.g., N-vinylpyrrolidone, N,N-dimethylacrylamide, or 2-hydroxyethyl methacrylate), a biphasic polymer network is created.[5][6][27] This network consists of oxygen-permeable silicone-rich domains and water-rich hydrophilic domains that provide comfort and wettability.
Experimental Protocol: Formulation of a Silicone Hydrogel
-
Monomer Mixture Preparation: A mixture of monomers is prepared, typically including this compound, a hydrophilic monomer, a cross-linking agent (e.g., ethylene glycol dimethacrylate), and a polymerization initiator (e.g., a photoinitiator for UV curing).
-
Molding: The monomer mixture is dispensed into contact lens molds.
-
Polymerization: The molds are exposed to UV light or heat to initiate polymerization and form the cross-linked hydrogel.
-
Hydration and Extraction: The cured lenses are removed from the molds and hydrated in a saline solution. This step also serves to extract any unreacted monomers.
-
Sterilization and Packaging: The final hydrated lenses are sterilized and packaged.
The inclusion of this compound is expected to significantly increase the oxygen permeability of the resulting hydrogel.[6][7][27] However, a balance must be struck, as higher concentrations of the hydrophobic siloxane can decrease the water content and surface wettability, potentially impacting comfort.[5] This trade-off is a central challenge in the formulation of silicone hydrogels.
| Formulation Component | Purpose | Expected Impact of this compound |
| This compound | Oxygen permeability | Increases oxygen permeability |
| Hydrophilic Monomer (e.g., NVP, HEMA) | Water content, wettability | Balances the hydrophobicity of the siloxane |
| Cross-linking Agent (e.g., EGDMA) | Network integrity, mechanical strength | Contributes to the overall mechanical properties |
| Initiator (Photo or Thermal) | Initiates polymerization | - |
Surface Modification for Drug Delivery
The reactive methacrylate group of this compound can be used to covalently immobilize the molecule onto the surface of biomaterials.[8][10][11] This surface modification can be used to alter the surface properties of a device or to create a platform for the subsequent attachment of therapeutic agents.
Mechanism of Surface Modification:
The process typically involves the initial treatment of a substrate (e.g., silica, glass, or a metal oxide) to create a surface rich in hydroxyl groups. The silane portion of the molecule can then react with these hydroxyl groups to form stable covalent bonds. The methacrylate group remains available for further reactions.
Caption: Workflow for surface modification and drug immobilization.
Potential Applications in Drug Development:
-
Drug-Eluting Stents: The surface of a coronary stent could be modified with this silane, and a drug such as an anti-proliferative agent could be subsequently attached to the methacrylate groups. This would allow for the controlled, localized release of the drug to prevent restenosis.
-
Antimicrobial Surfaces: An antimicrobial peptide or quaternary ammonium compound could be covalently attached to a silanized surface to create a medical device that resists bacterial colonization.[28]
-
Targeted Drug Delivery Vehicles: Silica nanoparticles could be surface-modified with this silane. The methacrylate groups could then be used to attach targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues.
The covalent nature of the immobilization provides a more stable and durable attachment compared to simple physical adsorption, which is critical for the long-term performance of such devices.[8][10][11][28]
Safety and Handling
This compound is an irritant, particularly to the eyes. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a highly versatile and valuable molecule for the development of advanced biomaterials. Its unique combination of a polymerizable methacrylate group and a flexible, oxygen-permeable siloxane backbone allows for the creation of materials with tailored properties. Its primary application in silicone hydrogel contact lenses has significantly improved patient outcomes by enhancing corneal health. Furthermore, its utility as a surface modification agent opens up exciting possibilities for the creation of drug-eluting medical devices and targeted drug delivery systems. As the demand for high-performance, functional biomaterials continues to grow, the importance of well-defined molecules like this compound in the researcher's toolbox will undoubtedly increase.
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Properties of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane
An In-Depth Technical Guide to (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of this compound, a unique hybrid organosilane monomer. We will delve into its fundamental properties, synthesis, reactivity, and key applications, with a particular focus on its role in the development of advanced biomedical materials. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development and materials science.
Introduction: A Molecule of Unique Duality
This compound is a fascinating molecule that bridges the worlds of organic polymer chemistry and inorganic siloxane chemistry. Its structure incorporates a polymerizable methacrylate functional group, which is common in many organic polymers, with a flexible and highly permeable siloxane backbone. This duality is the cornerstone of its utility, making it a valuable monomer for creating materials that require a combination of properties not easily achieved with purely organic or inorganic systems. The presence of the siloxane moiety, in particular, imparts high gas permeability, which is a critical attribute for applications such as contact lenses and other biomedical devices where oxygen transport is essential.[1]
Physicochemical and Computed Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes its key identifiers and computed properties.[2][3]
| Property | Value |
| Molecular Formula | C₁₂H₂₈O₄Si₃ |
| Molecular Weight | 320.60 g/mol |
| IUPAC Name | [methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate |
| CAS Number | 18166-40-0 |
| Canonical SMILES | CC(=C)C(=O)OC(O(C)C)O(C)C) |
| InChI | InChI=1S/C12H28O4Si3/c1-11(2)12(13)14-10-19(9,15-17(3,4)5)16-18(6,7)8/h1,10H2,2-9H3 |
| InChIKey | YPMNWQTVWVHXIQ-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 8 |
| Appearance | Clear liquid |
Molecular Structure and Reactivity
The unique properties of this monomer arise directly from its molecular architecture. The central silicon atom is bonded to a methyl group, a methacryloxymethyl group, and two trimethylsiloxy groups.
Caption: Molecular structure of this compound.
The key to its functionality lies in two distinct domains:
-
The Methacrylate Group: This is a well-known functional group in polymer science, readily undergoing free-radical polymerization. This allows the monomer to be incorporated into polymer chains, either as a homopolymer or as a copolymer with other vinyl monomers like acrylic acid or vinyl acetate.[4] The polymerization can be initiated thermally or, more commonly, through UV irradiation in the presence of a suitable photoinitiator.
-
The Siloxane Backbone: The Si-O-Si linkages provide a high degree of rotational freedom, leading to a very flexible polymer chain with a low glass transition temperature. Furthermore, the high free volume associated with the bulky trimethylsiloxy groups is responsible for the exceptionally high gas permeability, particularly to oxygen.
Synthesis and Characterization
The synthesis of siloxane-methacrylate monomers can be challenging due to the potential for side reactions.[5] A common synthetic strategy involves a two-step process: hydrosilylation followed by esterification.
Caption: Plausible synthetic pathways for this compound.
Exemplary Synthetic Protocol (Conceptual)
The following is a conceptual protocol. The actual implementation would require rigorous optimization and safety assessments.
-
Reaction Setup: A multi-neck, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried and kept under a positive pressure of nitrogen.
-
Hydrosilylation: Bis(trimethylsiloxy)methylsilane is charged into the flask.[6] A platinum catalyst, such as Karstedt's catalyst, is added. Allyl methacrylate is then added dropwise from the dropping funnel at a controlled temperature to manage the exothermic reaction.
-
Reaction Monitoring: The progress of the hydrosilylation is monitored by techniques such as ¹H NMR spectroscopy, observing the disappearance of the Si-H proton signal.
-
Purification: Once the reaction is complete, the catalyst is removed, and the product is purified, typically by vacuum distillation.
Characterization
The structural integrity of the synthesized monomer should be verified using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are invaluable for confirming the structure. Key signals to look for would be the vinyl protons of the methacrylate group, the methylene protons adjacent to the silicon and ester oxygen, and the distinct signals for the different silicon environments.[7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks include the C=O stretch of the ester (around 1720 cm⁻¹), the C=C stretch of the vinyl group (around 1640 cm⁻¹), and the strong, broad Si-O-Si stretching vibrations (around 1000-1100 cm⁻¹).[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for assessing the purity of the monomer and identifying any potential byproducts.
Applications in Research and Drug Development
The unique combination of a polymerizable organic group and a gas-permeable siloxane backbone makes this monomer highly valuable in the biomedical field.
Silicone Hydrogel Contact Lenses
The most prominent application of this compound and its analogues is in the formulation of silicone hydrogel contact lenses. The high oxygen permeability imparted by the siloxane component is critical for maintaining corneal health during extended wear. The methacrylate group allows it to be copolymerized with hydrophilic monomers (e.g., HEMA, NVP) to achieve the desired balance of oxygen permeability, water content, and mechanical properties.
Drug Delivery Devices
The principles that make this monomer suitable for contact lenses can be extended to other drug delivery applications:
-
Ophthalmic Drug Delivery: The monomer can be used to create drug-eluting contact lenses or ocular inserts for the sustained release of therapeutics directly to the eye.
-
Transdermal Patches: The high gas permeability can be advantageous in the design of transdermal drug delivery systems, where the exchange of gases like oxygen and water vapor can be important for skin health under the patch.
-
Implantable Devices: For implantable biosensors or drug depots, polymers derived from this monomer could form a biocompatible, permeable matrix.
Polymer and Surface Modification
Beyond biomedical applications, it can be used as a versatile polymer modifier.[9] When copolymerized into other polymer systems, it can enhance properties such as:
-
Surface Wettability and Lubricity: The siloxane chains tend to migrate to the polymer-air interface, lowering the surface energy.
-
Gas Permeability: Even at low concentrations, it can significantly increase the gas permeability of the host polymer.
-
Thermal Stability: The siloxane backbone can improve the thermal stability of the resulting polymer.[9]
Experimental Protocol: Free-Radical Polymerization
This protocol provides a step-by-step method for the homopolymerization of this compound, which is a fundamental step in exploring its material properties.
Materials
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (thermal initiator) or Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (photoinitiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and line
-
UV lamp (if using a photoinitiator)
Procedure (Thermal Initiation)
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve a known quantity of the monomer in anhydrous toluene. Add the thermal initiator, AIBN (typically 0.1-1.0 mol% relative to the monomer).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization: After the final thaw, backfill the flask with nitrogen or argon. Immerse the flask in an oil bath preheated to 60-70 °C (the decomposition temperature of AIBN).
-
Reaction Monitoring: Allow the reaction to proceed for a specified time (e.g., 12-24 hours). The progress can be monitored by observing the increase in the viscosity of the solution.
-
Polymer Isolation: After the reaction period, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate as a solid.
-
Purification and Drying: Decant the solvent/non-solvent mixture. Redissolve the polymer in a small amount of a good solvent (like THF or chloroform) and re-precipitate it into the non-solvent. Repeat this process 2-3 times to remove any unreacted monomer and initiator. Collect the purified polymer and dry it under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
Conclusion and Future Outlook
This compound is a powerful building block for the creation of advanced functional materials. Its hybrid organic-inorganic nature provides a unique set of properties, most notably high gas permeability and polymerizability. While its primary application has been in the revolutionary development of silicone hydrogel contact lenses, its potential in other areas of drug delivery, biomedical devices, and advanced coatings is vast and continues to be an exciting area of research. Future work will likely focus on the development of novel copolymers and interpenetrating polymer networks to further tailor the mechanical, thermal, and drug-release properties of materials derived from this versatile monomer.
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An In-Depth Technical Guide to the Synthesis of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane
Foreword: The Strategic Importance of Functional Siloxanes
In the landscape of advanced materials, functional siloxanes represent a cornerstone of innovation, bridging the gap between inorganic and organic chemistry to yield materials with bespoke properties. (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane, a molecule boasting a reactive methacrylate group and a flexible siloxane backbone, is a premier example of such a hybrid monomer. Its unique architecture makes it an invaluable component in the formulation of high-performance polymers, particularly in the biomedical field for applications such as contact lenses and in the development of advanced coatings and sealants. This guide provides a comprehensive technical overview of its synthesis, grounded in established chemical principles and validated through rigorous analytical characterization.
I. Foundational Principles: The Hydrosilylation Pathway
The most direct and industrially scalable route to this compound is the platinum-catalyzed hydrosilylation of allyl methacrylate with bis(trimethylsiloxy)methylsilane (also known as 1,1,1,3,5,5,5-heptamethyltrisiloxane).[1] This addition reaction is a cornerstone of organosilicon chemistry, enabling the formation of stable silicon-carbon bonds.[2]
The reaction is typically catalyzed by a platinum(0) complex, with Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) being a common and highly effective choice.[1][2] The catalytic cycle, broadly accepted as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum(0) center, followed by coordination of the alkene (allyl methacrylate), migratory insertion of the alkene into the platinum-hydride bond, and finally, reductive elimination of the final product to regenerate the platinum(0) catalyst.[2]
Achieving high selectivity for the desired β-addition product is paramount, as isomerization of the allyl methacrylate can lead to undesired side products. The choice of catalyst, solvent, and reaction temperature are critical parameters in controlling the regioselectivity and overall yield of the reaction.[1]
II. Visualizing the Synthesis: A Molecular Blueprint
To conceptually map the synthetic pathway, the following diagram illustrates the key transformation from reactants to the final product.
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A Senior Application Scientist's Guide to [Methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of [methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate, a key siloxane-containing monomer. We will delve into its precise chemical identification, physicochemical properties, synthesis, and polymerization mechanisms. The core focus is on its pivotal role in the development of advanced materials, particularly in ophthalmic applications like silicone hydrogel contact lenses and its emerging potential in drug delivery systems. The narrative explains the causal relationships between its unique molecular structure—combining a flexible siloxane backbone with a polymerizable methacrylate group—and the resultant material properties, such as high oxygen permeability. Detailed experimental protocols and characterization techniques are provided to bridge theory with practical application for professionals in the field.
Nomenclature and Chemical Identification
The compound commonly referred to by the descriptive name (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane has a precise systematic name under IUPAC nomenclature. Understanding the correct terminology is critical for accurate literature searches and unambiguous scientific communication.
-
IUPAC Name: [methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate[1][2]
-
Common Name: this compound
-
Synonyms: 3-Methacryloyloxymethyl-heptamethyl-trisiloxan[1]
The structure features a central silicon atom bonded to a methyl group, two trimethylsiloxy groups, and a methacryloxymethyl group. This unique combination imparts both inorganic (siloxane) and organic (methacrylate) characteristics.
Structural Diagram
Caption: Molecular structure of the topic compound.
Physicochemical Properties
A summary of the key physical and chemical properties is essential for experimental design, including solvent selection, reaction temperature, and safety considerations.
| Property | Value | Source |
| Molecular Weight | 320.60 g/mol | [1][2] |
| Appearance | Colorless to almost colorless liquid | [4] |
| Density | ~0.92 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | ~1.419 | [4][5] |
| Boiling Point | 112-115 °C at 0.2 mmHg | [4][5] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Rotatable Bond Count | 8 | [1] |
Synthesis and Core Chemistry
The synthesis of siloxane-containing monomers is a critical area of research, aiming for high purity and yield while minimizing hazardous side reactions.[6] A common pathway involves a hydrosilylation reaction, which is the addition of a silicon-hydride bond across an unsaturated bond, often catalyzed by a platinum complex like Karstedt's catalyst.[7]
For a related compound, (3-methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane, a two-step process using microchannel reactors has been developed.[6] This method first involves the hydrosilylation of allyl glycidyl ether with heptamethyltrisiloxane to form an intermediate, followed by a ring-opening reaction of the epoxide with methacrylic acid.[6] This approach is favored because it greatly reduces reaction times, lowers temperatures, and minimizes the formation of isomers and byproducts, ensuring a safer and more efficient production process.[6]
Polymerization Mechanism
The key to this molecule's utility is the methacrylate group (CH2=C(CH3)COO-). This functional group is readily polymerizable via free-radical polymerization.[8] The process is initiated by a molecule that can generate free radicals, such as azobisisobutyronitrile (AIBN), upon heating or UV exposure.[8][9]
The Causality Explained: The process begins when the initiator generates a primary radical. This radical attacks the electron-rich C=C double bond of the methacrylate group, breaking the pi-bond and forming a new single bond. This action transfers the radical to the monomer unit, which then propagates by attacking another monomer. This chain reaction continues, rapidly forming a long polymer chain with a stable carbon-carbon backbone. The bulky siloxane groups remain as pendant side chains.[10]
Applications in Advanced Materials
The unique hybrid nature of this monomer makes it indispensable in creating polymers with tailored properties. Polysiloxanes are renowned for their low glass transition temperature, thermal stability, and biocompatibility.[11][12][13]
The Cornerstone of Silicone Hydrogel Contact Lenses
The most significant application of this and related siloxane monomers is in the production of silicone hydrogel contact lenses.[9]
Expertise & Causality: Traditional hydrogel lenses rely on their water content to transport oxygen to the cornea.[14] However, this relationship has an upper limit. Silicone hydrogels revolutionize oxygen transport by leveraging the properties of the siloxane (Si-O-Si) bonds.[14][15] The Si-O bond is longer and more flexible than the C-C bond, and the energy barrier for rotation is significantly lower.[13] This creates a high "free volume" within the polymer matrix. Oxygen, a small gas molecule, does not dissolve in the water phase but rather diffuses rapidly through these siloxane-rich channels.[9][14][15]
This monomer is a "TRIS"-like analogue (referring to the parent structure 3-(methacryloxy)propyl tris(trimethylsiloxy)silane).[5][9] By incorporating it into a hydrogel formulation with hydrophilic monomers like HEMA or NVP, a biphasic microstructure is created.[14][16] This structure features silicone-rich pathways for oxygen transport and hydrated, hydrophilic pathways that ensure the lens is comfortable, wettable, and moves appropriately on the eye.[14] The result is a material with dramatically increased oxygen permeability (Dk value), which is crucial for maintaining corneal health, especially during extended wear.[9][15]
Potential in Interfacial Drug Delivery
The principles that make this monomer ideal for contact lenses also give it great potential in drug delivery systems (DDS).[17] The ability to create biocompatible polymers with tunable domains is highly attractive for controlling the release of therapeutic agents.[11]
Field-Proven Insight: A polymer network synthesized with this monomer can be designed to have hydrophobic, siloxane-rich domains and hydrophilic domains. This amphiphilic character can be exploited to load both hydrophobic and hydrophilic drugs. For ophthalmic drug delivery, a drug could be loaded into a contact lens made from such a polymer. The drug would then be released in a sustained manner at the eye's surface, offering a significant advantage over the short residence time of eye drops. The high oxygen permeability ensures the cornea remains healthy throughout the treatment period.
Workflow: Polymer Synthesis and Characterization
Caption: A typical workflow for silicone-based polymer synthesis.
Experimental Protocol: Free-Radical Polymerization
This section provides a trusted, self-validating protocol for synthesizing a copolymer film, for example, for preliminary evaluation as a biomaterial.
Objective: To synthesize a crosslinked copolymer film from [methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate and N,N-Dimethylacrylamide (DMA) for basic characterization.
Materials:
-
[Methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate (Siloxane Monomer)
-
N,N-Dimethylacrylamide (DMA) (Hydrophilic Monomer)
-
Ethylene glycol dimethacrylate (EGDMA) (Crosslinking Agent)[9]
-
Azobisisobutyronitrile (AIBN) (Thermal Initiator)[9]
-
Toluene (Solvent)
-
Methanol (Non-solvent for precipitation)[18]
Procedure:
-
Monomer Formulation: In a nitrogen-purged reaction vessel, prepare the monomer mixture. For a representative formulation, combine the Siloxane Monomer (e.g., 60 mol%), DMA (e.g., 38 mol%), and EGDMA (e.g., 2 mol%). The exact ratio is critical and determines the final properties.
-
Initiator & Solvent Addition: Dissolve the monomer mixture in a minimal amount of toluene. Add the initiator, AIBN (e.g., 0.5 mol% with respect to total monomers).
-
Degassing (Self-Validation Step): To prevent oxygen inhibition of the radical polymerization, the solution must be degassed.[8] Perform three freeze-pump-thaw cycles to remove dissolved oxygen.[18] This step is crucial for achieving a high molecular weight polymer.
-
Polymerization: Immerse the sealed reaction vessel in a temperature-controlled oil bath at 60-70 °C for 12-24 hours.[18][19] The solution will become significantly more viscous as the polymer forms.
-
Purification:
-
Cool the reaction mixture to room temperature and dissolve the viscous polymer solution in additional toluene if necessary.
-
Slowly pour the polymer solution into a beaker containing a large excess of vigorously stirring methanol.[18] The copolymer will precipitate as a white solid or gel.
-
This step is essential to remove unreacted monomers and the initiator.
-
-
Drying: Decant the methanol and collect the precipitated polymer. Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved. This ensures all residual solvent is removed.
-
Characterization (Validation): The final, purified polymer should be characterized by techniques such as NMR to confirm composition and GPC to determine molecular weight and polydispersity, validating the success of the synthesis.[7]
Safety and Handling
While siloxane polymers are generally regarded for their biocompatibility, the unpolymerized monomers require careful handling.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards: Methacrylate monomers can be irritating to the skin, eyes, and respiratory system.[4] Avoid inhalation of vapors and direct contact.
-
Storage: Store in a cool, dark place, away from heat sources and initiators to prevent premature polymerization.[4]
Conclusion
[Methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate is a sophisticated building block for advanced functional materials. Its ingeniously designed structure provides a direct causal link to the high-performance properties of the resulting polymers. For researchers in ophthalmology and drug development, a deep understanding of this monomer's chemistry is not merely academic; it is fundamental to innovating the next generation of medical devices and therapeutic systems that rely on a delicate balance of oxygen permeability, hydrophilicity, and biocompatibility.
References
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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Tighe, B. J. The siloxane bond in contact lens materials: the siloxanyl alkyl methacrylate copolymers. PubMed. Available from: [Link]
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Getty, P. T. (2022). Design, Synthesis, and Characterization of Next-Generation Polysiloxanes. UC Santa Barbara Electronic Theses and Dissertations. Available from: [Link]
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Mark, J. E. (2004). Silicones and Silicone-Modified Materials: Overview of Siloxane Polymers. American Chemical Society. Available from: [Link]
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PubChem. (3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane. National Center for Biotechnology Information. Available from: [Link]
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Kim, S. H., et al. (2012). Oxygen permeability of soft contact lenses in different pH, osmolality and buffering solution. The Korean Journal of Vision Science. Available from: [Link]
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Synergistic Enhancement of Oxygen Permeability in Silane-Modified Hydrogel Networks for Advanced Ophthalmic Applications. (2024). PubMed Central. Available from: [Link]
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Jones, L. (2002). Silicone Hydrogel Material and Surface Properties. Contact Lens Spectrum. Available from: [Link]
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Satoh, K., et al. (2011). Stereospecific Free Radical and RAFT Polymerization of Bulky Silyl Methacrylates for Tacticity and Molecular Weight Controlled Poly(methacrylic acid). ACS Publications. Available from: [Link]
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Chen, W. N., et al. (2021). The Ophthalmic Performance of Hydrogel Contact Lenses Loaded with Silicone Nanoparticles. MDPI. Available from: [Link]
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El-Sayed, A. (2011). Radiation-Cured Silicone Polymers for Use in Release Liners. RadTech. Available from: [Link]
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Spectral Analysis of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane, a key organosilicon compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate a comprehensive understanding of this compound's molecular structure and properties.
Introduction to this compound
This compound, with the chemical formula C12H28O4Si3, is a versatile silane monomer.[1] Its unique structure, combining a reactive methacrylate group with a flexible siloxane backbone, makes it a valuable component in the synthesis of advanced polymers and hybrid materials. Understanding its spectral signature is paramount for quality control, reaction monitoring, and the structural elucidation of resulting macromolecular architectures. This guide will delve into the core analytical techniques used to characterize this molecule.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C12H28O4Si3 | PubChem[1] |
| Molecular Weight | 320.60 g/mol | PubChem[1] |
| IUPAC Name | [methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate | PubChem[1] |
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra in public databases, the following ¹H and ¹³C NMR data are predicted based on computational models, which provide a reliable estimation of the chemical shifts.
Experimental Protocol: ¹H and ¹³C NMR
A standardized protocol for acquiring NMR spectra of organosilicon compounds is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of an internal standard such as tetramethylsilane (TMS) is recommended for accurate chemical shift referencing (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire spectra at room temperature.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ proton decoupling to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is appropriate.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.1 | s | 1H | =CH₂ (vinylic proton) |
| ~5.5 | s | 1H | =CH₂ (vinylic proton) |
| ~3.8 | s | 2H | -O-CH₂-Si |
| ~1.9 | s | 3H | -C(CH₃)=CH₂ |
| ~0.2 | s | 3H | Si-CH₃ |
| ~0.1 | s | 18H | -OSi(CH₃)₃ |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides information on the carbon backbone of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~167 | C=O (ester carbonyl) |
| ~136 | -C(CH₃)=CH₂ (quaternary vinylic carbon) |
| ~125 | =CH₂ (vinylic carbon) |
| ~60 | -O-CH₂-Si |
| ~18 | -C(CH₃)=CH₂ |
| ~1 | -OSi(CH₃)₃ |
| ~-2 | Si-CH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic bands for the methacrylate and siloxane moieties.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient and widely used technique for obtaining IR spectra of liquid samples.[2]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small drop of this compound directly onto the ATR crystal.
-
Data Acquisition: Collect the sample spectrum over a typical range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16-32 scans is usually sufficient.[3]
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Interpretation of the IR Spectrum
The following table summarizes the expected characteristic IR absorption bands for this compound based on established correlations for organosilicon compounds.[4][5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium-Strong | C-H stretching (in CH₃ and CH₂ groups) |
| ~1720 | Strong | C=O stretching (in methacrylate ester) |
| ~1640 | Medium | C=C stretching (in methacrylate) |
| ~1260 | Strong | Si-CH₃ deformation |
| ~1090-1020 | Very Strong, Broad | Si-O-Si asymmetric stretching |
| ~840 | Strong | Si-C stretching and CH₃ rocking on Si |
| ~800 | Strong | Si-O-Si symmetric stretching |
The presence of a strong absorption band around 1720 cm⁻¹ is a clear indicator of the carbonyl group in the methacrylate functionality. The very strong and broad absorption in the 1090-1020 cm⁻¹ region is characteristic of the Si-O-Si linkages of the siloxane backbone.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable analytical technique.
Experimental Protocol: GC-MS
A general protocol for the GC-MS analysis of silane compounds is as follows:[6][7]
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as hexane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of non-polar to semi-polar compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 350).
-
Ion Source Temperature: 230 °C.
-
Predicted Fragmentation Pattern
-
Molecular Ion (M⁺): The molecular ion peak at m/z 320 might be weak or absent due to the lability of the siloxane bonds under EI conditions.
-
Loss of a Methyl Group (-CH₃): A peak at m/z 305 ([M-15]⁺) is expected from the loss of a methyl radical from one of the trimethylsilyl groups.
-
Loss of a Trimethylsilyl Group (-Si(CH₃)₃): A fragment at m/z 247 ([M-73]⁺) would result from the cleavage of a trimethylsilyl group.
-
Loss of a Trimethylsiloxy Group (-OSi(CH₃)₃): A peak at m/z 231 ([M-89]⁺) is also likely.
-
Characteristic Siloxane Fragments: The presence of the trimethylsilyl cation, [Si(CH₃)₃]⁺ at m/z 73, is a very common and often abundant fragment in the mass spectra of trimethylsilyl compounds.[8] Other characteristic siloxane fragments may also be observed.
-
Methacrylate Fragments: Fragmentation of the methacrylate group can lead to characteristic ions, although these may be less prominent than the siloxane-related fragments.
Below is a diagram illustrating some of the potential key fragmentation pathways.
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Conclusion
The comprehensive spectral analysis of this compound presented in this guide, including predicted NMR data and interpretations of IR and MS spectra based on established principles, provides a robust framework for the identification and characterization of this important organosilicon monomer. The detailed experimental protocols offer practical guidance for researchers and scientists. A thorough understanding of the spectral properties of this compound is essential for its effective application in the development of novel materials and technologies.
References
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Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Bio-protocol. (n.d.). Polymer analysis with FTIR. Retrieved from [Link]
- Vouros, P., & Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 38(6), 533-639.
- Piechota, G. (2021).
- Vairamani, M., & Mirza, U. A. (1987). Mass spectral studies of some methacryloxypropyltrimethoxysilanes. Organic Mass Spectrometry, 22(5), 336-338.
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
- Williams, E. A. (1983). NMR Spectroscopy of Organosilicon Compounds. In The Chemistry of Organic Silicon Compounds (pp. 511-543). John Wiley & Sons, Ltd.
- Roinestad, K. S., et al. (1998). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. The Analyst, 123(1), 127-130.
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An In-depth Technical Guide to the Solubility of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Methacryloxymethyl)bis(trimethylsiloxy)methylsilane, a member of the organosiloxane family, is a key monomer in the synthesis of advanced materials, particularly in the biomedical and pharmaceutical fields. Its unique molecular structure, combining a polymerizable methacrylate group with a flexible siloxane backbone, allows for the creation of materials with desirable properties such as high oxygen permeability, optical clarity, and biocompatibility. Understanding the solubility of this compound in various organic solvents is paramount for its effective handling, formulation, and application in processes such as polymer synthesis, surface modification, and the development of drug delivery systems.
This technical guide provides a comprehensive overview of the solubility of this compound, offering insights into its behavior in a range of common organic solvents. Furthermore, it details a robust experimental protocol for the determination of its solubility, ensuring scientific integrity and reproducibility in your research and development endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting and explaining its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C12H28O4Si3 | [1] |
| Molecular Weight | 320.60 g/mol | [1] |
| IUPAC Name | [methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate | [1] |
| Appearance | Liquid | |
| Synonyms | METHACRYLOXYMETHYLHEPTAMETHYLTRISILOXANE |
The molecular structure of this compound is characterized by a central silicon atom bonded to a methacryloxymethyl group, a methyl group, and two trimethylsiloxy groups. This structure imparts a predominantly non-polar character to the molecule due to the prevalence of silicon-oxygen and silicon-carbon bonds, and the numerous methyl groups. The presence of the methacrylate ester group introduces a degree of polarity.
Principles of Solubility: A Molecular Perspective
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. The solubility of this compound is therefore dictated by the interplay of its non-polar siloxane backbone and the more polar methacrylate group.
The large, non-polar siloxane portion of the molecule, with its flexible Si-O-Si linkages and methyl groups, leads to strong van der Waals interactions with non-polar and weakly polar organic solvents. Conversely, the ester functionality of the methacrylate group can engage in dipole-dipole interactions with more polar solvents.
Based on its chemical structure, it is anticipated that this compound will exhibit high solubility in a broad range of organic solvents and will be insoluble in water. This is consistent with the observed solubility of the closely related compound, heptamethyltrisiloxane, which is miscible with organic solvents like acetone, ethanol, and diethyl ether, but insoluble in water[2][3][4][5][6].
Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively published, a qualitative solubility profile can be reliably inferred from its chemical structure and the known solubility of analogous siloxane compounds. The following table provides a summary of the expected solubility in common laboratory solvents.
| Solvent | Polarity | Expected Solubility |
| Hexane | Non-polar | Miscible |
| Toluene | Non-polar | Miscible |
| Diethyl Ether | Weakly Polar | Miscible |
| Chloroform | Weakly Polar | Miscible |
| Acetone | Polar Aprotic | Miscible |
| Ethyl Acetate | Polar Aprotic | Miscible |
| Tetrahydrofuran (THF) | Polar Aprotic | Miscible |
| Isopropanol | Polar Protic | Miscible |
| Ethanol | Polar Protic | Miscible |
| Methanol | Polar Protic | Soluble/Miscible |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble |
| Water | Polar Protic | Insoluble |
Note: This solubility profile is based on the principle of "like dissolves like" and data from structurally similar compounds. It is strongly recommended to verify the solubility in a specific solvent for your intended application using the experimental protocol provided below.
Experimental Protocol for Determining Solubility/Miscibility
This section provides a detailed, step-by-step methodology for the visual determination of the solubility or miscibility of this compound in an organic solvent at room temperature. This protocol is designed to be a self-validating system, ensuring trustworthy and reproducible results.
Causality Behind Experimental Choices
The choice of a visual determination method is based on its simplicity, rapidity, and suitability for liquid-liquid systems where miscibility is often the primary concern. The incremental addition of the solute allows for a semi-quantitative assessment of solubility. The use of a vortex mixer ensures thorough mixing, which is critical for reaching equilibrium in a reasonable timeframe. The final observation for clarity, phase separation, or turbidity provides a clear and unambiguous endpoint.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Calibrated pipettes and tips
-
Vortex mixer
-
Safety goggles, lab coat, and appropriate chemical-resistant gloves
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation:
-
Ensure all glassware is clean and dry to prevent contamination.
-
Label a series of glass vials, one for each organic solvent to be tested.
-
Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the respective solvent to each labeled vial.
-
-
Initial Addition and Observation:
-
To the first vial, add a small, measured volume (e.g., 0.1 mL) of this compound.
-
Securely cap the vial and vortex the mixture for 30-60 seconds.
-
Allow the vial to stand for a few minutes and then visually inspect the contents against a well-lit background.
-
Record your observations:
-
Clear, single-phase solution: The compound is miscible or soluble at this concentration.
-
Two distinct layers: The compound is immiscible.
-
Cloudiness or turbidity: The compound is partially soluble or forms a fine dispersion.
-
-
-
Incremental Additions (for Miscible/Soluble Results):
-
If the initial mixture is clear, continue to add aliquots (e.g., 0.1 mL) of this compound to the same vial.
-
After each addition, repeat the vortexing and observation steps.
-
Continue this process until you observe the first signs of insolubility (cloudiness that does not dissipate) or until you have reached a 1:1 volume ratio. If the solution remains clear at a 1:1 ratio and beyond, the two liquids can be considered miscible in all proportions.
-
-
Data Recording and Interpretation:
-
For each solvent, record the maximum amount of this compound that can be added while maintaining a clear, homogeneous solution.
-
Express the solubility semi-quantitatively (e.g., miscible, soluble up to a certain volume ratio, or insoluble).
-
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound can be influenced by several factors, which are crucial to consider in experimental design and application.
Caption: Key factors influencing the solubility of this compound.
-
Temperature: For most liquid-liquid mixtures, miscibility can be temperature-dependent. While many of the listed organic solvents are expected to be miscible at room temperature, it is advisable to conduct solubility tests at the intended operating temperature of your process.
-
Purity of Compound and Solvent: The presence of impurities in either the this compound or the solvent can affect the observed solubility. Always use materials of a known and appropriate purity for your application.
-
Hydrolytic Stability: Like many silanes, this compound can be susceptible to hydrolysis in the presence of water. This can lead to the formation of silanols and subsequent condensation reactions, which will alter the solubility profile. It is crucial to use anhydrous solvents and handle the compound in a dry environment to obtain accurate and reproducible solubility data.
Conclusion
This compound is a versatile monomer with a solubility profile that makes it compatible with a wide array of organic solvents. Its miscibility with non-polar, weakly polar, and polar aprotic solvents provides researchers and formulation scientists with significant flexibility. A comprehensive understanding of its solubility, guided by the principles and protocols outlined in this guide, is essential for unlocking its full potential in the development of innovative materials for the pharmaceutical and drug development industries. By adhering to the detailed experimental methodology, researchers can confidently and accurately determine the solubility of this compound in their specific solvent systems, ensuring the robustness and success of their scientific endeavors.
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Biyuan Chemical. (n.d.). What is the compatibility of heptamethyltrisiloxane with different materials? Retrieved from [Link]
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Biyuan Chemical. (n.d.). What are the physical properties of heptamethyltrisiloxane? Retrieved from [Link]
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Biyuan Chemical. (n.d.). Detailed Explanation of the Physical Properties of Heptamethyltrisiloxane. Retrieved from [Link]
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Biyuan Chemical. (n.d.). Is heptamethyltrisiloxane soluble in water? Retrieved from [Link]
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Hydrolytic stability of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane
An In-Depth Technical Guide to the Hydrolytic Stability of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane
Abstract
This compound is a versatile organosilane featuring a reactive methacrylate group and a trisiloxane backbone. This unique structure makes it a valuable monomer and surface modification agent in various high-performance applications, including the development of advanced materials for drug delivery and biomedical devices. The long-term efficacy and safety of these materials are critically dependent on the hydrolytic stability of the siloxane and ester bonds within the molecule. This guide provides a comprehensive technical overview of the mechanisms governing the hydrolysis of this compound, details the critical factors that influence its degradation, and presents robust experimental protocols for its stability assessment. This document is intended for researchers, materials scientists, and drug development professionals seeking to understand and control the stability of silane-based materials.
Introduction to this compound
This compound, with the chemical formula C12H28O4Si3, is a compound that bridges the worlds of organic polymer chemistry and inorganic silicone chemistry.[1][2] Its molecular architecture consists of a central silicon atom bonded to a methacryloxymethyl group, a methyl group, and two trimethylsiloxy groups.
The methacrylate group provides a reactive site for free-radical polymerization, enabling its incorporation into a wide range of polymer networks. The trisiloxane core imparts properties characteristic of silicones, such as high oxygen permeability, flexibility, and hydrophobicity. This combination of attributes has made it a monomer of interest in the formulation of materials like silicone hydrogel contact lenses and other ophthalmic devices. In the context of drug delivery, such silanes can be used to create controlled-release matrices or to functionalize surfaces for enhanced biocompatibility and targeted drug interaction.[3]
However, the presence of Si-O-Si (siloxane) and C-O-C (ester) linkages renders the molecule susceptible to hydrolysis. Understanding the kinetics and pathways of this degradation is paramount for predicting material lifetime, ensuring biocompatibility of degradation products, and designing stable formulations.
The Chemistry of Siloxane Hydrolysis
The degradation of this compound in an aqueous environment is primarily governed by the cleavage of its siloxane bonds. This process is a subset of the well-understood chemistry of silane coupling agents, which typically involves hydrolysis followed by condensation.[4][5]
Fundamental Mechanism: Hydrolysis and Condensation
The reaction of organosilanes in the presence of water follows a two-step pathway:
-
Hydrolysis: The labile groups attached to the silicon atom react with water to form silanol (Si-OH) groups. For alkoxysilanes, this involves the cleavage of Si-OR bonds. In the case of this compound, the susceptible linkages are the Si-O-Si bonds of the trimethylsiloxy groups.
-
Condensation: The newly formed silanol groups are reactive and can condense with each other or with other silanols on a substrate to form stable siloxane (Si-O-Si) bonds, releasing water in the process.[6]
While often described sequentially, these reactions can occur simultaneously after the initial hydrolysis step.[4]
Hydrolytic Pathway of this compound
For this compound, the primary hydrolytic cleavage occurs at the two Si-O-Si bonds linking the central silicon atom to the trimethylsilyl groups. This reaction yields trimethylsilanol and a more polar, difunctional silanol intermediate. The ester bond of the methacrylate group can also undergo hydrolysis, particularly under strong acid or base catalysis, but is generally more stable than the siloxane linkages under near-neutral conditions.
The initial degradation products are:
-
Intermediate Silanediol: (Methacryloxymethyl)methylsilanediol
-
Byproduct: Trimethylsilanol (which can further dimerize to hexamethyldisiloxane)
Critical Factors Influencing Hydrolytic Stability
The rate and extent of hydrolysis are not intrinsic properties but are heavily influenced by the surrounding chemical and physical environment. Control over these factors is essential for designing stable materials.
Effect of pH
The hydrolysis of siloxanes is catalyzed by both acids and bases.[7][8] The rate of hydrolysis is typically at its minimum in the pH range of 6 to 7.
-
Acidic Conditions (pH < 4): Protonation of the siloxane oxygen atom makes the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack by water. The hydrolysis rate under acidic conditions is generally rapid.[9]
-
Alkaline Conditions (pH > 10): The reaction proceeds via nucleophilic attack of hydroxide ions (OH⁻) on the silicon atom. The rate of hydrolysis is also significantly accelerated under alkaline conditions.[7][8]
Steric and Electronic Effects
The molecular structure of the silane itself plays a crucial role.
-
Steric Hindrance: The bulky trimethylsiloxy groups on this compound can sterically hinder the approach of water or catalysts to the central silicon-oxygen bonds, potentially slowing hydrolysis compared to less substituted silanes.[10]
-
Alkyl Group Size: The rate of hydrolysis for alkoxysilanes is generally related to the steric bulk of the alkoxy groups, with methoxy groups hydrolyzing 6-10 times faster than ethoxy groups.[9] A similar principle applies to the siloxy groups in this molecule.
Temperature and Solvent
-
Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis by increasing the kinetic energy of the reacting molecules.
-
Solvent: The presence of co-solvents, such as ethanol or acetone, can influence the hydrolysis rate. Adding the alcohol corresponding to the alkoxy group (e.g., methanol for methoxysilanes) can help stabilize the solution by improving the silane's dispersion in the aqueous phase.[11]
| Factor | Condition | Expected Impact on Hydrolysis Rate of this compound | Rationale |
| pH | pH < 4 or pH > 10 | Significant Increase | Acid or base catalysis of Si-O-Si bond cleavage.[8] |
| pH 6-7 | Minimum Rate | The reaction is uncatalyzed and proceeds at its slowest rate. | |
| Temperature | Increase | Increase | Provides activation energy for the reaction, increasing reaction kinetics.[6] |
| Decrease | Decrease | Reduces kinetic energy, slowing the reaction rate. | |
| Steric Hindrance | High (Bulky Groups) | Decrease | The trimethylsiloxy groups physically block the approach of water to the reactive Si-O-Si center.[10] |
| Catalysts | Lewis Acids/Bases | Increase | Can coordinate with the siloxane oxygen or silicon atom to facilitate bond cleavage.[12] |
Experimental Assessment of Hydrolytic Stability
A robust evaluation of hydrolytic stability requires a well-designed experimental plan and the use of appropriate analytical techniques to monitor the degradation process over time.
Rationale for Method Selection
No single technique can provide a complete picture of the hydrolysis process. A multi-faceted approach is recommended.
-
NMR Spectroscopy (¹H, ²⁹Si): Provides unambiguous structural information and allows for the quantification of the parent compound and its degradation products. ²⁹Si NMR is particularly powerful for observing the changes in the chemical environment of the silicon atoms as hydrolysis proceeds.
-
FT-IR Spectroscopy: An excellent tool for monitoring changes in chemical bonding. The disappearance of the characteristic Si-O-Si stretching band and the appearance of a broad Si-OH band are key indicators of hydrolysis.[13][14]
-
Chromatography (GC-MS, HPLC): These separation techniques are ideal for quantifying the concentration of the parent silane over time, allowing for the determination of degradation kinetics. GC-MS is particularly useful for identifying volatile degradation products like hexamethyldisiloxane.
Protocol: Time-Course Hydrolysis Study
This protocol provides a self-validating framework for assessing stability. The inclusion of a t=0 sample and a non-polar internal standard is critical for accurate quantification.
Objective: To determine the rate of hydrolysis of this compound at a given pH and temperature.
Materials:
-
This compound
-
Buffered aqueous solution (e.g., phosphate-buffered saline for pH 7.4, acetate buffer for pH 4)
-
Water-miscible organic co-solvent (e.g., THF or acetonitrile), HPLC grade
-
Internal standard (e.g., dodecane, stable and water-insoluble)
-
Quenching/Extraction solvent (e.g., diethyl ether or hexane), HPLC grade
-
Anhydrous sodium sulfate
-
GC-MS vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the silane in the co-solvent (e.g., 10 mg/mL in THF).
-
Reaction Setup: In a series of sealed vials, add the buffered aqueous solution. Place the vials in a temperature-controlled water bath or incubator set to the desired temperature (e.g., 37°C).
-
Initiation (t=0): To each vial, add a small aliquot of the silane stock solution to achieve the final desired concentration (e.g., 0.1 mg/mL). Add a precise amount of the internal standard stock solution. Vigorously shake or vortex each vial for 30 seconds.
-
Time-Zero Sample: Immediately quench the reaction in the first vial by adding 1 mL of the extraction solvent (diethyl ether). Vortex for 1 minute to extract the unreacted silane and internal standard.
-
Time-Course Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), quench subsequent vials in the same manner as the t=0 sample.
-
Sample Workup: For each quenched sample, separate the organic layer. Dry the organic layer over a small amount of anhydrous sodium sulfate to remove residual water.
-
Analysis: Transfer the dried organic extract to a GC-MS vial. Analyze the samples by GC-MS to determine the ratio of the silane peak area to the internal standard peak area.
-
Data Analysis: Plot the percentage of remaining silane (normalized to the t=0 sample) against time. Fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the hydrolysis rate constant (k) and half-life (t₁/₂).
Implications for Drug Development and Material Science
The hydrolytic stability profile of this compound is a critical design parameter that directly impacts its application performance.
-
In Drug Delivery: For applications requiring long-term drug elution, such as in an implantable device, high hydrolytic stability is essential to ensure a consistent release profile and maintain the mechanical integrity of the device. Conversely, for biodegradable systems designed for temporary scaffolding or single-dose delivery, a controlled, predictable rate of hydrolysis is desirable. The degradation products must also be assessed for biocompatibility.
-
In Surface Modification: When used as a coupling agent or to create a functional surface coating, the stability of the silane layer is paramount. Hydrolytic failure can occur at the interface between the substrate and the silane or within the silane network itself.[15] A breakdown of the coating can lead to loss of function, such as reduced lubricity, altered wettability, or delamination, ultimately causing device failure.
Conclusion
This compound is a valuable hybrid monomer whose utility is intrinsically linked to its chemical stability in aqueous environments. The hydrolysis of its siloxane bonds is a complex process influenced primarily by pH, temperature, and the molecule's steric profile. A thorough understanding of these factors, coupled with rigorous experimental evaluation using techniques such as NMR, FT-IR, and chromatography, is essential for any researcher or developer aiming to leverage this molecule in robust and reliable applications. By carefully controlling the operational environment and material formulation, the hydrolytic stability can be managed to meet the demanding performance criteria of advanced biomedical and pharmaceutical technologies.
References
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Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. [Link]
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xiMix Co., Ltd. The Reaction Mechanism of the Silane Coupling Agents and the Application Research for Rubber Materials. NIPPON GOMU KYOKAISHI. 2023;96(5). [Link]
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ResearchGate. Hydrolysis and condensation mechanism of organofunctional silanes and... [Link]
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Tangshan Sunfar New Materials Co., Ltd. The mechanism of action of silane coupling agent. [Link]
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Nanjing SiSiB Silicones Co., Ltd. Hydrolysis Method of Silane Coupling Agent. [Link]
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Gelest, Inc. Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. [Link]
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Arkles, B. et al. Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. ResearchGate. [Link]
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Barroso, J. et al. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Vibrational Spectroscopy. 2013. [Link]
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Örn, A. Degradation studies on polydimethylsiloxane. Doria.fi. 2018. [Link]
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PubChem. This compound. [Link]
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Arkles, B. et al. Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Chemistry – A European Journal. 2014;20:9442-9450. [Link]
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Franquet, A. et al. The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. ResearchGate. [Link]
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Ducom, G. et al. Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. Water Science and Technology. 2015. [Link]
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Nishiyama, N. et al. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. Journal of Applied Polymer Science. 1987;34:1619-1630. [Link]
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Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]
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Gremse, F. et al. Transformative Materials for Interfacial Drug Delivery. Advanced Materials. 2021. [Link]
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Thermal properties of polymers containing (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane
An In-depth Technical Guide to the Thermal Properties of Polymers Containing (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane
For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is paramount for predicting their performance, stability, and processing behavior. This guide provides a comprehensive overview of the thermal characteristics of polymers synthesized from this compound (MBSM). As a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-proven insights to deliver a self-validating framework for experimentation and analysis.
Introduction: The Significance of Siloxane-Containing Methacrylate Polymers
Polymers incorporating siloxane moieties, such as those derived from this compound, represent a versatile class of materials. The combination of a methacrylate backbone, known for its amorphous nature and optical clarity, with the unique properties of siloxanes results in polymers with a desirable balance of characteristics. Polysiloxanes are distinguished by their high thermal stability, low glass transition temperatures, and excellent biocompatibility.[1] The Si-O backbone bond is significantly stronger than the C-C bond of typical organic polymers, contributing to their enhanced thermal resistance.[2]
The monomer, this compound, features a methacrylate group for polymerization and a flexible siloxane side chain. This structure is anticipated to yield polymers with a unique thermal profile, influenced by both the polymethacrylate backbone and the pendant siloxane groups.
Polymer Synthesis: Free-Radical Polymerization of this compound
The most common and straightforward method for polymerizing methacrylate monomers is free-radical polymerization. This technique allows for the synthesis of high molecular weight polymers under relatively mild conditions.
Causality Behind Experimental Choices
The choice of initiator, solvent, and reaction temperature is critical for controlling the polymerization process and the final properties of the polymer.
-
Initiator: Azobisisobutyronitrile (AIBN) is a widely used initiator for free-radical polymerization. Its decomposition into radicals occurs at a predictable rate at moderate temperatures (around 60-80 °C), offering good control over the initiation step. Benzoyl peroxide is another common initiator that decomposes to form radicals upon heating.[3]
-
Solvent: A solvent is chosen to dissolve both the monomer and the resulting polymer. Toluene or tetrahydrofuran (THF) are suitable choices for the polymerization of siloxane-containing methacrylates due to their ability to solvate the non-polar siloxane side chains and the growing polymer.
-
Temperature: The reaction temperature is selected to ensure an appropriate rate of initiator decomposition and propagation of the polymer chains. A temperature range of 60-80 °C is typical for AIBN-initiated polymerizations.[4]
Step-by-Step Experimental Protocol for Polymer Synthesis
-
Monomer Purification: Purify the this compound monomer by passing it through a column of basic alumina to remove any inhibitor (e.g., hydroquinone monomethyl ether).
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified monomer (e.g., 10 g) in an appropriate solvent (e.g., 50 mL of toluene).
-
Initiator Addition: Add the free-radical initiator, such as AIBN (e.g., 0.1 mol% with respect to the monomer).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for a specified time (e.g., 24 hours).
-
Polymer Isolation: After the reaction, cool the flask to room temperature and precipitate the polymer by slowly adding the solution to a non-solvent, such as methanol.
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Caption: Workflow for the free-radical polymerization of this compound.
Thermal Analysis: Characterizing the Polymer's Response to Heat
Thermal analysis techniques are essential for determining the key thermal properties of the synthesized polymer. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information about the thermal stability and decomposition profile of the polymer.
Polymers with siloxane side chains are expected to exhibit enhanced thermal stability compared to their purely organic counterparts like poly(methyl methacrylate) (PMMA).[5] The high bond energy of the Si-O bond contributes to this stability. The thermal degradation of PMMA typically occurs in multiple steps, with the initiation of degradation being sensitive to the polymerization method.[5] For poly(this compound), the degradation is likely to involve both the methacrylate backbone and the siloxane side chains.
-
Sample Preparation: Place a small amount of the dried polymer (5-10 mg) into a TGA crucible (e.g., platinum or alumina).
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tmax) from the TGA and its derivative (DTG) curves.
Caption: Step-by-step workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
The glass transition temperature (Tg) is a key parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For amorphous polymers like those derived from methacrylates, the Tg is a critical property. The presence of flexible siloxane side chains is expected to lower the Tg of the polymer compared to PMMA (Tg ≈ 105 °C) due to an increase in free volume and chain mobility.[6] DSC is particularly well-suited for analyzing the behavior of silicones at low temperatures.[7]
-
Sample Preparation: Accurately weigh a small amount of the polymer (5-10 mg) and seal it in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Experimental Conditions:
-
Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
First Heating Scan: Heat the sample from a low temperature (e.g., -150 °C) to a temperature above its expected Tg (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min). This scan erases the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Second Heating Scan: Heat the sample again at the same rate. The Tg is determined from this second heating scan to ensure it is a material property and not an artifact of its thermal history.
-
-
-
Data Analysis: Analyze the heat flow versus temperature curve from the second heating scan to determine the midpoint of the step change corresponding to the glass transition temperature.
Caption: Step-by-step workflow for Differential Scanning Calorimetry (DSC).
Summary of Expected Thermal Properties
The following table summarizes the anticipated thermal properties of poly(this compound) based on the known behavior of similar siloxane-methacrylate copolymers.
| Thermal Property | Analytical Technique | Expected Value/Behavior | Rationale |
| Glass Transition Temperature (Tg) | DSC | < 105 °C | The flexible siloxane side chains increase free volume and chain mobility, thus lowering the Tg compared to PMMA.[6] |
| Thermal Stability (Tonset) | TGA | > 250-300 °C | The high bond energy of the Si-O bonds in the siloxane side chains enhances the thermal stability of the polymer.[2][8] |
| Decomposition Profile | TGA | Multi-step degradation | Degradation is expected to involve both the methacrylate backbone and the siloxane side chains, potentially leading to a complex decomposition profile. |
| Crystallinity | DSC | Amorphous | Methacrylate polymers are typically amorphous, and the bulky, irregular side chains are not expected to promote crystallization. |
Conclusion
This technical guide provides a comprehensive framework for the synthesis and thermal characterization of polymers containing this compound. By understanding the interplay between the methacrylate backbone and the siloxane side chains, researchers can anticipate and verify the thermal properties of these versatile materials. The detailed experimental protocols and the underlying scientific rationale offer a robust foundation for further research and development in areas where thermally stable and flexible polymers are required.
References
-
Thermal Properties of Polysiloxanes. (URL: [Link])
-
Surface Energy and Thermal Stability Studies of Poly(dimethyl siloxane)–Poly(alkyl(meth)acrylate) Copolymers. (URL: [Link])
-
Thermogravimetric analysis of poly(alkyl methacrylates) and poly(methylmethacrylate‐g‐dimethyl siloxane) graft copolymers. (URL: [Link])
-
DSC thermograms of the copolymers. (URL: [Link])
-
Thermal Properties of Polysiloxane/Ag Nanocomposites with Different Network Structures and Distributions of Si–H Groups. (URL: [Link])
-
Thermal Characterization of Silicone. (URL: [Link])
-
Thermodynamic and Kinetic Considerations - Effect of Organic Siloxane on MMA Polymerization. (URL: [Link])
-
DSC and TGA data of homo and copolymers. (URL: [Link])
-
(1) TGA, (2) DSC analysis for (a) the copolymer and (b) poly(MMA-co-BA) with VTES. (URL: [Link])
-
Factors Determining Unique Thermal Resistance and Surface Properties of Silicone-Containing Composites. (URL: [Link])
-
Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability. (URL: [Link])
-
BIS(TRIMETHYLSILOXY)METHYLSILANE. (URL: [Link])
-
Thermal behavior of poly(2-hydroxyethyl methacrylate-bis-[trimethoxysilylpropyl]amine) networks. (URL: [Link])
-
This compound. (URL: [Link])
-
Thermal analysis of polydimethylsiloxanes. I. Thermal degradation in controlled atmospheres. (URL: [Link])
-
(3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane. (URL: [Link])
-
Visible-Light Initiated Free-Radical/Cationic Ring-Opening Hybrid Photopolymerization of Methacrylate/Epoxy: Polymerization Kine. (URL: [Link])
-
Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. (URL: [Link])
-
Benzoyl peroxide! Free-Radical polymerization!. (URL: [Link])
-
LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. 11. (URL: [Link])
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Molecular weight of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane
An In-depth Technical Guide to (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane in Advanced Biomaterial Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a specialized organosiloxane monomer that holds a significant position in the development of advanced biomaterials, most notably in the field of ophthalmology. Its unique molecular architecture, combining a polymerizable methacrylate group with a flexible, oxygen-permeable siloxane backbone, makes it a critical component in the formulation of silicone hydrogels for applications such as contact lenses. This guide provides a comprehensive overview of its chemical properties, the scientific principles behind its application, methodologies for its incorporation into polymer networks, and the analytical techniques used for characterization. By synthesizing technical data with practical, field-proven insights, this document serves as a vital resource for researchers aiming to harness the potential of this and related siloxane monomers in next-generation material design.
Introduction: The Role of Siloxanes in High-Performance Biomaterials
The demand for biomaterials with tailored properties—biocompatibility, specific mechanical moduli, and high gas permeability—has driven innovation in polymer chemistry. In ophthalmology, the development of soft contact lenses that allow for continuous wear necessitated a departure from traditional hydrogels, which, despite their high water content, exhibit limited oxygen permeability. This limitation can lead to corneal hypoxia, a significant clinical concern.
The integration of silicone-based monomers into hydrogel formulations marked a paradigm shift. The intrinsic properties of the siloxane bond (Si-O-Si) are central to this advancement. These bonds possess high flexibility and a large free volume within the resulting polymer matrix, creating pathways for efficient gas diffusion. This compound, belonging to the class of siloxane methacrylates, is an exemplary monomer designed to leverage these properties. Its structure features a methacrylate "head" for covalent incorporation into a polymer chain via free-radical polymerization and a trisiloxane "tail" that imparts high oxygen permeability. This guide will delve into the core chemical and physical attributes of this monomer and its pivotal role in creating advanced silicone hydrogel networks.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application. These properties dictate its reactivity, its interaction with other components in a formulation, and the characteristics of the final polymer.
| Property | Value | Source |
| Molecular Weight | 320.60 g/mol | [1][2][3] |
| Molecular Formula | C₁₂H₂₈O₄Si₃ | [1][2][3] |
| IUPAC Name | [methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate | [1][3] |
| CAS Number | 18166-40-0 | [1][3] |
| Canonical SMILES | CC(=C)C(=O)OC(O(C)C)O(C)C | [1] |
| Appearance | Liquid (at standard conditions) | [4] |
| Hydrogen Bond Donor Count | 0 | [1][2] |
| Hydrogen Bond Acceptor Count | 4 | [1][2] |
| Rotatable Bond Count | 8 | [1] |
These descriptors highlight a molecule with a significant non-polar, flexible siloxane portion and a reactive methacrylate group, with several oxygen atoms capable of acting as hydrogen bond acceptors.
The Causality of Molecular Design: Structure-Property Relationships
The efficacy of this compound in biomaterials stems directly from its molecular structure. The design is a deliberate fusion of two distinct chemical moieties, each contributing a critical function to the final polymer.
The Siloxane Backbone: Engine of Oxygen Permeability
The core advantage of incorporating this monomer is the dramatic increase in oxygen permeability (Dk) of the resulting material. This is attributed to the trisiloxane segment of the molecule.
-
High Free Volume: The Si-O-Si bonds are longer and more flexible than C-C bonds, leading to a less efficiently packed polymer network. This creates significant interstitial free volume, which acts as a conduit for gas molecules.
-
Low Cohesive Energy: The weak intermolecular forces between siloxane chains mean that little energy is required to create transient gaps for gas diffusion.[5]
The result is a material where oxygen transport is not solely dependent on the water content, as in traditional hydrogels, but is primarily driven by diffusion through the silicone-rich phases.[5] This mechanism allows for the creation of materials with high Dk values even at moderate water contents, resolving the core issue of corneal hypoxia.
Caption: Logical relationship between monomer structure and final polymer properties.
The Methacrylate Group: Anchor to the Polymer Network
The terminal methacrylate group provides the means for incorporating the monomer into a larger polymer structure. It readily participates in free-radical polymerization, a common and versatile method for synthesizing hydrogels. This allows it to copolymerize with a wide range of other vinyl monomers, enabling the fine-tuning of the final material's properties.
Synthesis and Polymerization: From Monomer to Material
While a specific, detailed synthesis protocol for this compound is not widely available in peer-reviewed literature, its synthesis would logically follow established principles of organosilicon chemistry, likely involving the reaction of a chloromethyl-functionalized trisiloxane with a methacrylate salt or methacrylic acid.
The true utility of the monomer is realized in its polymerization to form a silicone hydrogel. This process is a carefully controlled balancing act between hydrophobic (siloxane) and hydrophilic components to achieve a material that is both oxygen-permeable and comfortable for the user.
Representative Experimental Protocol: Silicone Hydrogel Formulation
The following is a representative, field-proven protocol for the synthesis of a silicone hydrogel, illustrating how a siloxane methacrylate monomer is used in practice. This protocol is based on formulations described in scientific literature for creating contact lens materials.[5][6][7]
Objective: To synthesize a silicone hydrogel film with high oxygen permeability.
Materials:
-
Siloxane Monomer: e.g., 3-(methacryloxy)propyltris(trimethylsiloxy)silane (TRIS) - a well-studied analogue.
-
Hydrophilic Monomer: N,N-dimethylacrylamide (DMA) or 2-hydroxyethylmethacrylate (HEMA).
-
Crosslinking Agent: Ethylene glycol dimethacrylate (EGDMA).
-
Thermal Initiator: Azobisisobutyronitrile (AIBN).
-
Solvent (optional, for compatibility): A suitable solvent like isopropanol.
Procedure:
-
Monomer Mixture Preparation:
-
In a clean, dry glass vial, combine the siloxane monomer, hydrophilic monomer(s), and crosslinking agent in the desired weight percentages. A common starting point for research formulations is a ratio of hydrophobic to hydrophilic components between 1:1 and 2:1.
-
Causality: The ratio of siloxane to hydrophilic monomer is the primary determinant of the balance between oxygen permeability and water content/wettability. EGDMA creates covalent bonds between polymer chains, forming the stable network structure.
-
-
Initiator Addition:
-
Add the thermal initiator (AIBN) to the monomer mixture. A typical concentration is 0.1-1.0 wt% of the total monomer weight.
-
Ensure the initiator is fully dissolved. Gentle agitation or brief sonication may be used.
-
-
Molding:
-
The monomer mixture is dispensed between two flat glass plates separated by a Teflon spacer of a defined thickness (e.g., 0.5 mm) to create a film of uniform thickness. Alternatively, for lens shapes, polypropylene contact lens molds are used.
-
-
Polymerization (Curing):
-
Place the mold assembly in a programmable oven or water bath.
-
Initiate polymerization by ramping the temperature to 60-70 °C, the activation temperature range for AIBN.
-
Maintain this temperature for a period of 12-24 hours to ensure complete polymerization.
-
Causality: The thermal energy causes the decomposition of AIBN into free radicals, which initiate the chain-growth polymerization of the methacrylate groups.
-
-
Demolding and Purification:
-
After cooling to room temperature, carefully separate the molds to release the polymer film or lens.
-
The polymer is then subjected to an extraction process to remove any unreacted monomers and the initiator. This is critical for biocompatibility.
-
Submerge the polymer in a solvent like isopropanol or ethanol for several hours, followed by a gradual hydration process in a series of alcohol/water solutions of decreasing alcohol concentration, and finally in pure deionized water.
-
-
Hydration and Storage:
-
The purified hydrogel is stored in a buffered saline solution until characterization.
-
Caption: Experimental workflow for silicone hydrogel synthesis.
Analytical Characterization: A Self-Validating System
Characterizing both the monomer and the final polymer is crucial for quality control and for understanding the structure-property relationships.
Monomer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR are powerful tools. ¹H NMR can confirm the presence and integration of protons on the methacrylate group versus those on the siloxane methyl groups. ²⁹Si NMR provides direct information about the silicon environment, confirming the integrity of the trisiloxane structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the presence of key functional groups. For this compound, characteristic peaks would include the C=O stretch of the ester (~1720 cm⁻¹), the C=C stretch of the methacrylate group (~1638 cm⁻¹), and the strong, broad Si-O-Si stretching vibrations (~1000-1100 cm⁻¹).
Polymer Characterization
-
Degree of Conversion: The polymerization process can be monitored using ATR-FTIR by observing the decrease in the intensity of the C=C methacrylate peak at ~1638 cm⁻¹ relative to a stable internal standard peak.
-
Oxygen Permeability (Dk): This is the most critical performance metric. It is measured using a polarographic oxygen sensor according to ISO 18369-4 standards. The Dk value is directly correlated with the concentration and type of siloxane monomer used.
-
Equilibrium Water Content (EWC): Determined gravimetrically by comparing the weight of the fully hydrated hydrogel to its dry weight. EWC is inversely related to the concentration of the hydrophobic siloxane monomer.
-
Mechanical Properties: The Young's modulus, tensile strength, and elongation at break are measured using a tensiometer to ensure the material is durable enough for its intended application yet soft enough for user comfort.
-
Surface Wettability: Measured by the sessile drop contact angle method. A lower contact angle indicates better wettability, which is crucial for on-eye comfort. This property is heavily influenced by the hydrophilic co-monomers in the formulation.
Conclusion and Future Outlook
This compound represents a sophisticated class of monomers that have been instrumental in solving the challenge of oxygen permeability in hydrogel biomaterials. Its intelligent design, which marries a polymerizable head with a gas-permeable tail, allows for its seamless integration into robust, high-performance networks. The principles and protocols outlined in this guide demonstrate that the successful application of this monomer is a function of understanding its core properties and carefully balancing its hydrophobic nature with hydrophilic co-monomers to achieve a synergistic final material. As the field of biomaterials continues to advance, particularly towards applications in drug delivery and biosensing, the foundational chemistry of siloxane methacrylates will undoubtedly serve as a platform for further innovation, enabling the creation of next-generation devices with enhanced functionality and biocompatibility.
References
-
Gelest, Inc. (2015). Safety Data Sheet for this compound, 95%. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Lin, Y.-F., et al. (2024). Synergistic Enhancement of Oxygen Permeability in Silane-Modified Hydrogel Networks for Advanced Ophthalmic Applications. Polymers, 16(1), 123. Available at: [Link]
-
Lai, Y.-C., et al. (2019). Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels. Polymers, 11(6), 983. Available at: [Link]
- Wichterle, O., & Lim, D. (1960). Hydrophilic gels for biological use.
- Nicolson, P. C., & Vogt, J. (2001). Soft contact lens polymers: an evolution.
-
Al-Harthi, M. A., et al. (2022). Characterization and analysis of extended-wear silicone hydrogel contact lenses utilizing novel silicone macromers. Journal of Applied Polymer Science, 139(15), 51921. Available at: [Link]
- Lin, M. C., & Svitova, T. F. (2010). Oxygen permeability of silicone hydrogel contact lenses. Optometry and Vision Science, 87(6), 440-445.
-
Gelest, Inc. (n.d.). Living Polymerization Routes to Siloxane Macromers and Higher Order Silicone Structures. Retrieved from [Link]
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- 2. Methacrylate- and Acrylate-Functional Silicones - Gelest [technical.gelest.com]
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- 4. EP1969397B1 - Method for preparing silicone hydrogels - Google Patents [patents.google.com]
- 5. Synergistic Enhancement of Oxygen Permeability in Silane-Modified Hydrogel Networks for Advanced Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Enhancement of Oxygen Permeability in Silane-Modified Hydrogel Networks for Advanced Ophthalmic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for surface modification using (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane
An Application Guide to Surface Modification Using (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of this compound for advanced surface modification. This unique silane agent, featuring a terminal methacrylate group and a flexible siloxane backbone, is an exemplary molecule for creating functionalized surfaces tailored for biomolecule immobilization, polymer grafting, and the development of biocompatible materials. We move beyond simple step-by-step instructions to elucidate the underlying chemical principles, ensuring that protocols are not just followed, but understood. This guide establishes a self-validating methodology, integrating critical characterization and quality control checkpoints to guarantee reproducible and reliable results.
The Science of this compound
Understanding the molecular structure of this compound is fundamental to harnessing its capabilities in surface engineering. The molecule is composed of two key functional domains:
-
The Methacrylate Functional Group: This is the reactive terminus of the molecule. The carbon-carbon double bond is readily available for free-radical polymerization. This allows the surface to become a platform for "grafting-from" techniques, where polymer chains are grown directly from the substrate, or for "grafting-to" applications, where pre-synthesized polymers or biomolecules with corresponding reactive groups can be attached.
-
The Siloxane Anchoring Group: The central silicon atom is bonded to two trimethylsiloxy (-OSi(CH₃)₃) groups. These groups are susceptible to hydrolysis, which is the crucial first step in the silanization process. This reaction cleaves the Si-O bonds to form reactive silanol (Si-OH) groups, the precursors to surface attachment.
The overall modification process is a classic example of silanization, which transforms a hydroxyl-rich, hydrophilic surface (like glass or silicon dioxide) into a covalently modified, functional surface. The mechanism proceeds through three primary stages.[1]
-
Hydrolysis: In the presence of trace amounts of water (either from the solvent or adsorbed on the substrate surface), the trimethylsiloxy groups of the silane hydrolyze to form reactive silanol intermediates and trimethylsilanol as a byproduct.
-
Condensation: The newly formed silanol groups on the agent react with the native hydroxyl groups (-OH) present on the substrate, forming stable, covalent siloxane bonds (Si-O-Substrate). This step anchors the molecule to the surface.
-
Self-Condensation/Polymerization: Adjacent silane molecules on the surface can also react with each other, forming a cross-linked siloxane network. The degree of this polymerization depends on reaction conditions such as silane concentration, water availability, and temperature.[2]
Caption: The three-stage mechanism of surface silanization.
Core Protocol: Modification of Glass and Silicon Dioxide Surfaces
This protocol details the modification of hydroxyl-bearing substrates like glass slides, coverslips, or silicon wafers. The procedure is designed to generate a uniform, covalently attached layer of this compound, creating a surface primed with methacrylate groups. Anhydrous conditions are specified to favor the formation of a monolayer and minimize uncontrolled polymerization in solution.[3]
Part A: Substrate Preparation - The Foundation of Success
Causality: The density and reactivity of surface hydroxyl groups are paramount for successful silanization. An atomically clean, hydrophilic surface ensures uniform reaction kinetics. Failure to properly clean the substrate is the most common source of inconsistent results.
Methodology:
-
Initial Degreasing: Sonicate substrates in a bath of Alconox (or similar lab-grade detergent) for 15 minutes, followed by sequential 15-minute sonications in acetone, isopropanol, and ultrapure water.
-
Hydroxylation (Choose one):
-
(Recommended) UV-Ozone Treatment: Place cleaned, dried substrates in a UV-Ozone cleaner for 15-20 minutes. This is a highly effective and safe method for removing organic contaminants and generating a high density of surface hydroxyls.
-
(Alternative) Piranha Solution: Extreme Caution Required. Piranha solution is highly corrosive and explosive upon contact with organic materials. Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Immerse substrates for 30-45 minutes. Rinse copiously with ultrapure water and dry under a stream of nitrogen.
-
-
Pre-reaction Dehydration: Immediately before silanization, bake the substrates at 110-120°C for at least 1 hour to remove adsorbed water, then allow to cool to room temperature in a desiccator.
Self-Validation Checkpoint: Measure the static water contact angle on the cleaned, dried substrate. A successful cleaning and hydroxylation should result in a contact angle of <10°. This confirms the surface is hydrophilic and ready for silanization.
Part B: Anhydrous Silanization
Causality: Using an anhydrous solvent minimizes the premature hydrolysis and self-condensation of the silane in the bulk solution, which can lead to the deposition of weakly bound oligomers on the surface.[2] Toluene is an excellent choice due to its ability to be dried effectively and its compatibility with silane chemistry.
Materials:
-
This compound
-
Anhydrous Toluene (or other suitable anhydrous solvent like hexane)
-
Reaction vessel with a moisture-free environment (e.g., a glove box or a sealed vessel with nitrogen/argon purge)
-
Cleaned, dried substrates from Part A
Methodology:
-
Prepare Silane Solution: Inside a moisture-free environment, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.
-
Substrate Immersion: Place the pre-cleaned and dehydrated substrates into the silane solution. Ensure they are fully submerged and not overlapping.
-
Reaction Incubation: Seal the reaction vessel and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Rinsing: Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove non-covalently bound silane. Follow with a rinse in isopropanol or ethanol.
-
Drying: Dry the substrates under a stream of inert gas (nitrogen or argon).
Part C: Curing and Final Cleaning
Causality: A thermal curing step drives the condensation reaction to completion, strengthening the covalent bonds between the silane and the substrate as well as promoting lateral cross-linking for a more stable film.
Methodology:
-
Curing: Bake the coated substrates in an oven at 110-120°C for 1 hour.
-
Final Wash: After cooling, sonicate the substrates in isopropanol or ethanol for 10-15 minutes to remove any remaining physisorbed molecules.
-
Final Dry & Store: Dry the functionalized substrates with nitrogen and store them in a clean, dry, and inert environment (e.g., a desiccator or nitrogen cabinet) until use.
Validation and Characterization of the Modified Surface
It is essential to validate the success and quality of the surface modification. A combination of techniques provides a comprehensive picture of the new surface.
| Characterization Technique | Property Measured | Expected Outcome for Successful Modification |
| Water Contact Angle (WCA) | Surface Wettability / Hydrophobicity | A significant increase in contact angle (typically to 60-80°) from the initial <10° of the clean substrate, indicating the presence of the hydrophobic silane layer.[4] |
| Ellipsometry | Film Thickness | Measurement of a uniform film thickness, typically in the range of 1-3 nm, consistent with a monolayer or a thin oligomeric layer.[2] |
| Atomic Force Microscopy (AFM) | Surface Topography & Roughness | A smooth, homogenous surface with a low root-mean-square (RMS) roughness. The absence of large aggregates indicates a well-controlled deposition process.[3] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Surface Composition | Appearance of characteristic peaks for Si 2p, O 1s, and C 1s. High-resolution scans of the C 1s peak can resolve the C=O and C-O bonds of the methacrylate group. |
| FTIR-ATR Spectroscopy | Chemical Functional Groups | Appearance of characteristic vibrational bands, such as the C=O stretch from the methacrylate ester (~1720 cm⁻¹) and Si-O-Si stretches (~1000-1100 cm⁻¹).[5] |
Application Example: "Grafting-From" Surface-Initiated Polymerization
The true utility of the methacrylate-functionalized surface lies in its ability to serve as an anchor for subsequent chemical transformations. This example protocol outlines a simple free-radical polymerization to create a hydrogel brush layer.
Caption: A generalized workflow from substrate cleaning to final polymer grafting.
Methodology (Example: Polyacrylamide Hydrogel)
-
Prepare Monomer Solution: Create an aqueous solution of the desired monomer (e.g., 10% w/v acrylamide) and a chemical initiator (e.g., 0.2% w/v ammonium persulfate, APS). Degas the solution thoroughly by bubbling with nitrogen for 30 minutes.
-
Initiate Polymerization: Place the methacrylate-functionalized substrate in a sealed container. Add the degassed monomer solution. To initiate the reaction, add an accelerator like N,N,N',N'-Tetramethylethylenediamine (TEMED) and seal the vessel.
-
Incubation: Allow the polymerization to proceed for the desired time (e.g., 1-2 hours) at a controlled temperature.
-
Washing: Extensively rinse the substrate with ultrapure water to remove any non-grafted polymer.
-
Characterization: Confirm the presence of the polymer layer using techniques like WCA (which should now be highly hydrophilic) and AFM (which will show a significant change in surface morphology and thickness).
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent/Hazy Coating | 1. Incomplete substrate cleaning. 2. Moisture contamination in solvent or on substrate. 3. Silane concentration too high, causing bulk polymerization. | 1. Re-evaluate cleaning protocol; verify with WCA. 2. Use freshly dried solvents and ensure proper pre-baking of substrates. Work in an inert atmosphere. 3. Reduce silane concentration to 0.5-1%. |
| Low Final Contact Angle | 1. Incomplete silanization reaction. 2. Silane layer delaminated during washing. | 1. Increase reaction time or temperature. 2. Ensure post-silanization curing step was performed correctly to form stable covalent bonds. |
| Poor Polymer Grafting | 1. Low density of surface methacrylate groups. 2. Ineffective polymerization initiation. | 1. Optimize the silanization protocol. 2. Ensure monomer/initiator solutions are fresh and properly degassed. Check initiator compatibility. |
Safety Precautions
-
This compound should be handled in a well-ventilated fume hood. It is moisture-sensitive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Anhydrous Solvents like toluene are flammable and toxic. Handle only in a fume hood away from ignition sources.
-
Piranha Solution is extremely dangerous. Always add peroxide to acid slowly. Never mix with organic materials. Use a blast shield and appropriate PPE.
References
-
Characterization of Anhydrous Silanization and Antibody Immobilization on Silicon Dioxide Surface. ResearchGate. [Link]
-
Dipodal Silanes Greatly Stabilize Glass Surface Functionalization for DNA Microarray Synthesis and High-Throughput Biological Assays. PubMed. [Link]
-
Dipodal Silanes Greatly Stabilize Glass Surface Functionalization for DNA Microarray Synthesis and High-Throughput Biological Assays. National Institutes of Health (NIH). [Link]
-
Dipodal Silanes Greatly Stabilize Glass Surface Functionalization for DNA Microarray Synthesis and High-Throughput Biological Assays. ACS Publications. [Link]
-
Characterizing Silanized Surfaces with Imaging Ellipsometry. Park Systems. [Link]
-
Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability. arXiv. [Link]
-
The Role of Surface Chemistry in the Efficacy of Protein and DNA Microarrays for Label-Free Detection: An Overview. MDPI. [Link]
-
Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. National Institutes of Health (NIH). [Link]
-
Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study. National Institutes of Health (NIH). [Link]
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Silanization. Wikipedia. [Link]
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Application Notes and Protocols for the Use of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane in Silicone Hydrogel Contact Lens Formulations
Introduction: The Role of Siloxane Monomers in Advanced Contact Lens Materials
The advent of silicone hydrogel (SiHy) contact lenses marked a significant leap forward in vision correction, primarily by addressing the critical issue of corneal oxygen supply.[1][2] Unlike conventional hydrogel lenses that rely on their water content for oxygen transport, SiHy materials incorporate silicone-containing monomers to dramatically increase oxygen permeability (Dk).[1][3] (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane is a key monomer in this class, valued for its contribution to creating lenses that support long-term corneal health, even in extended wear scenarios.[4][5]
This document provides a comprehensive guide for researchers and formulation scientists on the effective utilization of this compound in the development of SiHy contact lenses. We will delve into its chemical properties, formulation strategies, and detailed protocols for the characterization of the resulting biomaterials. The methodologies outlined herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each step.
Monomer Profile: this compound
This compound is a methacrylate-functionalized siloxane monomer. Its unique structure, featuring a flexible siloxane backbone and a polymerizable methacrylate group, allows it to be incorporated into a hydrogel network. The siloxane component is inherently hydrophobic and possesses high oxygen permeability, while the methacrylate group enables covalent bonding with other hydrophilic and hydrophobic monomers during polymerization.
| Property | Value | Source |
| IUPAC Name | [methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate | [6][7] |
| CAS Number | 18166-40-0 | [6] |
| Molecular Formula | C12H28O4Si3 | [6][7] |
| Molecular Weight | 320.60 g/mol | [6][7] |
| Appearance | Liquid | |
| Hydrogen Bond Donor Count | 0 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 8 | [7] |
Formulation Strategy: Balancing Hydrophilicity and Oxygen Permeability
The primary challenge in formulating SiHy lenses is to create a biphasic material where the hydrophobic, oxygen-permeable silicone domains and the hydrophilic, water-loving polymer domains coexist without phase separation.[8][9] This is achieved through the careful selection of co-monomers and a robust curing process.
A typical SiHy formulation incorporating this compound will include:
-
Hydrophilic Monomers: To ensure lens wettability and comfort, hydrophilic monomers such as N,N-dimethylacrylamide (DMA), 2-hydroxyethyl methacrylate (HEMA), and N-vinyl pyrrolidone (NVP) are essential.[10][11][12] These monomers attract and retain water, contributing to the Equilibrium Water Content (EWC).
-
Crosslinking Agent: A crosslinker, such as ethylene glycol dimethacrylate (EGDMA), is necessary to form a stable, three-dimensional polymer network.[10]
-
Photoinitiator: For UV-cured formulations, a photoinitiator (e.g., 1-hydroxycyclohexyl phenyl ketone) is required to initiate the polymerization process upon exposure to UV light.[13]
The ratio of the hydrophobic siloxane monomer to the hydrophilic monomers is a critical parameter that dictates the final properties of the lens.[8] A higher concentration of this compound generally leads to higher oxygen permeability but may also increase the modulus (stiffness) and decrease the water content and surface wettability.[10][11][14]
Experimental Protocols
Protocol 1: Silicone Hydrogel Contact Lens Formulation and UV Curing
This protocol describes the preparation of a model SiHy formulation and its subsequent curing into a contact lens form.
1. Materials and Reagents:
- This compound
- N,N-dimethylacrylamide (DMA)
- 2-hydroxyethyl methacrylate (HEMA)
- Ethylene glycol dimethacrylate (EGDMA)
- 1-hydroxycyclohexyl phenyl ketone (Photoinitiator)
- Ethanol (for purification)
- Phosphate-buffered saline (PBS), pH 7.4 (for hydration and storage)
2. Equipment:
- Analytical balance
- Glass vials
- Magnetic stirrer and stir bars
- Pipettes
- Polypropylene contact lens molds
- UV curing chamber (365 nm)
- Vacuum oven
3. Procedure:
4. Post-Curing Processing:
Example Formulations:
| Component | Formulation A (wt%) | Formulation B (wt%) | Formulation C (wt%) |
| This compound | 20 | 30 | 40 |
| N,N-dimethylacrylamide (DMA) | 40 | 35 | 30 |
| 2-hydroxyethyl methacrylate (HEMA) | 38.975 | 33.975 | 28.975 |
| Ethylene glycol dimethacrylate (EGDMA) | 0.625 | 0.625 | 0.625 |
| Photoinitiator | 0.4 | 0.4 | 0.4 |
Note: These are example formulations. The optimal ratios will depend on the desired final properties.
Diagram of the Formulation and Curing Workflow:
Caption: Workflow for SiHy lens formulation and curing.
Protocol 2: Characterization of Silicone Hydrogel Lenses
The following protocols outline the key characterization methods to evaluate the performance of the formulated lenses.
Principle: EWC is a measure of the amount of water a hydrogel can absorb and is a key indicator of its hydrophilicity.
Procedure:
-
Remove at least three equilibrated lenses from the PBS solution.
-
Gently blot the surface of each lens with a lint-free wipe to remove excess surface water.
-
Immediately weigh each lens to obtain the wet weight (W_wet).
-
Place the lenses in a vacuum oven at 25°C and 28 in. Hg until a constant weight is achieved (typically 24 hours).[8]
-
Weigh the dried lenses to obtain the dry weight (W_dry).
-
Calculate the EWC using the following formula:
EWC (%) = [(W_wet - W_dry) / W_wet] x 100
Principle: Dk measures the ability of a material to allow oxygen to pass through it. It is a critical parameter for corneal health. The polarographic method is a standard technique for this measurement.[15]
Procedure:
-
Use a calibrated oxygen permeometer (e.g., 201T Redher permeometer).[15]
-
Place the hydrated lens in the instrument's sample holder, ensuring it is centered over the polarographic sensor.
-
The instrument measures the oxygen flux through the lens of a known thickness.
-
The Dk value (in Barrer units) is calculated by the instrument's software, taking into account the lens thickness. For accurate results, it is crucial to measure the thickness of the specific lens being tested.
Note: 1 Barrer = 10⁻¹¹ (cm³ O₂ ⋅ cm) / (cm² ⋅ s ⋅ mmHg)[8]
Principle: The contact angle of a water droplet on the lens surface indicates its wettability. A lower contact angle corresponds to better wettability. The captive bubble method is often preferred for hydrogel lenses as it minimizes surface dehydration.[16][17][18]
Procedure:
-
Mount a hydrated lens in a cuvette filled with PBS.
-
Use a goniometer equipped for captive bubble analysis.
-
An automated system introduces a small air bubble beneath the lens surface.
-
The instrument's camera captures the profile of the bubble against the lens.
-
Software analysis of the bubble's shape determines the advancing and receding contact angles. Advancing angles typically range from 20° to 72° for SiHy lenses.[16][18]
Principle: The elastic modulus (or Young's modulus) quantifies the stiffness of the material. A lower modulus is generally associated with greater comfort. SiHy lenses typically have a higher modulus than conventional hydrogels.[1][19][20]
Procedure:
-
Use a mechanical tester (e.g., a microtensometer) equipped with a sensitive load cell.[8][19]
-
Cut a rectangular strip from the center of a hydrated lens.
-
Mount the strip in the grips of the tester, submerged in PBS at a controlled temperature (e.g., 35°C).[19]
-
Apply a tensile force to the strip at a constant strain rate.
-
The instrument records the stress-strain curve. The elastic modulus (in MPa) is calculated from the initial linear portion of this curve.
Diagram of the Characterization Workflow:
Caption: Key characterization methods for SiHy lenses.
Conclusion
This compound is a valuable monomer for the formulation of high-performance silicone hydrogel contact lenses. By carefully balancing its concentration with hydrophilic co-monomers, researchers can tailor the final properties of the lens to achieve a desirable combination of high oxygen permeability, adequate hydration, and good mechanical characteristics. The protocols provided in this guide offer a systematic approach to the formulation and evaluation of these advanced biomaterials, enabling the development of next-generation contact lenses that prioritize both vision correction and ocular health.
References
-
Read, M. L., Morgan, P. B., & Maldonado-Codina, C. (2011). Dynamic contact angle analysis of silicone hydrogel contact lenses. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 98B(1), 88-95. [Link]
-
Efron, N., & Morgan, P. B. (2020). Topical review: Twenty-five years of silicone hydrogel soft contact lenses. Optometry and Vision Science, 97(7), 528-545. [Link]
-
Al-Hajaj, W. A., Al-Ani, A. H., & Al-Amiery, A. A. (2021). Contact angle and mechanical properties of silicone hydrogel contact lenses. Polymers, 13(11), 1735. [Link]
-
Read, M. L., Morgan, P. B., & Maldonado-Codina, C. (2009). Measurement errors related to contact angle analysis of hydrogel and silicone hydrogel contact lenses. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 91(2), 662-668. [Link]
-
Qian, X., & Wang, J. (2015). Mechanical Properties of Contact Lens Materials. Optometry and Vision Science, 92(7), 773-780. [Link]
-
Read, M. L., Morgan, P. B., & Maldonado-Codina, C. (2011). Dynamic Contact Angle Analysis of Silicone Hydrogel Contact Lenses. Journal of Biomaterials Applications, 26(1), 85-99. [Link]
-
Lin, Y. T., et al. (2019). Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels. Polymers, 11(6), 944. [Link]
-
Slideshare. (n.d.). Properties of hydrogel and silicone hydrogel contact lens. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Lin, Y. T., et al. (2019). Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels. Polymers (Basel), 11(6), 944. [Link]
-
ResearchGate. (n.d.). Measuring the Modulus of Silicone Hydrogel Contact Lenses. [Link]
-
Lin, Y. T., et al. (2019). Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels. Open Ukrainian Citation Index. [Link]
-
Read, M. L., Morgan, P. B., & Maldonado-Codina, C. (2011). Dynamic Contact Angle Analysis of Silicone Hydrogel Contact Lenses. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Contact Angle Measurement Methods for Soft Contact Lens Wettability. [Link]
-
Perry, J. T., et al. (2022). Characterization and analysis of extended‐wear silicone hydrogel contact lenses utilizing novel silicone macromers. Journal of Biomedical Materials Research Part A, 110(8), 1512-1523. [Link]
- Google Patents. (n.d.). Method for making silicone hydrogel contact lenses.
-
Al-Qadisiyah Journal for Engineering Sciences. (2021). Synthesis and Characterization of New Silicone Hydrogels Contact lenses Based on TRIS-DMA-AA-NVP Via Photo Polymerization for Biomedical Application. [Link]
-
ChangFu Chemical. (n.d.). 3-Methacryloyloxypropylbis(trimethylsiloxy)methylsilane. [Link]
-
ResearchGate. (2020). Preparation and Characterization of Silicone Hydrogel Contact Lenses Containing Hydrophilic Monomers. [Link]
-
Perry, J. T., et al. (2022). Characterization and analysis of extended-wear silicone hydrogel contact lenses utilizing novel silicone macromers. Journal of Biomedical Materials Research. Part A, 110(8), 1512–1523. [Link]
-
Gelest, Inc. (n.d.). METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE. [Link]
-
MDPI. (2018). A Novel Approach to Increase the Oxygen Permeability of Soft Contact Lenses by Incorporating Silica Sol. [Link]
-
Refojo, M. F., & Leong, F. L. (1981). True and apparent oxygen permeabilities of contact lenses. Journal of Biomedical Materials Research, 15(4), 497-509. [Link]
-
Lee, M. J., & Sung, A. Y. (2025). Synergistic Enhancement of Oxygen Permeability in Silane-Modified Hydrogel Networks for Advanced Ophthalmic Applications. Gels, 11(12), 987. [Link]
- Google Patents. (n.d.). Oxygen permeable hard contact lens.
-
Labthink. (n.d.). Oxygen Permeability of Contact Lenses Materials. [Link]
-
ResearchGate. (n.d.). Silicone hydrogel lenses: fitting procedures and in-practice protocols for continuous wear lenses. [Link]
-
Gelest, Inc. (n.d.). Contact Lenses. [Link]
- Google Patents. (n.d.). Method of making a contact lens material with increased oxygen permeability.
- Google Patents. (n.d.). Method for making silicone hydrogel contact lenses.
-
European Patent Office. (n.d.). Silicone hydrogel composition and silicone hydrogel contact lenses made from the composition. [Link]
- Google Patents. (n.d.).
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- 2. Properties of hydrogel and silicone hydrogel contact lens | PPTX [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. Methylsilane, Trimethylsiloxy| Changfu Chemical [cfsilicones.com]
- 5. Contact Lenses | [gelest.com]
- 6. This compound | C12H28O4Si3 | CID 16051442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
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- 10. Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels [mdpi.com]
- 11. Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2007115027A2 - Method for applying a coating onto a silicone hydrogel lens - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
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- 15. True and apparent oxygen permeabilities of contact lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dynamic contact angle analysis of silicone hydrogel contact lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement errors related to contact angle analysis of hydrogel and silicone hydrogel contact lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dynamic Contact Angle Analysis of Silicone Hydrogel Contact Lenses | Semantic Scholar [semanticscholar.org]
- 19. Mechanical Properties of Contact Lens Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Part 1: The Role and Application of Silane Coupling Agents in Dental Composites: The Gold Standard
An in-depth analysis of the application of silane coupling agents in dental composites reveals a significant gap in the literature regarding the specific use of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane. While this molecule possesses the characteristic functional groups of a silane coupling agent, its utility and application in dental composites are not well-documented in publicly available scientific literature or commercial product information.
Therefore, this guide will first establish the foundational principles and protocols for commonly used silane coupling agents in dental composites, primarily focusing on the industry-standard 3-(Trimethoxysilyl)propyl methacrylate (γ-MPS). Subsequently, it will provide a detailed theoretical and hypothetical application protocol for this compound, based on its chemical structure and established methodologies in dental material science. This approach will offer researchers a robust framework for exploring the potential of this novel silane in dental composite formulations.
Silane coupling agents are bifunctional molecules that act as a bridge between the inorganic filler particles (like glass or silica) and the organic polymer matrix in dental composites. This interfacial bonding is crucial for the overall performance and longevity of the dental restoration.
A typical silane coupling agent, such as γ-MPS, has a general structure of R-Si-X₃, where:
-
R is an organofunctional group that can copolymerize with the resin matrix (e.g., a methacrylate group).
-
Si is a silicon atom.
-
X is a hydrolyzable group (e.g., methoxy or ethoxy) that can react with the hydroxyl groups on the surface of the inorganic filler.
The mechanism of action involves the hydrolysis of the alkoxy groups to form silanols (Si-OH), which then condense with the hydroxyl groups on the filler surface to form a stable siloxane bond (Si-O-Si). The organofunctional group of the silane then copolymerizes with the resin monomers during curing, creating a strong and durable interface.
Standard Protocol for Silanization of Dental Fillers with 3-(Trimethoxysilyl)propyl methacrylate (γ-MPS)
This protocol outlines the standard procedure for treating inorganic filler particles with γ-MPS, a widely used silane coupling agent in dental composites.
Materials and Equipment:
-
Inorganic filler particles (e.g., silica, glass)
-
3-(Trimethoxysilyl)propyl methacrylate (γ-MPS)
-
Ethanol or a mixture of ethanol and water
-
Acetic acid (for pH adjustment)
-
Rotary evaporator or oven
-
Ultrasonic bath
-
pH meter
Step-by-Step Protocol:
-
Preparation of the Silane Solution:
-
Prepare a 95% ethanol/5% water solution.
-
Add γ-MPS to the solution to achieve a concentration of 1-5% by weight of the filler.
-
Adjust the pH of the solution to 4.5-5.5 using acetic acid. This acidic pH catalyzes the hydrolysis of the methoxy groups to silanols.
-
Stir the solution for at least 1 hour to allow for complete hydrolysis.
-
-
Filler Treatment:
-
Disperse the filler particles in the prepared silane solution.
-
Treat the filler dispersion in an ultrasonic bath for 15-30 minutes to ensure uniform wetting and break up any agglomerates.
-
Allow the mixture to react for a specified period, typically 2-24 hours, with gentle stirring.
-
-
Drying and Curing:
-
Remove the solvent using a rotary evaporator or by oven drying at a temperature range of 60-120°C.
-
The drying process removes the solvent and water, and promotes the condensation reaction between the silanols and the filler surface, as well as the self-condensation of adjacent silanols.
-
-
Post-Treatment:
-
The silanized filler is now ready for incorporation into the resin matrix.
-
Part 2: Hypothetical Application Protocol for this compound in Dental Composites
While not extensively documented in dental applications, the structure of this compound suggests its potential as a unique monomer or coupling agent. Its key structural features are:
-
A central silicon atom bonded to a methacryloxymethyl group.
-
Two trimethylsiloxy groups, which are generally less reactive than the methoxy or ethoxy groups found in traditional silanes like γ-MPS.
Given its structure, this compound could potentially function in two ways:
-
As a comonomer: The methacrylate group can participate in the polymerization of the resin matrix, and the bulky siloxane structure could modify the network and potentially reduce polymerization shrinkage.
-
As a surface treatment agent: While less reactive, the siloxy groups might still interact with the filler surface, especially after a pre-activation step.
The following is a hypothetical protocol for its evaluation as a comonomer in a dental composite formulation.
Hypothetical Protocol: Incorporation of this compound as a Comonomer
Objective: To evaluate the effect of this compound as a reactive comonomer on the mechanical and physical properties of a dental composite.
Materials:
-
Bisphenol A glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
This compound
-
Camphorquinone (photoinitiator)
-
Ethyl-4-(dimethylamino)benzoate (co-initiator)
-
Silanized filler particles (e.g., silica treated with γ-MPS as per the standard protocol)
Experimental Design:
A series of experimental resin matrices will be prepared with varying concentrations of this compound, as outlined in the table below.
| Formulation | Bis-GMA (wt%) | TEGDMA (wt%) | This compound (wt%) |
| Control | 70 | 30 | 0 |
| EXP-1 | 65 | 30 | 5 |
| EXP-2 | 60 | 30 | 10 |
| EXP-3 | 55 | 30 | 15 |
Step-by-Step Protocol:
-
Resin Matrix Preparation:
-
In a light-protected container, combine the Bis-GMA, TEGDMA, and the experimental silane in the desired ratios.
-
Add the photoinitiator system (e.g., 0.5 wt% camphorquinone and 0.5 wt% ethyl-4-(dimethylamino)benzoate).
-
Mix thoroughly until a homogenous solution is obtained.
-
-
Composite Formulation:
-
Gradually add the silanized filler particles to the prepared resin matrix. A typical filler loading for dental composites is 70-80% by weight.
-
Mix thoroughly to ensure uniform dispersion of the filler within the resin.
-
-
Curing:
-
Place the composite paste into molds of the desired shape and size for specific tests (e.g., for flexural strength testing).
-
Light-cure the composite using a dental curing light for the recommended time (e.g., 40 seconds).
-
-
Property Evaluation:
-
Flexural Strength and Modulus: Prepare bar-shaped specimens and test them using a three-point bending test according to ISO 4049 standards.
-
Water Sorption and Solubility: Prepare disc-shaped specimens and test them according to ISO 4049 standards.
-
Polymerization Shrinkage: Measure the volumetric shrinkage using methods such as the bonded-disk method or micro-CT analysis.
-
Expected Outcomes and Interpretation:
The incorporation of this compound as a comonomer may lead to several effects:
-
Reduced Polymerization Shrinkage: The bulky siloxane groups may increase the free volume in the polymer network, potentially reducing overall shrinkage.
-
Altered Mechanical Properties: The flexibility of the Si-O-Si bonds might decrease the flexural modulus, while the impact on strength would depend on the overall network integrity.
-
Increased Hydrophobicity: The presence of the siloxane groups could increase the hydrophobicity of the composite, potentially leading to lower water sorption.
Visualization of the Proposed Mechanism
The following diagram illustrates the hypothetical role of this compound as a comonomer within the dental composite resin matrix.
Caption: Hypothetical Copolymerization of the Experimental Silane.
References
Due to the lack of specific literature on this compound in dental composites, this reference list provides sources for the fundamental principles of silane coupling agents and dental composite formulation.
-
Title: Silane coupling agents in dental restorative materials Source: Dental Materials URL: [Link]
-
Title: A review of silane coupling agents for dental applications Source: Journal of the Mechanical Behavior of Biomedical Materials URL: [Link]
-
Title: The role of silane in the bonding of composite resins to porcelain Source: The Journal of Prosthetic Dentistry URL: [Link]
-
Title: Dental Composite Resins: A Review Source: Polymers URL: [Link]
Application Notes and Protocols for the Polymerization of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane with Methacrylate Monomers
Introduction: Engineering Advanced Materials with Silicon-Containing Methacrylates
The integration of silicon-containing monomers into methacrylate polymer chains offers a powerful strategy for developing advanced materials with a unique combination of properties. (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane (MBSMS) is a key monomer in this class, featuring a flexible siloxane backbone and a reactive methacrylate group. Copolymerization of MBSMS with various methacrylate monomers allows for the precise tuning of material properties, leading to innovations in biomedical devices, high-performance coatings, and gas separation membranes.[1][2][3]
The siloxane moiety imparts desirable characteristics such as high gas permeability, low surface energy, hydrophobicity, and excellent thermal stability.[3][4] By copolymerizing MBSMS with conventional methacrylate monomers like methyl methacrylate (MMA) or 2-hydroxyethyl methacrylate (HEMA), researchers can create materials that balance the properties of both components. For example, incorporating MBSMS can enhance the oxygen permeability of materials used for contact lenses or create surfaces with controlled wettability and fouling-release properties.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the polymerization of this compound with methacrylate monomers. It details protocols for both conventional free-radical polymerization and controlled radical polymerization techniques, namely Atom Transfer Radical Polymerization (ATRP). The causality behind experimental choices is explained to provide a deeper understanding of the synthesis process.
Key Properties and Applications of Poly(MBSMS-co-methacrylate)s
The unique properties of copolymers derived from this compound make them suitable for a range of specialized applications.
| Property | Influence of MBSMS | Potential Applications |
| High Gas Permeability | The flexible Si-O-Si backbone of the siloxane component creates a high free volume within the polymer matrix, facilitating the transport of gases like oxygen and carbon dioxide.[4][7] | Contact lenses, wound dressings, gas separation membranes, and cell culture substrates.[1][6] |
| Hydrophobicity & Low Surface Energy | The nonpolar nature of the trimethylsiloxy groups leads to surfaces with low surface energy and increased water repellency.[3] | Fouling-release coatings for marine applications, hydrophobic surfaces, and biocompatible materials with reduced protein adsorption.[5] |
| Biocompatibility | Polysiloxanes are well-known for their excellent biocompatibility and low toxicity, making them suitable for use in medical and pharmaceutical applications.[8] | Drug delivery systems, implantable devices, and dental adhesives.[8] |
| Thermal Stability | The high bond energy of the siloxane backbone contributes to enhanced thermal stability compared to purely organic polymers.[9] | High-performance coatings and materials for demanding environments. |
| Tunable Mechanical Properties | By adjusting the ratio of MBSMS to the comonomer, the mechanical properties, such as flexibility and hardness, can be tailored to specific needs.[1][9] | Soft elastomers, rigid plastics, and composites. |
Polymerization Methodologies: A Strategic Overview
The choice of polymerization technique is critical as it dictates the level of control over the polymer architecture, molecular weight, and dispersity. This guide focuses on two prominent methods: Free-Radical Polymerization for its simplicity and robustness, and Atom Transfer Radical Polymerization (ATRP) for its precision in creating well-defined polymer structures.
Workflow for Polymer Synthesis and Characterization
Caption: General workflow from synthesis to characterization of copolymers.
Protocol 1: Free-Radical Polymerization of MBSMS with Methyl Methacrylate (MMA)
Free-radical polymerization is a widely used and straightforward method for synthesizing copolymers.[10][11] This protocol describes the copolymerization of MBSMS with MMA using AIBN as a thermal initiator.
Rationale for Experimental Choices
-
Monomers : MBSMS provides flexibility and gas permeability, while MMA contributes to the mechanical strength and a higher glass transition temperature of the resulting copolymer.
-
Initiator (AIBN) : 2,2'-Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes at a predictable rate at moderate temperatures (around 60-70 °C), offering a controlled initiation of the polymerization process.
-
Solvent (Toluene) : Toluene is a suitable solvent for both the monomers and the resulting polymer, ensuring a homogeneous reaction mixture.
-
Purification (Precipitation in Methanol) : The copolymer is insoluble in methanol, while the unreacted monomers and initiator byproducts are soluble. This allows for effective purification of the polymer.[11][12]
Step-by-Step Protocol
-
Monomer and Reagent Preparation :
-
Pass both this compound (MBSMS) and methyl methacrylate (MMA) through a column of basic alumina to remove any inhibitors.
-
Recrystallize the initiator, 2,2'-azobisisobutyronitrile (AIBN), from methanol.
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
-
Reaction Setup :
-
In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of MBSMS and MMA. For a target 50:50 molar ratio copolymer, an example would be:
-
MBSMS (e.g., 5.8 g, 20 mmol)
-
MMA (e.g., 2.0 g, 20 mmol)
-
-
Add AIBN (e.g., 0.066 g, 0.4 mmol, for a monomer to initiator ratio of 100:1).
-
Add anhydrous toluene (e.g., 20 mL) to achieve a desired monomer concentration.
-
-
Degassing :
-
Seal the flask with a rubber septum.
-
Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.[11]
-
-
Polymerization :
-
After the final thaw cycle, backfill the flask with nitrogen.
-
Immerse the flask in a preheated oil bath at 70 °C.
-
Allow the reaction to proceed for a specified time (e.g., 6-24 hours), with continuous stirring.
-
-
Purification :
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (e.g., 400 mL) while stirring vigorously.
-
The copolymer will precipitate as a white solid.
-
Allow the precipitate to settle, then decant the supernatant.
-
Redissolve the polymer in a minimal amount of toluene and reprecipitate in cold methanol. Repeat this step two more times to ensure high purity.[12]
-
-
Drying :
-
Collect the purified polymer by filtration or decantation.
-
Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Free-Radical Polymerization Mechanism
Caption: The equilibrium between active and dormant species in ATRP.
Characterization of the Copolymers
A thorough characterization is essential to confirm the successful synthesis and to understand the properties of the copolymers.
| Technique | Information Obtained |
| ¹H NMR Spectroscopy | Determines the copolymer composition by integrating the characteristic peaks of each monomer unit. |
| Gel Permeation Chromatography (GPC/SEC) | Measures the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Mw/Mn), which indicates the control over the polymerization. [13] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the incorporation of both monomer units by identifying their characteristic functional groups (e.g., Si-O-Si stretching for MBSMS, C=O stretching for methacrylates). |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) of the copolymer, providing insights into its phase behavior and miscibility. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the polymer. [9] |
Troubleshooting and Expert Insights
-
Low Conversion or Inhibition : The most common cause is the presence of oxygen or inhibitors in the monomers. Ensure thorough degassing and purification of all reagents.
-
Broad Molecular Weight Distribution (in ATRP) : This can result from impurities in the catalyst or an incorrect ratio of initiator to catalyst. The use of highly purified reagents is critical for controlled polymerization. [13]* Phase Separation during Polymerization : If the growing polymer becomes insoluble in the reaction solvent, the reaction kinetics can be affected. Choosing an appropriate solvent or adjusting the monomer concentration is key.
-
Gelation : In free-radical polymerization at high conversions, gelation can occur due to chain transfer to the polymer. It is often necessary to stop the reaction before reaching very high conversions.
By following these detailed protocols and understanding the underlying principles, researchers can successfully synthesize and tailor the properties of this compound-based copolymers for a wide array of advanced applications.
References
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Budrienė, S., et al. (2021). Synthesis and characterization of UV curable biocompatible hydrophilic copolymers containing siloxane units. Taylor & Francis Online. Available at: [Link]
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Lecomte, P., et al. (2005). Synthesis of Silicone-Methacrylate Copolymers by ATRP Using a Nickel-Based Supported Catalyst. Macromolecular Chemistry and Physics. Available at: [Link]
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DeSimone, J. M., et al. (1995). Synthesis and Characterization of Poly(dimethyl siloxane)−Poly[alkyl (meth)acrylic acid] Block Copolymers. Macromolecules. Available at: [Link]
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Matyjaszewski, K., et al. Surfaces - Matyjaszewski Polymer Group. Carnegie Mellon University. Available at: [Link]
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Wang, F., et al. (2018). Synthesis and characterization of poly(methyl methacrylate)/polysiloxane composites and their coating properties. Journal of Applied Polymer Science. Available at: [Link]
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Guerrero-Sánchez, C., et al. (2006). Homopolymerization of Poly(dimethylsiloxane) Macromonomers via Free Radical Polymerization. Redalyc. Available at: [Link]
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McGrath, J. E., et al. (1992). Synthesis and characterization of poly(methyl methacrylate)-g-poly(dimethylsiloxane)copolymers. I. Bulk and surface characterization. Macromolecules. Available at: [Link]
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Wang, Y., et al. (2020). Fouling Release Coatings Based on Acrylate–MQ Silicone Copolymers Incorporated with Non-Reactive Phenylmethylsilicone Oil. Polymers (Basel). Available at: [Link]
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Yampolskii, Y. (2021). High-Selectivity Polysiloxane Membranes for Gases and Liquids Separation (A Review). Membranes. Available at: [Link]
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Ye, Q., et al. (2014). Synthesis and evaluation of novel siloxane-methacrylate monomers used as dentin adhesives. PMC. Available at: [Link]
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Guerrero-Sánchez, C., et al. (2006). Homopolymerization of poly(dimethylsiloxane) macromonomers via free radical polymerization. ResearchGate. Available at: [Link]
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Liu, Y., et al. (2011). Synthesis of Poly(methyl Methacrylate)-Silica Hybrid Materials through Activators Generated by Electron Transfer. Scientific.Net. Available at: [Link]
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Laita, V., et al. (2009). Well-Architectured Poly(dimethylsiloxane)-Containing Copolymers Obtained by Radical Chemistry. Chemical Reviews. Available at: [Link]
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Mellon, V., et al. (2005). Block Copolymers of γ-Methacryloxypropyltrimethoxysilane and Methyl Methacrylate by RAFT Polymerization. A New Class of Polymeric Precursors for the Sol−Gel Process. Scilit. Available at: [Link]
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Haddleton, D. M., et al. (2018). RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients. ResearchGate. Available at: [Link]
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Minoura, Y., et al. (1988). Gas Permeability of the Film of Block and Graft Copolymers of Polydimethylsiloxane and Poly(gamma-Benzyl L-glutamate). PubMed. Available at: [Link]
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Penlidis, A., et al. (2006). RAFT Polymerization Kinetics of a-Methylbenzyl Methacryalte by Dilatometry. ResearchGate. Available at: [Link]
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Haddleton, D. M., et al. (2018). RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients. MDPI. Available at: [Link]
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Rizzardo, E., et al. (2010). RAFT polymerisation publications. CSIROpedia. Available at: [Link]
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(Methacryloxymethyl)bis(trimethylsiloxy)methylsilane as a coupling agent for silica nanoparticles
Application Note & Protocol
(Methacryloxymethyl)bis(trimethylsiloxy)methylsilane: A Novel Coupling Agent for the Surface Functionalization of Silica Nanoparticles
Abstract
The surface modification of silica nanoparticles (SNPs) is a critical step in the development of advanced materials for drug delivery, diagnostics, and high-performance nanocomposites.[1][2] Silane coupling agents are pivotal in this process, creating a stable interface between the inorganic silica surface and an organic matrix.[3] This document provides a detailed guide on the application of this compound, a unique silane for imparting polymerizable functionality to SNP surfaces. We will explore its mechanism, provide step-by-step protocols for surface treatment, and detail the necessary characterization techniques to validate the functionalization process. This guide is intended for researchers and professionals in materials science and drug development seeking to create covalently integrated silica-polymer hybrid materials.
Introduction: Beyond Conventional Silica Surface Modification
Silica nanoparticles are renowned for their tunable size, high surface area, and biocompatibility.[1] Their native surface is populated with silanol (Si-OH) groups, which serve as versatile anchor points for chemical modification.[1][4] The most common method for functionalization is silanization, which employs organosilanes to introduce new chemical functionalities.[5]
Traditional silane coupling agents, such as (3-Aminopropyl)triethoxysilane (APTES), operate via a well-understood hydrolysis and condensation mechanism. Their alkoxy groups (e.g., ethoxy) hydrolyze to form reactive silanols, which then form stable covalent siloxane (Si-O-Si) bonds with the silica surface.[1][6]
This compound, hereafter referred to as MBTMS, presents a different architectural paradigm. Its structure lacks the readily hydrolyzable alkoxy groups found on conventional silanes. Instead, it features a stable siloxane backbone with a pendant methacryloxymethyl group. This structure suggests a different mode of interaction and a unique purpose: to equip the nanoparticle surface with a reactive handle for subsequent free-radical polymerization. This allows the nanoparticle to be covalently integrated into a polymer matrix, offering superior stability and performance in nanocomposites.[7]
The Coupling Agent: Properties and Mechanism of Action
Physicochemical Properties
A thorough understanding of the coupling agent's properties is essential for designing effective functionalization strategies.
| Property | Value | Source |
| IUPAC Name | [methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate | [8][9] |
| CAS Number | 18166-40-0 | [9] |
| Molecular Formula | C₁₂H₂₈O₄Si₃ | [8] |
| Molecular Weight | 320.60 g/mol | [8][9] |
| Appearance | Colorless clear liquid | [7] |
| Key Functional Group | Methacrylate | [7] |
Chemical Structure
The unique structure of MBTMS is central to its function.
Diagram 1: Chemical Structure of MBTMS.
Proposed Interaction Mechanism
Unlike traditional silanes, MBTMS does not primarily rely on hydrolysis and condensation for surface attachment. The proposed mechanism is a two-stage process:
-
Surface Adsorption: The siloxane-rich portion of the MBTMS molecule possesses a natural affinity for the silica surface. It is proposed that the molecule physically adsorbs onto the nanoparticle, with the flexible siloxane backbone maximizing contact.
-
Functional Group Orientation: This adsorption orients the molecule such that the reactive methacryloxymethyl group is projected away from the surface, making it available for subsequent chemical reactions, primarily polymerization.
This mechanism provides a reactive surface layer without altering the underlying silica core as significantly as acid- or base-catalyzed silanization.
Diagram 2: Proposed interaction of MBTMS with a silica surface.
Experimental Protocols
This section provides a comprehensive, step-by-step protocol for the surface functionalization of silica nanoparticles using MBTMS.
Workflow Overview
Diagram 3: Overall experimental workflow.
Part A: Pre-treatment of Silica Nanoparticles
Rationale: The removal of physically adsorbed water is crucial to ensure a uniform reaction environment and prevent unwanted side reactions. This protocol assumes SNPs have been synthesized (e.g., via a Stöber method[4]) and are dispersed in ethanol.
-
Isolation: Centrifuge the SNP suspension (e.g., 15,000 rpm for 20 min) to pellet the nanoparticles. Discard the supernatant.[10]
-
Washing: Re-disperse the SNP pellet in fresh ethanol and sonicate for 10 minutes to break up aggregates. Repeat the centrifugation and re-dispersion steps two more times to remove residual reactants.[10]
-
Drying: After the final wash, dry the SNP pellet in a vacuum oven at 80-120°C overnight. This removes ethanol and surface-adsorbed water.
-
Storage: Store the dried, powdered SNPs in a desiccator until use.
Part B: Surface Treatment with MBTMS
Rationale: This procedure is performed in an anhydrous organic solvent to facilitate the interaction between the silane and the SNP surface. Anhydrous toluene is a common choice.[5]
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous Toluene | Prevents unwanted hydrolysis of silane trace impurities. |
| SNP Concentration | 10 mg/mL | Balances reaction efficiency and dispersibility. |
| MBTMS Concentration | 5-10% (w/w) relative to SNPs | Provides sufficient surface coverage without excessive waste. |
| Temperature | 60-80°C | Provides thermal energy to promote surface interaction.[11] |
| Reaction Time | 12-24 hours | Allows sufficient time for adsorption and equilibration.[10][12] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen. |
Procedure:
-
Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, add the dried silica nanoparticles.
-
Dispersion: Add anhydrous toluene to the flask to achieve the target SNP concentration. Sonicate the mixture for 15-30 minutes until the nanoparticles are well-dispersed.
-
Silane Addition: Under an inert atmosphere (e.g., nitrogen blanket), use a syringe to add the calculated amount of MBTMS to the stirring SNP suspension.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80°C) and allow it to react under continuous stirring for 12-24 hours.[12]
Part C: Post-Treatment Washing and Purification
Rationale: It is critical to remove any unreacted (physisorbed) MBTMS to ensure that subsequent characterization and applications are based solely on the functionalized nanoparticles.
-
Cooling: After the reaction period, allow the mixture to cool to room temperature.
-
Initial Centrifugation: Centrifuge the suspension (15,000 rpm, 20 min) to pellet the functionalized SNPs.
-
Washing: Discard the supernatant. Re-disperse the pellet in fresh anhydrous toluene and sonicate for 10 minutes.
-
Repeat: Repeat the centrifugation and re-dispersion process at least three times to thoroughly remove excess silane.[11]
-
Final Drying: After the final wash, dry the purified functionalized SNPs in a vacuum oven at 60°C overnight.
-
Storage: Store the final product in a sealed vial in a desiccator.
Characterization of Functionalized Nanoparticles
Self-validating protocols require robust characterization to confirm the success of the surface modification.
| Technique | Purpose | Expected Result / Key Indicator |
| FTIR Spectroscopy | Confirm presence of the methacrylate group. | Appearance of a characteristic carbonyl (C=O) stretching peak around 1720 cm⁻¹ and C=C peak around 1638 cm⁻¹ .[6][13] |
| Thermogravimetric Analysis (TGA) | Quantify the amount of grafted organic material. | A distinct weight loss step between 200-500°C, corresponding to the decomposition of the organic MBTMS layer.[14] |
| Dynamic Light Scattering (DLS) | Assess hydrodynamic size and aggregation state. | A slight increase in hydrodynamic diameter post-functionalization. A low Polydispersity Index (PDI) indicates a stable dispersion.[15] |
| Zeta Potential | Measure changes in surface charge. | A shift in the zeta potential value compared to unmodified silica, indicating a change in the surface chemistry. |
| Elemental Analysis (CHN) | Determine the percentage of Carbon and Hydrogen. | Increased carbon and hydrogen content on the functionalized SNPs compared to the bare SNPs. |
Applications and Future Scope
The primary advantage of functionalizing silica nanoparticles with MBTMS is the creation of a polymerizable surface. This opens up numerous applications:
-
Polymer Nanocomposites: The functionalized SNPs can be co-polymerized with other vinyl or acrylic monomers (e.g., MMA, styrene) to create composites where the filler is covalently bonded to the matrix. This dramatically improves mechanical properties like tensile strength and toughness.[16]
-
Dental Resins: In dentistry, silanized silica is a key component of dental composites. The methacrylate group allows the nanoparticle to integrate into the resin matrix upon curing.[6]
-
Coatings and Adhesives: The modified particles can be incorporated into coatings to enhance scratch resistance and durability.[3]
The unique structure of MBTMS provides a robust platform for creating next-generation hybrid materials with enhanced interfacial stability and performance.
References
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Grafting (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane onto polymer surfaces
An Application Guide to the Surface Modification of Polymers via Grafting of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane
Authored by: A Senior Application Scientist
Preamble: The Imperative for Advanced Polymer Surfaces
In the realms of biomedical devices, drug delivery, and advanced materials, the surface of a polymer is not merely a boundary but an active interface that dictates biological and chemical interactions. While bulk polymer properties are engineered for mechanical strength, flexibility, and stability, their native surfaces often fall short of the requirements for biocompatibility, lubricity, or specific cell adhesion. Surface modification is therefore not an ancillary step but a critical process to impart desired functionalities without compromising the bulk integrity of the material.[1][2]
This guide focuses on a versatile and powerful surface modification technique: the grafting of this compound (MABTMS). This molecule is of particular interest due to its unique bifunctional nature. It possesses a methacrylate group, which is readily polymerizable, and a siloxane-rich structure that can impart valuable properties such as high oxygen permeability, hydrophobicity, and thermal stability.[3] By covalently attaching MABTMS to a polymer substrate, we can create a durable, functionalized surface tailored for demanding applications, from advanced contact lenses to anti-fouling coatings for medical implants.[3][4]
This document serves as both a theoretical primer and a practical protocol for researchers, scientists, and engineers. It explains the fundamental principles behind the grafting process, provides a detailed, step-by-step methodology, and establishes a robust framework for validating the success of the modification.
Foundational Principles: The Chemistry of MABTMS Grafting
The covalent attachment of polymer chains to a surface can be broadly categorized into two strategies: "grafting to" and "grafting from".[5]
-
"Grafting to" : Involves synthesizing a polymer chain with a reactive end-group and then attaching this pre-formed chain to the substrate.
-
"Grafting from" : Involves immobilizing an initiator on the surface and then growing the polymer chain directly from the substrate.[6]
This guide focuses on a "grafting from" approach, which is highly effective for achieving high graft densities. The process leverages plasma activation to prepare the polymer surface, creating reactive sites that initiate the polymerization of MABTMS monomers.
The Role of Plasma Activation
Plasma treatment is an exceptionally clean and efficient method for activating otherwise inert polymer surfaces.[7][8] When a polymer is exposed to a low-pressure ionized gas (plasma), several processes occur at the surface:
-
Surface Cleaning : Plasma effectively removes organic contaminants.
-
Surface Etching : High-energy species can ablate the surface at a nanoscale, increasing surface area.
-
Radical Formation : The exposure to energetic species and UV radiation within the plasma breaks covalent bonds in the polymer backbone, creating surface-bound free radicals.[7]
These free radicals are the key. They act as initiation sites for the radical polymerization of the MABTMS monomer's methacrylate group, leading to the growth of poly(MABTMS) chains directly from the surface.[9] The choice of gas (e.g., Argon, Oxygen, Air) can further functionalize the surface with groups like hydroxyls or carboxyls, which can also participate in subsequent reactions.[10]
The MABTMS Molecule
Understanding the structure of MABTMS is crucial to appreciating its utility.
| Property | Value | Source |
| IUPAC Name | [methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate | [11][12] |
| CAS Number | 18166-40-0 | [13] |
| Molecular Formula | C₁₂H₂₈O₄Si₃ | [11][12] |
| Molecular Weight | 320.60 g/mol | [11][12] |
| Key Functional Groups | Methacrylate, Methylsilane, Trimethylsiloxy |
The methacrylate group is the polymerizable unit. The siloxane backbone (-Si-O-Si-) provides flexibility, high gas permeability (especially for oxygen), and low surface energy.
The Grafting Workflow
The overall process is a logical sequence of activation, reaction, and purification, followed by essential validation.
Figure 2. Logical flow for the validation of MABTMS surface grafting.
Expected Outcomes & Interpretation
| Technique | Principle | Expected Result for Successful Grafting |
| X-ray Photoelectron Spectroscopy (XPS) | Probes the elemental composition of the top 5-10 nm of the surface. | The appearance of a strong Silicon signal (Si 2p peak at ~102-103 eV) that was absent on the control substrate. [14][15]A change in the Carbon (C 1s) and Oxygen (O 1s) high-resolution spectra will also be evident. |
| Atomic Force Microscopy (AFM) | Scans a sharp tip over the surface to create a 3D topographical map. | An increase in surface roughness (Ra value) compared to the smooth, untreated polymer. The grafted polymer layer may appear as a fine, uniform texture or as nanoscale islands, depending on grafting conditions. [16][17] |
| Static Contact Angle Goniometry | Measures the angle a droplet of liquid (typically deionized water) makes with the surface, indicating wettability. | A significant change in the water contact angle. Given the siloxane and hydrocarbon content of MABTMS, the surface is expected to become more hydrophobic, resulting in an increase in the water contact angle compared to the often more hydrophilic plasma-treated surface. |
Applications & Troubleshooting
Potential Applications
-
Biomedical Devices : The high oxygen permeability of poly(MABTMS) makes it an excellent candidate for modifying materials used in contact lenses or other ophthalmic devices. [3]* Anti-Fouling Surfaces : The low surface energy of the grafted layer can reduce the adhesion of proteins and bacteria, a critical feature for medical implants and marine applications. [4]* Drug Delivery : The modified surface can be further functionalized to control the release kinetics of therapeutic agents.
-
Microfluidics : Tailoring the surface energy of microfluidic channels to control fluid flow and reduce non-specific binding.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Si signal in XPS | 1. Ineffective plasma activation. 2. Decayed surface radicals before grafting. 3. Insufficient reaction time/temperature. | 1. Optimize plasma parameters (increase power/time). 2. Minimize time between plasma treatment and immersion in monomer solution (< 5 min). 3. Increase reaction time to 24h and ensure temperature is stable at ~70°C. |
| Inconsistent results across samples | 1. Non-uniform plasma exposure. 2. Incomplete initial cleaning. 3. Insufficient removal of physisorbed polymer. | 1. Ensure samples are placed centrally in the plasma reactor. 2. Be meticulous with the pre-cleaning solvent wash and sonication steps. 3. Use Soxhlet extraction for post-grafting purification; it is more reliable than sonication. |
| Contact angle is lower than expected (more hydrophilic) | 1. Incomplete grafting, leaving behind plasma-induced hydrophilic groups. 2. Contamination of the surface post-grafting. | 1. Verify grafting with XPS. If Si is present but low, optimize grafting conditions. 2. Handle samples only with clean tools and store in a clean, sealed container. |
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Butruk, E., et al. (2018). Surface Functionalities of Polymers for Biomaterial Applications. National Institutes of Health (NIH). Available at: [Link]
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Cofoe. (n.d.). 3-Methacryloyloxypropylbis(trimethylsiloxy)methylsilane CAS: 19309-90-1. Cofoe. Available at: [Link]
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Vasile, C. (2017). Surface Modification of Polymer Substrates for Biomedical Applications. National Institutes of Health (NIH). Available at: [Link]
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Abbasi, F., et al. (2001). Modification of polysiloxane polymers for biomedical applications: A review. ResearchGate. Available at: [Link]
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Zoot, F. A., et al. (2022). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI. Available at: [Link]
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He, Y., et al. (2022). Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. MDPI. Available at: [Link]
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Sanches, N. B., et al. (2004). Plasma- and chemical-induced graft polymerization on the surface of starch-based biomaterials aimed at improving cell adhesion and proliferation. ResearchGate. Available at: [Link]
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Application Notes and Protocols for UV-Curable Coatings Formulated with (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the incorporation of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane into ultraviolet (UV) curable coating formulations. This unique silicone-functionalized methacrylate monomer offers a versatile platform for enhancing coating performance by improving adhesion, increasing surface hydrophobicity, and augmenting mechanical and chemical resistance. These application notes elucidate the underlying chemical principles, provide detailed formulation guidelines, and present step-by-step protocols for coating preparation, application, curing, and performance evaluation. The causality behind experimental choices is explained to empower formulators to rationally design coatings with tailored properties for a variety of demanding applications.
Introduction: The Strategic Advantage of this compound in UV-Curable Systems
This compound, hereafter referred to as M-BMS, is a hybrid molecule that bridges the worlds of organic and inorganic chemistry. Its structure, featuring a reactive methacrylate group and a flexible, hydrophobic siloxane backbone, makes it a highly effective additive in UV-curable coating systems.
The methacrylate functionality allows the M-BMS to copolymerize with other acrylate or methacrylate monomers and oligomers during the UV-initiated free-radical polymerization process. This covalent integration into the polymer network ensures the permanence of the siloxane's beneficial properties and avoids issues of migration or leaching that can occur with non-reactive silicone additives.
The bis(trimethylsiloxy)methylsilane portion of the molecule imparts the characteristic properties of silicones, including:
-
Enhanced Adhesion: The siloxane moiety can form strong, durable bonds with a variety of inorganic and some organic substrates, significantly improving the adhesion of the coating.
-
Increased Hydrophobicity: The low surface energy of the siloxane chains leads to a more hydrophobic surface, resulting in improved water repellency and resistance to aqueous chemicals.
-
Improved Flexibility and Impact Resistance: The inherent flexibility of the Si-O-Si backbone can enhance the flexibility and impact resistance of the cured coating, reducing brittleness.
-
Enhanced Weather and UV Resistance: The stable siloxane structure contributes to improved resistance to degradation from UV radiation and weathering.[1][2]
This guide will provide the foundational knowledge and practical protocols to effectively leverage these properties in your UV-curable coating formulations.
Chemical and Physical Properties of this compound
A thorough understanding of the physical and chemical properties of M-BMS is essential for successful formulation development.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 18166-40-0 |
| Molecular Formula | C12H28O4Si3 |
| Molecular Weight | 320.6 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 329.0 ± 44.0 °C at 760 mmHg[3] |
| Flash Point | 127.0 ± 24.0 °C[3] |
| Density | 0.9 ± 0.1 g/cm³[3] |
Note: The provided data is sourced from publicly available information and should be confirmed with the supplier's technical data sheet.
Formulation Principles for UV-Curable Coatings with M-BMS
A typical UV-curable coating formulation consists of several key components, each with a specific function. The incorporation of M-BMS requires careful consideration of its compatibility and interaction with these other components.
Core Components of the Formulation
-
Oligomers: These are higher molecular weight resins that form the backbone of the coating and largely determine its fundamental properties such as hardness, flexibility, and chemical resistance. Common types include urethane acrylates, epoxy acrylates, polyester acrylates, and polyether acrylates.[2][4]
-
Monomers (Reactive Diluents): These are low viscosity liquids that are used to adjust the viscosity of the formulation for application and to crosslink with the oligomers during curing. They also influence the final properties of the coating.
-
This compound (M-BMS): This functionalized silane acts as both a reactive diluent and a performance-enhancing additive.
-
Photoinitiators: These molecules absorb UV light and generate free radicals, which initiate the polymerization of the acrylate and methacrylate groups.[5] The choice of photoinitiator is critical and depends on the UV light source and the composition of the formulation.
-
Additives: A variety of other additives can be included to impart specific properties, such as leveling agents, defoamers, pigments, and matting agents.
Mechanism of Action of M-BMS in the Coating
The dual functionality of M-BMS is key to its performance.
During UV curing, the methacrylate group of M-BMS participates in the free-radical polymerization, covalently bonding the siloxane moiety into the polymer matrix. At the substrate interface, the siloxane portion of M-BMS can undergo hydrolysis and condensation reactions, particularly in the presence of surface moisture and hydroxyl groups, to form strong covalent bonds with the substrate.
Exemplary Formulations
The following are starting point formulations. The optimal concentration of M-BMS will depend on the desired properties and should be determined experimentally.
Table 1: Starting Formulation for a Clear, Hard Coat on Glass
| Component | Function | Weight % |
| Urethane Acrylate Oligomer (e.g., aliphatic polyester-based) | Oligomer | 40-60 |
| Tripropylene Glycol Diacrylate (TPGDA) | Monomer | 20-30 |
| This compound (M-BMS) | Adhesion Promoter & Hydrophobicity | 5-15 |
| 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (e.g., Darocur® 1173) | Photoinitiator | 2-5 |
| Leveling Agent | Additive | 0.1-0.5 |
Table 2: Starting Formulation for a Flexible, Weather-Resistant Coating on Metal
| Component | Function | Weight % |
| Aliphatic Urethane Acrylate Oligomer | Oligomer | 50-70 |
| Isobornyl Acrylate (IBOA) | Monomer | 15-25 |
| This compound (M-BMS) | Adhesion & Weather Resistance | 5-10 |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (e.g., TPO) | Photoinitiator | 2-4 |
| UV Stabilizer (HALS) | Additive | 0.5-1.5 |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation, application, and testing of UV-curable coatings containing M-BMS.
Safety Precautions
Always work in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.[6][7]
Preparation of the UV-Curable Formulation
-
Weighing: Accurately weigh the oligomers, monomers (excluding M-BMS), and any liquid additives into a clean, dry, opaque beaker.
-
Initial Mixing: Mix the components using a magnetic stirrer or overhead mixer at room temperature until a homogeneous solution is obtained.
-
Addition of M-BMS: Slowly add the required amount of this compound to the mixture while stirring. Continue mixing until the M-BMS is fully incorporated.
-
Addition of Photoinitiator: In a dimly lit area, add the photoinitiator(s) to the formulation.
-
Final Mixing: Continue stirring in the dark until the photoinitiator is completely dissolved. The formulation is now ready for application.
Substrate Preparation and Coating Application
-
Substrate Cleaning: Thoroughly clean the substrate to remove any dust, grease, or other contaminants. For glass and metal, this can be done by wiping with isopropanol followed by drying with a lint-free cloth.
-
Coating Application: Apply the formulated coating to the prepared substrate using a suitable method such as spin coating, bar coating, or spray coating to achieve the desired film thickness.
UV Curing
-
UV Source: Use a medium-pressure mercury vapor lamp or a UV-LED lamp with an appropriate wavelength output that matches the absorption spectrum of the chosen photoinitiator.[5]
-
Curing Conditions: Expose the coated substrate to the UV radiation. The required UV dose (a combination of intensity and exposure time) will depend on the film thickness, photoinitiator concentration, and the specific formulation. It is recommended to perform a dose-response study to determine the optimal curing conditions.
Performance Evaluation Protocols
The following are standardized tests to quantify the performance of the cured coatings.
This test provides a qualitative assessment of the adhesion of the coating to the substrate.
Procedure:
-
Scribing the Lattice: Using a sharp razor blade or a dedicated cross-hatch cutter, make a series of parallel cuts through the coating down to the substrate. The spacing of the cuts depends on the coating thickness. For coatings up to 50 µm (2 mils), a 1 mm spacing is recommended. For coatings between 50 µm and 125 µm (2 to 5 mils), a 2 mm spacing is used. Make a second series of parallel cuts at a 90-degree angle to the first set to create a lattice pattern.[4][8]
-
Applying the Tape: Apply a strip of pressure-sensitive adhesive tape (as specified in the ASTM standard) over the lattice. Firmly press the tape onto the coating to ensure good contact.
-
Removing the Tape: Within 90 ± 30 seconds of application, rapidly pull the tape off at an angle as close to 180 degrees as possible.
-
Evaluation: Examine the grid area for any removal of the coating. Classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal; 0B: severe peeling).[4]
This test determines the hardness of the cured coating.
Procedure:
-
Pencil Preparation: A set of drawing pencils with a range of hardness values (e.g., 6B to 6H) is required. Sharpen the pencil and then flatten the tip by rubbing it on fine-grit sandpaper at a 90-degree angle until a flat, circular tip is obtained.
-
Testing: Place the coated substrate on a firm, level surface. Hold the pencil at a 45-degree angle to the surface and push it forward with sufficient pressure to either scratch the coating or crumble the pencil lead.
-
Determining Hardness: Start with a hard pencil and work down the scale until a pencil is found that does not scratch the coating. The pencil hardness is reported as the grade of the hardest pencil that does not scratch the surface.
This measurement quantifies the hydrophobicity of the coating surface.
Procedure:
-
Instrument Setup: Use a contact angle goniometer. Ensure the instrument is level and the camera is focused on the substrate surface.
-
Droplet Deposition: Carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the coated surface.
-
Image Capture and Analysis: Capture a high-resolution image of the droplet. The software will then analyze the image and calculate the contact angle between the droplet and the surface. A higher contact angle indicates greater hydrophobicity.[9][10]
This test evaluates the resistance of the coating to various chemicals.
Procedure:
-
Reagent Application: Place a small amount of the test chemical (e.g., isopropanol, xylene, 10% HCl, 10% NaOH) onto the coated surface.
-
Covering: Cover the spot with a watch glass to prevent evaporation.
-
Exposure: Allow the chemical to remain in contact with the coating for a specified period (e.g., 1 hour, 24 hours).
-
Evaluation: After the exposure time, remove the watch glass and gently wipe the area with a clean cloth. Examine the coating for any signs of damage, such as softening, blistering, discoloration, or loss of adhesion.
Expected Results and Troubleshooting
Table 3: Expected Performance Improvements with M-BMS
| Performance Metric | Without M-BMS | With M-BMS (5-10 wt%) |
| Adhesion (ASTM D3359) | 2B - 4B | 4B - 5B |
| Pencil Hardness (ASTM D3363) | F - 2H | H - 3H |
| Water Contact Angle | 70-80° | >95° |
| Chemical Resistance | Moderate | Good to Excellent |
Troubleshooting:
-
Poor Adhesion: Ensure the substrate is thoroughly cleaned. Consider increasing the concentration of M-BMS.
-
Incomplete Curing: Check the UV lamp output and ensure the photoinitiator's absorption spectrum matches the lamp's emission. Increase the photoinitiator concentration or the UV dose.
-
Surface Defects (e.g., orange peel): Optimize the viscosity of the formulation with reactive diluents. Add a suitable leveling agent.
-
Brittleness: Incorporate a more flexible oligomer into the formulation. The siloxane backbone of M-BMS should also contribute to improved flexibility.
Conclusion
This compound is a valuable tool for formulators of UV-curable coatings, offering a straightforward pathway to enhancing adhesion, hydrophobicity, and overall durability. By understanding the fundamental principles of its function and following the detailed protocols outlined in these application notes, researchers and scientists can effectively harness the unique properties of this versatile silane to develop high-performance coatings for a wide range of applications. The provided starting formulations and testing procedures offer a solid foundation for innovation and optimization in the field of UV-curable coatings.
References
- Gelest, Inc. (n.d.). Silane Coupling Agents: Connecting Across Boundaries.
- Arkema. (n.d.). UV/LED/EB Curable Resins and Oligomers.
-
Gelest, Inc. (2015, December 2). Safety Data Sheet: this compound, 95%. Retrieved from [Link][6]
- ASTM International. (2017). ASTM D3359-17, Standard Test Methods for Rating Adhesion by Tape Test.
-
Laser Technologies Inc. (2023, May 3). Coating Adhesion & Cross Hatch Test governed by ASTM D3359. Retrieved from [Link][8]
-
Guangdong Lencolo New Material Co., LTD. (2025, January 6). The Role of Photoinitiators in UV Curing. Retrieved from [Link][5]
-
nanoAnalytics. (n.d.). Techniques Contact Angle Measurement. Retrieved from [Link][10]
- ASTM International. (2020). ASTM D3363-20, Standard Test Method for Film Hardness by Pencil Test.
- ASTM International. (2019). ASTM D1308-02(2019), Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes.
-
Gelest, Inc. (2015, January 20). Safety Data Sheet: 3-METHACRYLOXYPROPYLBIS(TRIMETHYLSILOXY)METHYLSILANE, 95%. Retrieved from a relevant Gelest SDS document.[7]
-
Ciba Specialty Chemicals. (n.d.). Photoinitiators for UV Curing. Retrieved from a Ciba technical brochure.[11]
-
Changhong Chemical. (2025, September 8). Guidelines for Selecting Photoinitiators in UV Coating Formulations. Retrieved from [Link][12]
-
Hightower Labs, Inc. (n.d.). Understanding ASTM D3359. Retrieved from [Link]
-
Biolin Scientific. (2021, May 25). 7 ways to measure contact angle. Retrieved from [Link]
-
Jiangsu Tetra New Material Technology Co., Ltd. (n.d.). Characteristics and Applications of UV-Curable Coatings with Different Formulations. Retrieved from [Link][2]
-
U.S. Patent No. US20070092644A1. (2007). UV Curable Coating Composition.[4]
-
Chemsrc. (2025, August 26). CAS#:19309-90-1 | methacryloxypropylbis(trimethylsiloxy)methylsilane. Retrieved from [Link][3]
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Synthesis of silicone hydrogels using (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane
Application Note & Protocol
Topic: High-Permeability Silicone Hydrogel Synthesis Utilizing (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane for Advanced Biomedical Applications
Abstract & Introduction
Silicone hydrogels represent a cornerstone in advanced biomaterials, particularly for ophthalmic devices like contact lenses, where high oxygen permeability is critical for maintaining corneal health.[1][2][3] These materials uniquely combine the oxygen-transmitting capabilities of silicone with the comfort and biocompatibility of conventional hydrogels.[3][4][5] The core of this performance lies in the molecular architecture, specifically the incorporation of siloxane-containing monomers that create pathways for efficient oxygen diffusion.[2][6]
This compound (MBSMS) is a methacrylate-functionalized siloxane monomer designed for integration into hydrogel networks.[7] Its structure features a flexible siloxane backbone, which imparts high oxygen permeability, and a terminal methacrylate group that enables covalent incorporation into a polymer network via free-radical polymerization.[8] Unlike larger, more hydrophobic siloxane macromers, monomers like MBSMS offer a precise way to tailor the silicone content, allowing for a finely-tuned balance between oxygen permeability (Dk), equilibrium water content (EWC), and mechanical properties such as the elastic modulus.[9][10]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of silicone hydrogels using MBSMS. We will detail a robust protocol for UV-initiated free-radical copolymerization, explain the causal science behind component selection, and outline key methods for validating the properties of the final material.
Scientific Principles of Synthesis
The synthesis of a silicone hydrogel is a copolymerization process that builds a three-dimensional, cross-linked network from both hydrophobic and hydrophilic monomers.[3] The process is typically achieved through free-radical polymerization, a chain-growth mechanism that is efficient and widely used for producing contact lens materials.[8]
Core Components & Their Rationale:
-
Siloxane Monomer (MBSMS): This is the primary source of silicon and the key driver of oxygen permeability. The Si-O-Si bonds in its structure have high rotational freedom and create a large free volume within the polymer matrix, allowing oxygen molecules to diffuse readily.[2]
-
Hydrophilic Co-monomer: MBSMS is inherently hydrophobic. To create a hydrogel that can absorb water, it must be copolymerized with one or more hydrophilic monomers. Common choices include N,N-dimethylacrylamide (DMA) or 2-hydroxyethyl methacrylate (HEMA).[1][11][12] The ratio of the siloxane monomer to the hydrophilic monomer is a critical determinant of the final material's properties; increasing the hydrophilic content generally raises the EWC and surface wettability but can decrease the oxygen permeability.[1][13][14]
-
Cross-linking Agent: To form a stable, non-dissolving gel, a cross-linking agent is required. Ethylene glycol dimethacrylate (EGDMA) is a common choice.[15][16][17] It contains two methacrylate groups, allowing it to form covalent bonds between two different growing polymer chains, thus creating the essential 3D network structure.[8] The concentration of the cross-linker directly influences the mechanical strength (modulus) and the swelling behavior of the hydrogel.[9]
-
Initiator: The polymerization process must be initiated. For this protocol, we utilize a photoinitiator, which generates free radicals upon exposure to ultraviolet (UV) light.[8][18] This method offers excellent temporal and spatial control over the polymerization process and avoids the need for high temperatures that could degrade the monomers. 2-hydroxy-2-methyl-1-phenyl-1-propanone is an effective photoinitiator for this system.[18]
The interplay between these components allows for the creation of a biphasic material at the nanoscale. Hydrophobic, silicone-rich domains provide the pathways for oxygen, while interconnected hydrophilic domains absorb and hold water, ensuring the material remains soft, hydrated, and comfortable.[10]
Materials and Experimental Protocols
Reagents and Materials
| Component | Description | Supplier Example |
| Siloxane Monomer | This compound (MBSMS) | Gelest, Inc. |
| Hydrophilic Monomer | N,N-Dimethylacrylamide (DMA) | Sigma-Aldrich |
| Cross-linking Agent | Ethylene glycol dimethacrylate (EGDMA) | Sigma-Aldrich |
| Photoinitiator | 2-hydroxy-2-methyl-1-phenyl-1-propanone | Ciba (Irgacure 184) |
| Solvent (Optional) | Ethanol (for improving monomer miscibility) | Fisher Scientific |
| Molds | Polypropylene contact lens molds or flat sheet molds | Vistakon |
| UV Curing System | UV lamp (365 nm wavelength) | Thorlabs, Inc. |
| Extraction Solvent | 50% (v/v) Ethanol in Deionized Water | N/A |
| Hydration Solution | Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco |
Example Formulations
The ratio of hydrophobic to hydrophilic components is a key variable. The following table provides example formulations to achieve different material properties. All percentages are by weight (wt%).
| Formulation ID | MBSMS (wt%) | DMA (wt%) | EGDMA (wt%) | Photoinitiator (wt%) | Expected Outcome |
| SH-HighDk | 60 | 38.5 | 1.0 | 0.5 | High Oxygen Permeability, Lower Water Content |
| SH-Balanced | 50 | 48.5 | 1.0 | 0.5 | Balanced Oxygen Permeability and Water Content |
| SH-HighWC | 40 | 58.5 | 1.0 | 0.5 | Higher Water Content, Moderate Oxygen Permeability |
Detailed Synthesis Protocol
The following workflow outlines the UV-initiated polymerization process.
Step-by-Step Methodology:
-
Formulation Preparation: In a light-protected (amber) glass vial, accurately weigh and combine the MBSMS, DMA, and EGDMA according to the desired formulation (see Table 2).
-
Initiator Addition: Add the photoinitiator to the monomer mixture. Tightly cap the vial and vortex at high speed for 2-3 minutes until the initiator is completely dissolved. The solution should be clear and homogenous.
-
Degassing: Place the vial in an ultrasonic bath for 20 minutes. This step is crucial as it helps remove dissolved oxygen, which can inhibit free-radical polymerization.[8]
-
Molding: Using a micropipette, carefully dispense the prepared monomer solution into the female side of the polypropylene molds. Avoid introducing air bubbles. Close the molds securely.
-
UV Curing: Place the filled molds inside a UV curing chamber. Irradiate with 365 nm UV light for a duration sufficient to achieve full polymerization (typically 20-40 minutes, depending on light intensity).
-
Demolding: After curing, carefully open the molds to retrieve the solid, transparent polymer discs or lenses. The material at this stage is in its dry, "xerogel" state.
-
Extraction: Place the polymers in a large volume of 50% (v/v) ethanol in water. This step is critical for safety and biocompatibility, as it extracts any unreacted monomers, the initiator, and other soluble components from the polymer network.[14] The extraction bath should be agitated gently and replaced at least once during a 24-hour period.
-
Hydration & Equilibration: After extraction, transfer the hydrogels to a bath of deionized water for at least 12 hours to remove the ethanol. Finally, move the hydrogels into a phosphate-buffered saline (PBS, pH 7.4) solution and allow them to equilibrate for at least 24 hours before characterization. This ensures they are fully hydrated in a physiologically relevant medium.
Characterization & Validation
Validating the physical properties of the synthesized hydrogel is essential to confirm the success of the synthesis and to understand its potential performance.
Visual and Optical Properties
The hydrogels should be optically clear and free of defects, cracks, or phase separation.[9][10] Any haziness or opacity suggests poor miscibility between the silicone and hydrophilic monomers, which may require the addition of a mutual solvent like ethanol to the initial formulation.[9]
Equilibrium Water Content (EWC)
EWC is a fundamental property of a hydrogel, representing the amount of water it can hold at equilibrium.
Protocol:
-
Remove the hydrated hydrogel from the PBS solution.
-
Gently blot the surface with lint-free paper to remove excess surface water.
-
Immediately weigh the hydrogel to obtain the wet weight (Wwet).
-
Dry the hydrogel in a vacuum oven at 60°C until a constant weight is achieved. This is the dry weight (Wdry).
-
Calculate EWC using the formula: EWC (%) = [(Wwet - Wdry) / Wwet] × 100
Oxygen Permeability (Dk)
Oxygen permeability is the most critical property for ophthalmic applications. It is measured in "barrer" units. The Dk value is highly dependent on the silicone content.[1][19]
Methodology: Dk is typically measured using a polarographic oxygen sensor method (e.g., ISO 18369-4). This specialized measurement requires specific instrumentation and involves placing the hydrogel lens between a nitrogen chamber and the sensor, then measuring the rate of oxygen diffusion through the material.
Expected Properties
The following table summarizes the expected trend in properties based on the formulations described in Table 2.
| Formulation ID | Expected EWC (%) | Expected Dk (barrer) | Expected Modulus |
| SH-HighDk | 25 - 40% | > 100 | Higher |
| SH-Balanced | 40 - 55% | 60 - 90 | Medium |
| SH-HighWC | > 55% | 40 - 60 | Lower |
Note: These are illustrative values. Actual results will depend on precise synthesis conditions and characterization methods.
Visualizing the Molecular Architecture
The diagrams below illustrate the key monomer and the resulting polymer network.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Polymerization (liquid/tacky) | - Insufficient UV exposure (time or intensity).- Oxygen inhibition.- Inactive/expired photoinitiator. | - Increase UV curing time or check lamp output.- Ensure thorough degassing (sonication).- Use fresh photoinitiator. |
| Hazy or Opaque Hydrogel | - Poor monomer miscibility (phase separation). | - Add a small amount (5-10 wt%) of a mutual solvent like ethanol to the pre-polymerization mixture. |
| Brittle or Fragile Hydrogel | - Cross-linker concentration is too high.- Insufficient hydration. | - Reduce the concentration of EGDMA in the formulation.- Ensure the hydrogel is fully equilibrated in PBS for at least 24 hours. |
References
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IRIS . History and Applications of Hydrogels.
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- 17. researchgate.net [researchgate.net]
- 18. adhesivesmag.com [adhesivesmag.com]
- 19. "Oxygen Permeability (Dk) Of Silicone-Hydrogel Materials: Relationship " by Terin E. Dupre [digitalcommons.library.uab.edu]
Application Notes and Protocols for Enhancing Resin-Inorganic Filler Adhesion with (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane as a coupling agent to enhance the adhesion between inorganic fillers and organic resin matrices. The document elucidates the fundamental principles of silane coupling chemistry, offers detailed, step-by-step protocols for filler surface modification, and presents methodologies for the characterization and evaluation of the resulting composite materials. The protocols are designed to be a robust starting point for process development and optimization in diverse applications, including but not limited to, dental composites, industrial coatings, and advanced materials.
Introduction: The Challenge of the Interface
The performance of resin-based composite materials is critically dependent on the strength and stability of the interface between the organic polymer matrix and the inorganic filler particles.[1][2] A robust interfacial bond is essential for effective stress transfer from the flexible resin to the rigid filler, thereby enhancing the mechanical properties of the composite, such as flexural strength and wear resistance.[3][4] However, the inherent chemical incompatibility between hydrophilic inorganic fillers (e.g., silica, glass, zirconia) and hydrophobic organic resins often leads to a weak interface, which is susceptible to degradation, particularly in aqueous environments.[5][6] This can compromise the long-term performance and durability of the composite material.[6]
Silane coupling agents are bifunctional molecules that act as a chemical bridge at the interface, promoting adhesion between these dissimilar materials.[7][8][9] These agents possess a unique molecular structure with two distinct reactive ends: an inorganic-reactive group and an organic-reactive group.[10][11] This dual functionality allows them to form strong, covalent bonds with both the filler surface and the resin matrix, creating a durable and stable interphase.[8]
This compound: A Profile
This compound is a specialized organosilane designed to enhance the compatibility and adhesion of inorganic fillers with methacrylate-based resins.
Chemical Structure:
-
Inorganic-Reactive Group: The bis(trimethylsiloxy)methylsilane moiety serves as the precursor to the inorganic-reactive silanol groups. Upon hydrolysis, these groups can condense with hydroxyl groups present on the surface of inorganic fillers to form stable covalent Si-O-Si bonds.[11]
-
Organic-Reactive Group: The methacryloxymethyl group is compatible with and can copolymerize with a wide range of methacrylate-based resins (e.g., Bis-GMA, UDMA, TEGDMA) during the curing process.[12] This creates a covalent linkage between the coupling agent and the polymer matrix.
Mechanism of Action
The efficacy of this compound as a coupling agent is a multi-step process involving hydrolysis, condensation, and interfacial bonding.
Caption: Mechanism of adhesion promotion by this compound.
Experimental Protocols
The following protocols provide a detailed guide for the surface treatment of inorganic fillers with this compound. It is crucial to note that optimal treatment conditions can vary depending on the specific filler and resin system. Therefore, these protocols should be considered as a starting point for further optimization.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| This compound | >95% Purity | e.g., Daken Chem |
| Inorganic Filler (e.g., Silica, Barium Glass) | Application-specific | Varies |
| Ethanol, Anhydrous | ACS Grade | Varies |
| Acetic Acid, Glacial | ACS Grade | Varies |
| Deionized Water | Type I | In-house |
| Toluene | ACS Grade | Varies |
Protocol 1: Wet Silanization Method
The wet method involves treating the filler in a dilute solution of the silane, which generally results in a uniform surface coating.[13][14]
Workflow:
Caption: Workflow for the dry silanization method.
Step-by-Step Procedure:
-
Filler Preparation:
-
Ensure the filler is dry as described in the wet method protocol.
-
-
Silanization:
-
Place the dried filler in a high-shear mixer (e.g., a Henschel mixer). [15] * While mixing at high speed, slowly add neat (undiluted) this compound. The amount of silane is typically calculated based on the surface area of the filler, with a general starting point of 0.5-2.0% by weight of the filler. [10] * Continue mixing for 10-15 minutes to ensure uniform distribution of the silane on the filler surface.
-
-
Curing:
-
The heat generated during high-shear mixing may be sufficient to initiate the reaction. However, a subsequent curing step at 110-120°C for 5-10 minutes can ensure complete condensation and bonding.
-
Characterization of Silanized Fillers
It is essential to verify the successful surface modification of the inorganic fillers. The following techniques are recommended:
| Technique | Information Provided |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of organic functional groups from the silane on the filler surface. [12][16] |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of silane grafted onto the filler surface. [17][18] |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental analysis of the filler surface, confirming the presence of silicon and carbon from the silane. [12][19] |
Incorporation into Resin and Evaluation of Composite Properties
Once the fillers have been successfully silanized, they can be incorporated into the desired resin matrix.
Protocol for Composite Formulation
-
Dispersion:
-
Gradually add the silanized filler to the resin monomer blend under mechanical stirring.
-
For highly filled composites, a planetary mixer or a dual asymmetric centrifuge can be used to achieve a homogenous, void-free paste.
-
-
Degassing:
-
Place the composite paste in a vacuum chamber to remove any entrapped air bubbles.
-
-
Curing:
-
Cure the composite material according to the resin manufacturer's instructions (e.g., light-curing for dental composites, thermal curing for industrial resins).
-
Evaluation of Composite Performance
The effectiveness of the silane treatment can be quantified by comparing the properties of composites made with silanized and unsilanized fillers.
| Property | Test Method | Expected Outcome with Silanization |
| Mechanical Strength | Flexural Strength (ISO 4049), Compressive Strength | Significant increase in strength due to improved stress transfer. [2][3] |
| Hydrolytic Stability | Water Sorption and Solubility (ISO 4049) | Reduced water sorption and solubility due to the hydrophobic nature of the silane and improved interfacial integrity. [6][16] |
| Microscopic Analysis | Scanning Electron Microscopy (SEM) | Examination of fracture surfaces should reveal good adhesion between the filler and resin, with no evidence of debonding. [12] |
Troubleshooting and Optimization
-
Poor Mechanical Properties: This may indicate incomplete silanization or an inappropriate silane concentration. Re-evaluate the silanization protocol, ensuring proper hydrolysis conditions and optimal silane loading.
-
High Water Sorption: This suggests a compromised interface. Ensure the filler is thoroughly dried before silanization and that the curing of the silane layer is complete.
-
Filler Agglomeration: While silanization can improve filler dispersion, excessive silane can lead to particle agglomeration. [12]Optimize the silane concentration to achieve a monolayer or near-monolayer coverage.
Conclusion
This compound is a promising coupling agent for enhancing the adhesion of inorganic fillers to methacrylate-based resins. By following the detailed protocols and characterization methods outlined in this guide, researchers can effectively modify filler surfaces, leading to the development of high-performance composite materials with improved mechanical properties and long-term durability. The principles and methodologies presented herein provide a solid foundation for further research and development in the field of advanced composite materials.
References
-
Modification of filler surface treatment of composite resins using alternative silanes and functional nanogels - PMC - NIH. (2019, April 16). National Institutes of Health. [Link]
-
Characterization of adsorbed silane on fillers used in dental composite restoratives and its effect on composite properties - PubMed. (n.d.). National Institutes of Health. [Link]
-
Silane Coupling Agents - Technical Library - Gelest. (n.d.). Gelest. [Link]
-
Silane Coupling Agents - Silico. (n.d.). Silico. [Link]
-
Effects of silane-modified fillers on properties of dental composite resin - PubMed. (2017, October 1). National Institutes of Health. [Link]
-
Silane adhesion mechanism in dental applications and surface treatments: A review - PubMed. (n.d.). National Institutes of Health. [Link]
-
Influence of silane content and filler distribution on chemical-mechanical properties of resin composites - SciELO. (n.d.). SciELO. [Link]
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Modification of filler surface treatment of composite resins using alternative silanes and functional nanogels - PubMed. (n.d.). National Institutes of Health. [Link]
-
Silane Coupling Agents Mechanism & Uses. (n.d.). SiSiB. [Link]
-
Silanes as adhesion promoters for paints, inks, coatings, and adhesives - OnlyTRAININGS. (n.d.). OnlyTRAININGS. [Link]
-
Characterization of silane-treated hydroxyapatite powders for use as filler in biodegradable composites - PubMed. (n.d.). National Institutes of Health. [Link]
-
Adhesion Promoters: Silane Coupling Agents - ResearchGate. (n.d.). ResearchGate. [Link]
-
Wear and mechanical properties of composite resins consisting of different filler particles. (n.d.). ResearchGate. [Link]
-
Characterization of adsorbed silane on fillers used in dental composite restoratives and its effect on composite properties | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]
-
Modification of filler surface treatment of composite resins using alternative silanes and functional nanogels | Request PDF - ResearchGate. (2025, August 10). ResearchGate. [Link]
-
What is the mechanism of the silane coupling agent - News - Qingdao Hengda Chemical New Material Co., Ltd. (2023, June 20). Hengda Chem. [Link]
-
Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study - NIH. (n.d.). National Institutes of Health. [Link]
-
Silane Content Influences Physicochemical Properties in Nanostructured Model Composites. (n.d.). 3M. [Link]
-
Influence of Filler Loading on the Mechanical Properties of Flowable Resin Composites. (2020, March 24). National Institutes of Health. [Link]
-
Effect of filler fraction and filler surface treatment on wear of microfilled composites | Request PDF - ResearchGate. (2025, August 10). ResearchGate. [Link]
-
APPLYING A SILANE COUPLING AGENT. (n.d.). Gelest. [Link]
-
Inorganic Fillers for Dental Resin Composites: Present and Future - ACS Publications. (n.d.). American Chemical Society. [Link]
-
The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations - ResearchGate. (2025, August 5). ResearchGate. [Link]
-
Effect of Different Salinization Methods of Silica Filler on Rubber Reinforcement - Universiti Sains Malaysia. (2019, December 31). Universiti Sains Malaysia. [Link]
-
This compound | C12H28O4Si3 | CID 16051442. (n.d.). PubChem. [Link]
-
Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions - ResearchGate. (2025, August 6). ResearchGate. [Link]
-
ProChimia Surfaces - Silanes Surfaces Protocols - v.10.2011. (n.d.). ProChimia Surfaces. [Link]
-
A simple and reproducible protocol of glass surface silanization for TIRF microscopy imaging | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry - ResearchGate. (2025, October 18). ResearchGate. [Link]
-
BIS(TRIMETHYLSILOXY)METHYLSILANE | - Gelest, Inc. (n.d.). Gelest. [Link]
-
Basic Protocol: Silanizing Glassware | PDF | Glasses | Solvent - Scribd. (n.d.). Scribd. [Link]
- CN119684347A - Preparation method of (3-methacryloxy-2-hydroxypropoxy) propyl bis (trimethylsiloxy) methylsilane - Google Patents. (n.d.).
-
(PDF) Influence of the hydrolysis and condensation time on the preparation of hybrid materials - ResearchGate. (n.d.). ResearchGate. [Link]
-
(PDF) Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films - ResearchGate. (n.d.). ResearchGate. [Link]
-
Resin based restorative dental materials: characteristics and future perspectives - PMC. (2019, October 21). National Institutes of Health. [Link]
-
Organosilicon dental composite restoratives based on 1,3-bis[(p-acryloxymethyl) phenethyl] tetramethyldisiloxane - PubMed. (n.d.). National Institutes of Health. [Link]
-
BIS(TRIMETHYLSILOXY)METHYL(HYDROPYROPYL)SILANE - gsrs. (n.d.). FDA. [Link]
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Troubleshooting & Optimization
Preventing premature polymerization of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane
Welcome to the technical support resource for (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane (CAS No. 18166-40-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for preventing premature polymerization during storage and experimentation. Our goal is to ensure the stability and successful application of this versatile monomer in your research.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions we receive regarding the stability of this compound.
Q1: My freshly opened bottle of this compound appears viscous or has formed a gel. What happened?
A1: This indicates that premature polymerization has occurred. This can be triggered by several factors, including exposure to elevated temperatures, contamination with polymerization initiators (e.g., peroxides, strong acids/bases), or the depletion of the inhibitor.[1][2] Proper storage is critical; the monomer should be kept in a tightly sealed container in the dark at 0-5°C.[1][2]
Q2: What is the role of the inhibitor in the product?
A2: this compound is typically supplied with a small amount of an inhibitor, such as Monomethyl Ether of Hydroquinone (MEHQ) or Butylated Hydroxytoluene (BHT), to prevent spontaneous polymerization during shipping and storage.[3][4][5] These inhibitors function by scavenging free radicals that would otherwise initiate the polymerization chain reaction.[4]
Q3: Does the inhibitor need to be removed before use?
A3: It depends on your specific application. For many polymerization reactions, the low concentration of the inhibitor may not significantly interfere, though it might slightly increase the induction period. However, for highly sensitive polymerizations or when precise kinetic control is required, removing the inhibitor is recommended.[6][7]
Q4: How does oxygen affect the stability of the monomer?
A4: For phenolic inhibitors like MEHQ and BHT to function effectively, a small amount of dissolved oxygen is required.[8][9] Oxygen reacts with initiating radicals to form peroxy radicals, which are then intercepted by the inhibitor.[4][8] Therefore, storing the monomer under a completely inert atmosphere (e.g., pure nitrogen or argon) for extended periods can be counterproductive and may lead to polymerization if the inhibitor is depleted.
Q5: Can I store the monomer in the freezer?
A5: While refrigeration at 0-5°C is recommended, freezing is generally not advised.[1][2] Phase changes during freezing and thawing can lead to localized concentration changes of the inhibitor, potentially leaving some portions of the monomer unprotected.
Troubleshooting Guide: Premature Polymerization
Encountering unexpected polymerization can be a significant setback. This section provides a systematic approach to identifying and resolving the root causes.
Visualizing the Problem: The Path to Unwanted Polymerization
The following diagram illustrates the key factors that can lead to the premature polymerization of this compound. Understanding these pathways is the first step in effective troubleshooting.
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- 9. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
Technical Support Center: (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane Surface Coatings
Welcome to the technical support center for (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane (MBSMS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize surface modification protocols using this versatile silane coupling agent. Here, we address common challenges, particularly poor surface coverage, by providing in-depth scientific explanations, actionable troubleshooting steps, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the chemical formula C12H28O4Si3, is a bifunctional organosilane.[1] It possesses a methacrylate functional group that can participate in free-radical polymerization and two trimethylsiloxy groups that can hydrolyze to form reactive silanols. This dual reactivity allows it to act as a molecular bridge between inorganic substrates (like glass, silica, or metal oxides) and organic polymers. Its primary applications include promoting adhesion, modifying surface energy, and creating functional coatings in fields such as biomaterials, microelectronics, and composites.
Q2: What is the fundamental mechanism of surface modification with MBSMS?
Surface modification with MBSMS, a process known as silanization, occurs in two primary steps:
-
Hydrolysis: The trimethylsiloxy groups on the silicon atom react with water to form silanol groups (-Si-OH). This reaction is often the rate-limiting step and can be catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups then condense with hydroxyl groups (-OH) present on the substrate surface, forming stable covalent siloxane bonds (Substrate-O-Si). Additionally, adjacent silanol groups can self-condense to form a cross-linked polysiloxane network on the surface.[2]
This process results in a durable, covalently bound organic layer on the inorganic substrate, with the methacrylate groups oriented away from the surface, ready for further functionalization or polymerization.
Troubleshooting Guide: Poor Surface Coverage
Poor or inconsistent surface coverage is one of the most common issues encountered during silanization. This section provides a systematic approach to diagnosing and resolving these problems.
Issue 1: Incomplete or Patchy Coating
Symptoms:
-
Inconsistent surface wetting (hydrophobic and hydrophilic patches).
-
Poor adhesion of subsequent layers.
-
Variable results in downstream applications.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Improper Substrate Cleaning | The silanization reaction relies on the availability of surface hydroxyl groups. Organic residues, oils, or other contaminants will mask these reactive sites, preventing the silane from binding. | Implement a rigorous cleaning protocol. For glass or silicon wafers, a common and effective method is the "Piranha" solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂), which is a strong oxidizing agent that removes organic residues and hydroxylates the surface. Always handle Piranha solution with extreme caution in a fume hood with appropriate personal protective equipment (PPE). |
| Insufficient Surface Hydroxylation | Some substrates may not have a sufficient density of hydroxyl groups on their surface to facilitate a dense and uniform silane layer. | Pre-treatment with oxygen plasma or a UV-Ozone cleaner can increase the number of surface hydroxyl groups, thereby promoting a more uniform and complete silanization. |
| Incorrect Silane Concentration | A concentration that is too low will result in an incomplete monolayer. Conversely, a concentration that is too high can lead to the formation of aggregates and multilayers in solution, which then deposit unevenly on the surface. | The optimal concentration typically ranges from 0.5% to 5% (v/v) in the chosen solvent. It is advisable to start with a 1-2% solution and optimize from there based on surface characterization results. |
| Inadequate Reaction Time | The hydrolysis and condensation reactions are not instantaneous. Insufficient time will lead to incomplete surface coverage. | A typical reaction time is between 30 minutes to 2 hours at room temperature. This can be optimized based on the substrate and desired layer thickness. |
Issue 2: Aggregates or Bumps on the Surface
Symptoms:
-
Visible particles or a hazy appearance on the coated surface.
-
High surface roughness as measured by Atomic Force Microscopy (AFM).
-
Inconsistent performance in sensitive applications like microfluidics or biosensors.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Excessive Water in the Silane Solution | While water is necessary for hydrolysis, an excess amount in the bulk solution can lead to premature and extensive self-condensation of the silane molecules, forming polysiloxane aggregates before they can bind to the surface.[3] | Use anhydrous solvents and control the amount of water added to the reaction. For consistent results, it is often recommended to use a solvent with a known, low water content and add a controlled amount of water to initiate hydrolysis. |
| Uncontrolled Environmental Humidity | High ambient humidity can introduce excess water into the reaction, leading to the same aggregation issues as excess water in the solvent. The silanization process can be highly sensitive to environmental moisture.[4][5][6] | Perform the silanization in a controlled environment, such as a glove box with a controlled nitrogen or argon atmosphere, or at least in a fume hood with consistent and monitored humidity levels. |
| Improper Rinsing Post-Silanization | Failure to thoroughly rinse the substrate after silanization can leave behind unreacted silane or loosely bound aggregates. | After the reaction, rinse the substrate thoroughly with the same anhydrous solvent used for the silanization, followed by a final rinse with a high-purity solvent like ethanol or isopropanol to remove any residual reactants. |
Experimental Protocols
Protocol 1: Surface Preparation of Glass or Silicon Wafers
-
Initial Cleaning: Sonicate the substrates in a solution of 2% Decon 90 (or equivalent lab-grade detergent) in deionized water for 15 minutes.
-
Rinsing: Rinse the substrates thoroughly with deionized water (at least 5 times).
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
Hydroxylation (Piranha Etch - EXTREME CAUTION REQUIRED ):
-
In a designated glass container inside a fume hood, slowly and carefully add 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂). The solution will become very hot.
-
Immerse the cleaned and dried substrates in the Piranha solution for 15-30 minutes.
-
Carefully remove the substrates and rinse them extensively with deionized water.
-
-
Final Drying: Dry the hydroxylated substrates with a stream of high-purity nitrogen gas and use them immediately for silanization.
Protocol 2: Solution-Phase Silanization with MBSMS
-
Prepare the Silane Solution: In a clean, dry glass container inside a fume hood, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Initiate Hydrolysis: Add deionized water to the solution to a final concentration of 5% of the silane concentration (e.g., for a 100 mL solution with 1 mL of silane, add 50 µL of water). Stir the solution for 5-10 minutes to allow for hydrolysis to begin.
-
Substrate Immersion: Immerse the freshly prepared substrates into the silane solution.
-
Reaction: Cover the container and allow the reaction to proceed for 1 hour at room temperature with gentle agitation.
-
Rinsing:
-
Remove the substrates from the silane solution and rinse them by dipping in fresh anhydrous toluene for 1 minute.
-
Repeat the rinse with a fresh portion of anhydrous toluene.
-
Perform a final rinse with anhydrous ethanol or isopropanol.
-
-
Drying: Dry the coated substrates with a stream of high-purity nitrogen gas.
-
Curing: Place the substrates in an oven at 110°C for 30-60 minutes to promote further cross-linking and stabilize the silane layer.[7]
Visualization of the Silanization Workflow
Caption: A typical workflow for surface modification using this compound.
Chemical Reaction Mechanism
Caption: The two-step hydrolysis and condensation mechanism of MBSMS on a hydroxylated surface.
References
-
The effect of humidity on the stability of octadecyltrichlorosilane for the self-assembled monolayer coating applications. (2025). ResearchGate. [Link]
-
Effect of humidity on the curing of 3-glycidoxypropyltrimethoxy silane. (2025). ResearchGate. [Link]
-
Distribution of failure modes per group, given in percentage (%). (n.d.). ResearchGate. [Link]
-
How to prevent the hydrolysis of A Silane Coupling Agent? (2025). Blog. [Link]
-
Understanding the relationship between silane application conditions, bond durability and locus of failure. (n.d.). ResearchGate. [Link]
-
How silanization influences aggregation and moisture sorption behaviours of silanized silica: analysis of porosity and multilayer moisture adsorption. (2018). PubMed. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Silanization. (n.d.). Wikipedia. [Link]
-
How silanization influences aggregation and moisture sorption behaviours of silanized silica: Analysis of porosity and multilayer moisture adsorption. (n.d.). ResearchGate. [Link]
-
Understanding Silane Functionalization. (n.d.). Surface Science and Technology. [Link]
-
What Is Silanization And Why Does It Matter? (2025). alwsci. [Link]
-
BIS(TRIMETHYLSILOXY)METHYLSILANE. (n.d.). Gelest, Inc.. [Link]
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Technical Support Center: Optimizing (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane Synthesis
Welcome to the technical support guide for the synthesis of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane. This document provides in-depth answers to frequently asked questions and robust troubleshooting protocols based on established field data and chemical principles. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction mechanism for synthesizing this compound?
The synthesis is achieved through a platinum-catalyzed hydrosilylation reaction. This is a classic organometallic process involving the addition of a silicon-hydride (Si-H) bond from bis(trimethylsiloxy)methylsilane across the allyl (C=C) double bond of allyl methacrylate. The reaction is highly efficient but requires precise control to avoid side reactions.
Caption: Troubleshooting Decision Tree for Low Yield.
Problem 3: Difficulty Removing Catalyst from the Product
The final product is clear but may have a yellow or grey tint, indicating residual platinum.
| Potential Cause | Explanation & Recommended Solution |
| Homogeneous Catalyst Used | Catalysts like Karstedt's and Speier's are fully dissolved in the reaction medium and cannot be removed by simple filtration. Solution 1 (Adsorption): Treat the crude product with activated carbon. Stir for several hours, then filter through a pad of Celite to remove the carbon and the adsorbed catalyst. Solution 2 (Prevention): For future syntheses, opt for a supported heterogeneous platinum catalyst, which can be easily filtered off after the reaction. [1] |
Experimental Protocol: General Synthesis
This protocol provides a starting point for optimization.
Caption: Step-by-Step Experimental Workflow.
1. Reagent Preparation:
-
Ensure all glassware is meticulously dried to prevent side reactions.
-
To 1.0 molar equivalent of allyl methacrylate, add a polymerization inhibitor such as BHT (100-200 ppm).
2. Reaction Setup:
-
In a three-neck flask equipped with a condenser, thermometer, and magnetic stirrer, add the inhibited allyl methacrylate and 1.0-1.05 molar equivalents of bis(trimethylsiloxy)methylsilane.
-
Begin stirring and purge the system with an inert gas (N₂ or Ar) for 15-20 minutes.
3. Hydrosilylation:
-
Heat the mixture to the desired temperature (a starting point of 70-80°C is recommended).
-
Once the temperature is stable, inject the platinum catalyst (e.g., Karstedt's catalyst, 5-10 ppm Pt). An exotherm may be observed.
-
Maintain the temperature and monitor the reaction's progress every hour using FT-IR or ¹H NMR. The reaction is complete when the Si-H signal is no longer detectable.
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a homogeneous catalyst was used, add activated carbon (approx. 1-2% w/w) and stir for 2-4 hours.
-
Filter the mixture through a pad of Celite to remove the carbon or heterogeneous catalyst.
-
The crude product can be purified further by vacuum distillation to remove unreacted starting materials and low-boiling impurities.
References
-
Rbihi, Z., et al. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Open Access Library Journal, 8, 1-17. [Link]
-
Paints and Coatings Expert. (2017). Organosilicone modification of allyl methacrylate with speier's catalyst for waterborne self-matting styrene-acrylic emulsion. [Link]
-
Chance, J. M., et al. (2025). Silica supported allylmetals as hydrosilylation catalysts. Digital Greensboro. [Link]
-
ResearchGate. (2025). Silica supported allylmetals as hydrosilylation catalysts. [Link]
- Google Patents. (2024). CN119684347A - Preparation method of (3-methacryloxy-2-hydroxypropoxy) propyl bis (trimethylsiloxy) methylsilane.
-
Qualitas1998.net. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. [Link]
- Google Patents. (2005). WO2005005445A1 - Process for the production of bis(trimethylsiloxy)
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Optimization and intensification of hydrosilylation reactions using a microreactor system. [Link]
-
ResearchGate. (n.d.). Optimization and intensification of hydrosilylation reaction using microreactor system. [Link]
Sources
Controlling the hydrolysis rate of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane
Welcome to the technical support center for (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on controlling the hydrolysis of this highly reactive silane. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring reproducible and reliable results.
Introduction: Understanding the Unique Reactivity
This compound is a unique organosiloxane due to the placement of the methacryloxy group on the methyl group attached to the silicon atom (an α-silane). This structural feature leads to an exceptionally high rate of hydrolysis and condensation compared to more common γ-silanes like 3-methacryloxypropyltrimethoxysilane.[1][2] This heightened reactivity, while advantageous for rapid processing, necessitates precise control over experimental conditions to prevent premature or uncontrolled reactions. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrolysis reaction proceeding too quickly and leading to insoluble gels?
A1: The rapid gelation you're observing is likely due to the intrinsically high reactivity of this compound. The hydrolysis of the trimethylsiloxy groups to form reactive silanols (Si-OH) is quickly followed by condensation to form a cross-linked polysiloxane network (Si-O-Si).
Causality and Expert Recommendations:
-
pH: The hydrolysis and condensation of silanes are highly pH-dependent. The rate is slowest at a neutral pH of around 7 and is significantly catalyzed by both acidic and basic conditions.[1][2] For this highly reactive silane, even slight deviations from neutral pH can lead to a dramatic increase in reaction rate.
-
Solution: Start your hydrolysis in a well-buffered aqueous solution at a pH as close to 7 as your experimental system allows. If catalysis is required, use a very dilute acid (e.g., acetic acid) to lower the pH to the 4-5 range, where hydrolysis is favored but condensation is comparatively slower.[3] Avoid basic conditions, which strongly promote condensation.
-
-
Concentration: Higher concentrations of the silane increase the proximity of the generated silanol groups, accelerating the rate of condensation.
-
Solution: Work with dilute solutions of the silane. A starting concentration in the range of 0.1-1.0 wt% in a suitable solvent system is recommended.
-
-
Temperature: Increased temperature accelerates both hydrolysis and condensation rates.
-
Solution: Conduct the hydrolysis at room temperature or below. If the reaction is still too fast, consider performing it in an ice bath (0-4°C) to gain better control. The Safety Data Sheet (SDS) for this product recommends storage at 0-5°C to maintain stability.[1]
-
Q2: I'm observing incomplete hydrolysis of the silane. What could be the cause?
A2: Incomplete hydrolysis, while less common for this reactive silane, can occur under certain conditions. This will result in a final product with unreacted trimethylsiloxy groups, which can compromise its performance in subsequent applications.
Causality and Expert Recommendations:
-
Insufficient Water: Hydrolysis is a chemical reaction that consumes water.
-
Solution: Ensure a molar excess of water is present in the reaction mixture. For consistent results, use a standardized ratio of silane to water.
-
-
Poor Dispersion: this compound is not readily soluble in water. If it is not properly dispersed, the hydrolysis reaction will only occur at the interface between the silane and water phases.
-
Solution: Use a co-solvent to improve the solubility of the silane in the aqueous phase. A common choice is a mixture of water and a water-miscible alcohol like ethanol or isopropanol. However, be aware that the alcohol can participate in equilibrium reactions with the silanol groups, so its concentration should be optimized. Vigorous stirring is essential to ensure a homogenous reaction mixture.
-
Q3: How can I be sure the methacrylate group is not being hydrolyzed during the reaction?
A3: This is a critical consideration, as the methacrylate group is essential for subsequent polymerization reactions. The ester linkage in the methacrylate group is susceptible to hydrolysis, particularly under strong acidic or basic conditions.
Causality and Expert Recommendations:
-
pH Stability of the Ester: Ester hydrolysis is catalyzed by both acids and bases.[4] While the siloxane hydrolysis is the primary reaction, prolonged exposure to harsh pH conditions can lead to the cleavage of the methacrylate group, yielding methacrylic acid and a hydroxymethyl-functional silane.
-
Solution: As with controlling the silane hydrolysis rate, maintaining a pH between 4 and 5 is a good compromise. This pH range is acidic enough to catalyze the silane hydrolysis at a controllable rate but is generally mild enough to minimize ester hydrolysis over typical reaction times. Avoid pH values above 8, as this will significantly increase the rate of ester hydrolysis.[5][6]
-
-
Analytical Verification:
-
Solution: Use analytical techniques to confirm the integrity of the methacrylate group after your hydrolysis step.
-
FTIR Spectroscopy: Monitor the characteristic C=O stretching vibration of the ester at approximately 1720 cm⁻¹ and the C=C stretching at around 1638 cm⁻¹. A significant decrease in the intensity of these peaks could indicate hydrolysis.
-
¹H NMR Spectroscopy: The vinyl protons of the methacrylate group have distinct chemical shifts (typically between 5.5 and 6.1 ppm). Their disappearance or the appearance of new peaks corresponding to methacrylic acid would indicate hydrolysis.
-
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Immediate formation of a white precipitate or gel upon adding the silane to water. | 1. pH of the water is too acidic or basic.2. High concentration of the silane.3. High temperature. | 1. Use buffered deionized water with a pH of 7.2. Prepare a more dilute solution of the silane (e.g., <0.5 wt%).3. Perform the reaction in an ice bath. |
| The hydrolyzed silane solution becomes cloudy or forms a gel over a short period (minutes to hours). | 1. The pH is promoting condensation.2. The solution is too concentrated.3. The solution is stored at too high a temperature. | 1. Adjust the pH to be between 4 and 5 to slow condensation.2. Use the hydrolyzed solution immediately after preparation.3. If storage is necessary, keep the solution refrigerated (0-5°C) and use it within a few hours. |
| Inconsistent results between batches. | 1. Variations in the pH of the water used.2. Inconsistent mixing or dispersion.3. Variations in ambient temperature. | 1. Always use a freshly prepared and pH-adjusted solvent system.2. Use a consistent stirring rate and method of addition for the silane.3. Control the reaction temperature using a water bath or cryostat. |
| Poor adhesion or performance in the final application (e.g., coating, composite). | 1. Incomplete hydrolysis of the silane.2. Hydrolysis of the methacrylate functional group.3. Premature condensation of the silane in solution before application. | 1. Increase the reaction time, use a co-solvent for better solubility, and ensure a molar excess of water.2. Verify the integrity of the methacrylate group using FTIR or NMR. Ensure the pH is not too harsh.3. Prepare the hydrolyzed silane solution immediately before use. |
Experimental Protocols
Protocol 1: Controlled Hydrolysis for Surface Modification
This protocol is designed to generate a solution of hydrolyzed this compound suitable for surface modification of substrates like glass or silicon wafers.
Materials:
-
This compound
-
Ethanol (reagent grade)
-
Deionized water
-
Acetic acid (0.1 M solution)
-
pH meter or pH paper
-
Magnetic stirrer and stir bar
-
Ice bath
Methodology:
-
Solvent Preparation: Prepare a 95:5 (v/v) mixture of ethanol and deionized water.
-
pH Adjustment: While stirring, slowly add the 0.1 M acetic acid solution to the ethanol/water mixture until the pH is stable between 4.0 and 4.5.
-
Cooling: Place the solvent mixture in an ice bath and allow it to cool to below 5°C.
-
Silane Addition: Slowly add this compound to the cold, stirred solvent to a final concentration of 1% (w/v).
-
Hydrolysis: Allow the solution to stir in the ice bath for 30-60 minutes. The solution should remain clear.
-
Application: The hydrolyzed silane solution is now ready for use. It is recommended to use it immediately for best results.
Protocol 2: Monitoring Hydrolysis by Spectroscopy
This protocol outlines how to use analytical methods to track the progress of the hydrolysis reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small amount of the silane in a deuterated solvent that is miscible with water (e.g., acetone-d6). Acquire a spectrum. Then, add a controlled amount of D₂O (with pH adjustment if necessary) and acquire spectra at timed intervals. Monitor the disappearance of the peak corresponding to the trimethylsilyl protons (-Si(CH₃)₃) around 0.1-0.2 ppm and the appearance of a new peak for the hydrolysis byproduct, trimethylsilanol.
-
²⁹Si NMR: This technique can directly distinguish between the starting silane, partially hydrolyzed intermediates, and fully hydrolyzed silanetriol, as well as condensed species.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire a background spectrum of the solvent system.
-
Prepare the silane solution as described in Protocol 1.
-
At timed intervals, place a small aliquot of the reacting solution onto the ATR crystal and acquire a spectrum.
-
Monitor the decrease in the intensity of the Si-O-Si stretching band of the trimethylsiloxy group and the appearance and growth of a broad band corresponding to the Si-OH stretching of the silanol groups (around 3200-3700 cm⁻¹) and a sharper band around 900 cm⁻¹.
-
Diagrams
Hydrolysis and Condensation Pathway
Caption: Fig. 2: Decision tree for troubleshooting common hydrolysis issues.
References
-
Schmalz, G., & Huhle, M. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Monatshefte für Chemie / Chemical Monthly, 134(7), 971-984. Available at: [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: this compound, 95%. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16051442, this compound. Retrieved from [Link]
- Liaw, D. J., et al. (2018). Method for producing silicone-containing copolymer molded article having hydrophilic surface, and silicone hydrogel contact lens having hydrophilic surface. U.S. Patent No. EP2845708B1.
-
AIP Publishing. (2023). Silane coupling agent in biomedical materials. Biointerphases. Available at: [Link]
-
Gelest, Inc. (n.d.). Reactive Silicones. Available at: [Link]
-
Gelest, Inc. (n.d.). What to Consider When Selecting a Silane Coupling Agent. Available at: [Link]
-
Altmann, S., & Schubert, U. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. Available at: [Link]
-
Zheng, J., et al. (2018). Hydrolytic Stability of Methacrylamide and Methacrylate in Gelatin Methacryloyl and Decoupling of Gelatin Methacrylamide from Gelatin Methacryloyl through Hydrolysis. ResearchGate. Available at: [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Van den Berg, T. J., et al. (2021). Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate. ACS Applied Bio Materials, 4(10), 7585–7595. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. afinitica.com [afinitica.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. youtube.com [youtube.com]
- 5. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
How to avoid side reactions in the synthesis of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane.
Document ID: TSS-MBSM-2026-01-14
Version: 1.0
Introduction
(Methacryloxymethyl)bis(trimethylsiloxy)methylsilane is a key functional silane monomer used in the development of advanced materials, most notably in the formulation of silicone hydrogels for ophthalmic devices like contact lenses. Its unique structure, combining a polymerizable methacrylate group with a flexible siloxane backbone, imparts desirable properties such as high oxygen permeability.
The synthesis of this monomer, primarily achieved through the platinum-catalyzed hydrosilylation of allyl methacrylate with bis(trimethylsiloxy)methylsilane, is a precise process that can be compromised by several competing side reactions.[1][2] This guide provides researchers and process chemists with a comprehensive troubleshooting resource to identify, understand, and mitigate these side reactions, ensuring high-purity, high-yield synthesis.
Section 1: Understanding the Core Reaction and Potential Pitfalls
The desired transformation is the anti-Markovnikov addition of the Si-H bond from bis(trimethylsiloxy)methylsilane across the allyl group's double bond of allyl methacrylate. This reaction is typically catalyzed by a platinum(0) complex, such as Karstedt's catalyst.[3][4][5]
The primary reaction pathway, based on the modified Chalk-Harrod mechanism, involves oxidative addition of the silane to the platinum center, coordination of the olefin, migratory insertion, and finally, reductive elimination of the product.[4][6] However, several off-pathway reactions can occur, leading to impurities and reduced yield.
Caption: Core reaction pathway and major competing side reactions.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.
Q1: My yield is low and GC-MS analysis shows a significant peak corresponding to an isomer of my starting material. What is happening?
A1: You are likely observing isomerization of the allyl group.
-
Causality: Platinum hydrosilylation catalysts, particularly at elevated temperatures or with prolonged reaction times, can catalyze the migration of the double bond in allyl methacrylate from the terminal position (γ,δ) to an internal position (β,γ), forming (E/Z)-propenyl methacrylate.[7] This internal olefin is significantly less reactive towards hydrosilylation, effectively acting as a dead-end byproduct and reducing the overall yield.[1] This process is a known side reaction for many allyl compounds.[1][4]
-
Troubleshooting & Mitigation:
-
Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., 30-40°C) and only gently heat if the reaction fails to initiate. High temperatures accelerate isomerization.
-
Optimize Catalyst Loading: Use the minimum effective concentration of the platinum catalyst. Excess catalyst can promote side reactions.
-
Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the Si-H peak has disappeared from the IR or NMR spectrum.
-
Consider Catalyst Choice: While Karstedt's catalyst is highly active, exploring other catalysts, potentially with more sterically hindered ligands, could reduce isomerization, though this requires significant process development.[8]
-
Q2: The reaction mixture became viscous or solidified unexpectedly. How can I prevent this?
A2: This indicates premature radical polymerization of the methacrylate group.
-
Causality: The methacrylate functional group is highly susceptible to free-radical polymerization, a reaction that can be initiated by heat, trace metal impurities, or peroxides. While the hydrosilylation reaction itself is not a radical process, the reaction conditions (heating) can be sufficient to trigger polymerization, especially if inhibitors are absent or depleted.
-
Troubleshooting & Mitigation:
-
Mandatory Use of Inhibitors: Always include a radical inhibitor in the reaction mixture. Common choices for methacrylates include Butylated Hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (MEHQ).[9][10][11] These compounds act as radical scavengers, preventing the initiation of polymer chains.[12]
-
Ensure Oxygen Presence: Phenolic inhibitors like MEHQ require trace amounts of oxygen to function effectively.[9] While the hydrosilylation itself is often run under an inert atmosphere (like nitrogen or argon) to protect the catalyst and silane, it's crucial that the starting allyl methacrylate is stored with access to air and contains an adequate inhibitor concentration from the supplier.[9] Do not purge the starting monomer with inert gas for extended periods before the reaction.
-
Control Temperature: Avoid excessive heating, as high temperatures increase the rate of radical formation and can overwhelm the inhibitor.
-
| Inhibitor | Typical Concentration (ppm) | Key Feature |
| MEHQ | 50 - 200 | Highly efficient, requires O₂ to function[9][13] |
| BHT | 100 - 500 | Common, effective scavenger[10][11] |
Table 1: Common radical inhibitors for methacrylate stabilization.
Q3: My platinum catalyst turned black and precipitated, and the reaction stalled. What caused this?
A3: Your catalyst has likely decomposed to form inactive platinum colloids (platinum black).
-
Causality: Platinum(0) catalysts like Karstedt's are thermodynamically unstable and can aggregate into catalytically inactive colloidal platinum metal, often observed as a black precipitate.[4] This can be caused by impurities in the reagents, excessive heat, or the presence of certain functional groups that can reduce the platinum complex. While not as common with this specific substrate, it remains a potential pathway for catalyst deactivation.[6]
-
Troubleshooting & Mitigation:
-
Use High-Purity Reagents: Ensure that reactants and solvents are free from impurities that could poison or reduce the catalyst. Water is a known issue that can lead to hydrogen gas evolution as a side reaction.[14]
-
Temperature Control: Maintain a stable and controlled temperature. Thermal shocks can promote catalyst decomposition.
-
Consider a Catalyst Inhibitor/Stabilizer: For applications requiring a long pot life before curing (more common in silicone elastomer formulation), temporary inhibitors like certain alkynes (e.g., 1-ethynyl-1-cyclohexanol) or maleates can be used.[3][15] These reversibly coordinate to the platinum, preventing premature reaction and decomposition at room temperature. The inhibition is overcome by heating.[15]
-
Q4: ¹H NMR analysis of my purified product shows an extra triplet around 2.5-2.8 ppm and a complex multiplet instead of a clean triplet for the -CH₂-O- group. What impurity is this?
A4: This spectral evidence points to the formation of the undesired β-addition product.
-
Causality: During the migratory insertion step of the catalytic cycle, the silyl group can add to either the terminal carbon (γ-addition, anti-Markovnikov, desired) or the internal carbon (β-addition, Markovnikov) of the allyl double bond. While γ-addition is electronically and sterically favored, a small percentage of β-addition can occur, leading to a regioisomeric impurity that is often difficult to separate from the final product.
-
Troubleshooting & Mitigation:
-
Catalyst Selection: Karstedt's catalyst generally provides high selectivity for the anti-Markovnikov (γ) product.[8] Speier's catalyst (H₂PtCl₆) can sometimes lead to different isomer ratios.[5][8] Sticking with a high-purity Pt(0) source is recommended.
-
Solvent Effects: The polarity of the solvent can sometimes influence the regioselectivity of the reaction. Running the reaction neat (without solvent) or in a non-polar solvent like toluene is common and generally favors the desired isomer.
-
Purification: If β-adduct formation is unavoidable, careful column chromatography or vacuum distillation may be required to achieve the desired purity, although their similar boiling points can make this challenging.
-
Caption: A logical workflow for troubleshooting synthesis issues.
Section 3: Recommended Synthesis Protocol
This protocol is a starting point and should be optimized for your specific laboratory conditions and scale.
Reagents:
-
Allyl Methacrylate (containing 50-100 ppm MEHQ)
-
Bis(trimethylsiloxy)methylsilane (97% or higher)[16]
-
Karstedt's Catalyst (2% Pt in xylene)[5]
-
Butylated Hydroxytoluene (BHT)
Procedure:
-
Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a dropping funnel, charge the allyl methacrylate and BHT (approx. 200 ppm).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
Catalyst Addition: Add the Karstedt's catalyst to the stirred reaction mixture.
-
Silane Addition: Slowly add the bis(trimethylsiloxy)methylsilane via the dropping funnel over 30-60 minutes. A slight exotherm may be observed. Maintain the temperature below 40°C, using a water bath for cooling if necessary.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating (35-45°C) for 2-4 hours.
-
Monitoring: Monitor the reaction progress by FT-IR (disappearance of the Si-H stretch at ~2150 cm⁻¹) or ¹H NMR (disappearance of the Si-H proton at ~4.7 ppm).
-
Workup: Once the reaction is complete, the product can be purified. Low-boiling impurities and excess starting material can be removed via vacuum distillation. If necessary, further purification can be achieved by column chromatography on silica gel.
| Parameter | Recommended Value | Rationale |
| Reagent Ratio | 1.05 : 1 (Allyl Methacrylate : Silane) | A slight excess of the olefin ensures complete consumption of the silane. |
| Catalyst Loading | 5 - 15 ppm Pt relative to total mass | Minimizes cost and side reactions like isomerization.[14] |
| Inhibitor Loading | 200 - 500 ppm BHT/MEHQ | Prevents premature polymerization of the methacrylate.[10][11] |
| Temperature | 30 - 45°C | Balances reaction rate against the risk of side reactions. |
| Solvent | Toluene or Neat (No Solvent) | Non-polar environment generally favors desired regioselectivity. |
Table 2: Recommended experimental parameters for synthesis.
Section 4: Analytical Characterization
Confirming the structure and purity of the final product is critical.
-
¹H NMR (in CDCl₃):
-
~6.1 and ~5.6 ppm: Singlets (or narrow doublets), vinyl protons of the methacrylate group.
-
~4.0 ppm: Singlet (or very narrow triplet), -O-CH₂-Si protons.
-
~1.9 ppm: Singlet, methyl protons on the methacrylate group.
-
~0.1-0.2 ppm: Overlapping singlets, protons of the two -OSi(CH₃)₃ groups and the Si-CH₃ group.
-
-
FT-IR (neat, salt plates):
-
~2960 cm⁻¹: C-H stretching (alkyl).
-
~1720 cm⁻¹: C=O stretching (ester of methacrylate).
-
~1640 cm⁻¹: C=C stretching (methacrylate).
-
~1255 cm⁻¹ and ~840 cm⁻¹: Si-CH₃ vibrations.
-
~1050 cm⁻¹: Strong, broad Si-O-Si stretching.
-
Absence of a sharp peak at ~2150 cm⁻¹ confirms consumption of the Si-H starting material.
-
Section 5: References
-
Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media.
-
Heterogeneous Inhibition of Homogeneous Reactions: Karstedt Catalyzed Hydrosilylation. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (2020). MDPI. Retrieved January 14, 2026, from [Link]
-
US Patent US20140004359A1: Hydrosilylation reaction inhibitors and use thereof for preparing stable curable silicone compositions. (2014). Google Patents. Retrieved January 14, 2026, from
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (2020). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]
-
CN119684347A - Preparation method of (3-methacryloxy-2-hydroxypropoxy) propyl bis (trimethylsiloxy) methylsilane. (n.d.). Google Patents. Retrieved January 14, 2026, from
-
Karstedt catalysts. (n.d.). Johnson Matthey. Retrieved January 14, 2026, from [Link]
-
Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. (2018). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]
-
THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. (n.d.). University of Toronto. Retrieved January 14, 2026, from [Link]
-
INHIBITORS OF HYDROSILYLATION CATALYSTS - EP 4074790 B1. (2023). European Patent Office. Retrieved January 14, 2026, from [Link]
-
Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends. (2021). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]
-
Inhibition of Free Radical Polymerization: A Review. (2023). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]
-
US Patent US20030191338A1: Methods for inhibiting the polymerization of methacrylate monomers. (2003). Google Patents. Retrieved January 14, 2026, from
-
FAQ: Platinum Catalyzed Silicone Inhibitors. (n.d.). Dow Inc. Retrieved January 14, 2026, from [Link]
-
Platinum Catalysts for Hydrosilation. (n.d.). Johnson Matthey. Retrieved January 14, 2026, from [Link]
-
Mechanistic insights into the hydrosilylation of allyl compounds. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Influence of experimental parameters on the side reactions of hydrosilylation of allyl polyethers. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
BIS(TRIMETHYLSILOXY)METHYLSILANE. (n.d.). Gelest, Inc. Retrieved January 14, 2026, from [Link]
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- 4. mdpi.com [mdpi.com]
- 5. scientificspectator.com [scientificspectator.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. BIS(TRIMETHYLSILOXY)METHYLSILANE | [gelest.com]
Technical Support Center: Enhancing the Shelf Life of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane Formulations
Welcome to the technical support center for (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and practical protocols to ensure the stability and extend the shelf life of your experimental formulations. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges encountered during the handling, storage, and application of this versatile methacryloxy-functionalized silane.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of this compound.
Q1: What is the primary cause of degradation in this compound formulations?
A1: The primary degradation pathways are twofold: hydrolysis of the siloxane bonds and premature polymerization of the methacrylate group. Hydrolysis is initiated by contact with moisture, leading to the formation of silanol groups which can then condense, causing an increase in viscosity and eventual gelation.[1][2][3] Premature polymerization is typically triggered by exposure to heat, UV light, or radical initiators like peroxides.[4][5]
Q2: What are the ideal storage conditions for neat this compound and its formulations?
A2: To minimize degradation, the neat compound and its formulations should be stored in a cool, dark, and dry environment. Specifically, refrigeration at 0-5°C is recommended.[4][5] Containers should be tightly sealed to prevent moisture ingress. For long-term storage, blanketing the container with an inert gas like dry nitrogen is an ideal practice to displace moisture and oxygen.[6]
Q3: My formulation's viscosity is increasing over time even when stored correctly. What could be the cause?
A3: A gradual increase in viscosity, even under recommended storage conditions, often points to slow hydrolysis and condensation of the silane.[7] This can be due to trace amounts of moisture present in the formulation components or headspace of the container. Another possibility is a slow, low-level polymerization of the methacrylate groups, potentially initiated by ambient light or trace contaminants.
Q4: Can I use common laboratory solvents with this silane?
A4: this compound is generally miscible with common non-polar organic solvents like acetone, ethanol, and diethyl ether.[8] However, it is crucial to use anhydrous solvents to prevent hydrolysis. Protic solvents, especially water, are incompatible and will lead to degradation.
Section 2: Troubleshooting Guide
This section provides a more in-depth, question-and-answer formatted guide to troubleshoot specific experimental issues.
Issue 1: Premature Gelation of the Formulation
Q: My this compound formulation turned into a gel much earlier than expected. What are the likely causes and how can I prevent this?
A: Premature gelation is a common issue and can be attributed to several factors. The troubleshooting workflow below will guide you in identifying the root cause.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel | Publicación [silice.csic.es]
- 4. gelest.com [gelest.com]
- 5. gelest.com [gelest.com]
- 6. uychem.com [uychem.com]
- 7. Viscosity of Silicone Rubber | SIMTEC [simtec-silicone.com]
- 8. Bis(trimethylsiloxy)methylsilane, 97% | Fisher Scientific [fishersci.ca]
Strategies to minimize impurities in (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane
Technical Support Center: (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane
Welcome to the technical support center for this compound (CAS No. 18166-40-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis and purification of this specialized silane monomer. Our goal is to empower you with the knowledge to minimize impurities, ensuring the highest quality material for your critical applications, such as the formulation of silicone hydrogel contact lenses and other advanced biomedical devices.
Section 1: Understanding the Core Synthesis and Key Challenges
This compound is typically synthesized via a platinum-catalyzed hydrosilylation reaction. This involves the addition of a silicon-hydrogen bond from bis(trimethylsiloxy)methylsilane across the carbon-carbon double bond of an allyl methacrylate.[1][2] While effective, this process is sensitive to several factors that can lead to the formation of significant impurities, compromising the final product's performance and purity.
The primary challenges that users encounter can be categorized into three main areas:
-
Side Reactions: Competing reactions that reduce the yield of the desired product.
-
Premature Polymerization: Unwanted polymerization of the methacrylate group.
-
Hydrolytic Instability: Degradation of siloxane bonds due to moisture.
This guide will address each of these challenges in a practical, question-and-answer format.
Figure 1: Core synthesis pathway for the target molecule via platinum-catalyzed hydrosilylation.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the synthesis and handling of this compound.
Category A: Reaction Setup & Starting Materials
Question 1: My reaction is sluggish and gives low yields. What are the most likely causes related to my setup?
Answer: Low yields are often traced back to catalyst activity or reactant purity.
-
Catalyst Inactivation: Platinum catalysts, such as Karstedt's or Speier's catalyst, are essential for the hydrosilylation reaction.[1][2] They can be "poisoned" by impurities in your starting materials or solvent, such as sulfur compounds, amines, or phosphines. Ensure you are using high-purity, anhydrous grade solvents and that your starting silane and alkene have been properly purified or sourced from a reliable vendor.
-
Insufficient Catalyst Loading: While effective, catalyst loading is critical. Typically, platinum catalyst concentrations are in the range of 5-20 ppm. Too low a concentration will result in an impractically slow reaction, while excessively high concentrations can promote side reactions and lead to discoloration of the final product.
-
Moisture Contamination: The presence of water is detrimental. It can react with the Si-H bond of your starting silane to produce silanols and hydrogen gas, consuming the reactant before it can participate in hydrosilylation.[3] All glassware should be oven-dried, and the reaction should be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).
Question 2: I'm observing unexpected side products in my initial GC-MS analysis. What are they, and how can I prevent them?
Answer: Hydrosilylation is often accompanied by side reactions that lead to isomeric and oligomeric impurities.[1]
-
Isomerization: Platinum catalysts can catalyze the isomerization of the terminal double bond in allyl methacrylate to an internal (and less reactive) double bond. This isomer will not effectively participate in the desired hydrosilylation reaction. Using milder reaction temperatures (e.g., 60-80°C) and minimizing reaction time can help suppress this side reaction.
-
Dehydrogenative Silylation: This side reaction can occur, leading to the formation of silyl methacrylates and the release of hydrogen gas. This is more common with certain types of catalysts and can be influenced by the solvent and temperature.
-
Disproportionation/Redistribution: The starting silane, bis(trimethylsiloxy)methylsilane, can sometimes undergo redistribution reactions at the Si-O-Si linkages, especially in the presence of acidic or basic impurities, leading to a mixture of different siloxanes.
Figure 2: Overview of primary pathways leading to the desired product and common impurities.
Category B: In-Process Complications
Question 3: My reaction mixture is becoming viscous or has even solidified. What happened?
Answer: This is a classic sign of premature polymerization of the methacrylate group. The C=C bond in the methacrylate is susceptible to free-radical polymerization, which can be initiated by heat, light, or residual radical initiators from the synthesis of the allyl methacrylate starting material.[4][5]
Prevention Strategy:
-
Use an Inhibitor: The addition of a radical inhibitor is mandatory. Butylated hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (MEHQ) are commonly used at concentrations of 50-200 ppm.[4][6] These molecules act as radical scavengers, preventing the initiation of polymerization chains.[7]
-
Control Temperature: Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate. Exceeding 100-110°C significantly increases the risk of thermal polymerization.
-
Exclude Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil) to prevent photo-initiation.
Question 4: How do I monitor the reaction to know when it is complete without promoting side reactions?
Answer: The goal is to stop the reaction as soon as the limiting reagent (typically the Si-H containing silane) is consumed to avoid extended exposure to the catalyst and heat.
-
FT-IR Spectroscopy: This is a highly effective method. The disappearance of the characteristic Si-H stretching band (around 2150 cm⁻¹) is a direct indicator of the consumption of bis(trimethylsiloxy)methylsilane. You can take small aliquots from the reaction mixture periodically to monitor this peak.
-
¹H NMR Spectroscopy: Proton NMR can also be used to monitor the disappearance of the Si-H proton signal (a sharp singlet, often around 4.7 ppm) and the corresponding changes in the signals of the allyl group's vinyl protons.
-
Gas Chromatography (GC): GC can track the disappearance of starting materials and the appearance of the product. This provides a more quantitative measure of conversion.
Category C: Purification and Stabilization
Question 5: What is the best method to remove the platinum catalyst after the reaction?
Answer: Residual platinum can be cytotoxic and may catalyze degradation over time, so its removal is critical for high-purity applications.
-
Carbon Treatment: The most common method is to stir the crude product with activated carbon (0.5-2% by weight) for several hours. The high surface area of the carbon adsorbs the platinum species. Subsequent filtration through a bed of Celite® or a 0.2-micron filter removes the carbon and the adsorbed catalyst.
-
Specialized Scavengers: For extremely low residual metal requirements, commercially available silica-based scavengers with functional groups that chelate platinum can be used. These are highly efficient but more expensive.
Question 6: My purified product degrades or changes in viscosity during storage. How can I ensure long-term stability?
Answer: This instability is almost always due to either residual moisture causing hydrolysis or insufficient inhibitor leading to slow polymerization.
-
Ensure Anhydrous Conditions: After purification, the product must be handled and stored under strictly anhydrous conditions. Use of a glovebox or Schlenk line techniques for packaging is recommended. The final product should be stored in amber bottles with septa under a blanket of dry nitrogen or argon.
-
Verify Inhibitor Concentration: The purification process, especially distillation, can inadvertently remove the inhibitor. It is crucial to re-assay the inhibitor concentration (e.g., via HPLC) in the final product and, if necessary, add more BHT or MEHQ to achieve the desired stabilization level (e.g., 100-200 ppm).[6]
-
Control Storage Temperature: Store the final product in a cool, dark place, typically at 2-8°C, to minimize both polymerization and potential degradation pathways.
Section 3: Key Experimental Protocols
Protocol 1: General Synthesis of this compound
Warning: This procedure should be carried out by trained personnel in a well-ventilated fume hood.
-
Glassware Preparation: Ensure all glassware (three-neck round-bottom flask, condenser, dropping funnel, thermometer) is thoroughly oven-dried (120°C overnight) and assembled hot under a positive pressure of dry nitrogen.
-
Reagent Charging: Charge the flask with bis(trimethylsiloxy)methylsilane (1.0 eq) and the radical inhibitor (e.g., BHT, ~150 ppm).
-
Catalyst Addition: Add the platinum catalyst (e.g., Karstedt's catalyst, ~10 ppm Pt) to the stirred silane.
-
Reaction Initiation: Begin heating the mixture to 70-80°C.
-
Substrate Addition: Add allyl methacrylate (1.05-1.1 eq) dropwise via the addition funnel over 1-2 hours. An exotherm may be observed; control the addition rate to maintain the reaction temperature.
-
Monitoring: After the addition is complete, maintain the temperature and monitor the reaction's progress every hour using FT-IR to observe the disappearance of the Si-H peak at ~2150 cm⁻¹.
-
Quenching: Once the Si-H peak is gone (typically 2-4 hours), cool the reaction to room temperature.
Table 1: Troubleshooting Quick Reference
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Moisture in system; Low temperature. | Use fresh catalyst; Ensure anhydrous setup; Increase temperature slightly (to 80-90°C). |
| Product Discoloration (Yellow/Brown) | Reaction temperature too high; Excess catalyst. | Reduce reaction temperature; Use minimum effective catalyst loading; Treat with activated carbon. |
| Gel Formation in Reactor | Insufficient inhibitor; High temperature; Oxygen ingress. | Increase inhibitor concentration; Maintain strict temperature control; Ensure positive inert gas pressure. |
| Cloudiness in Final Product | Hydrolysis due to moisture. | Ensure rigorous anhydrous workup and storage; Filter through a 0.2-micron filter under nitrogen. |
References
-
Ushakov, N. V., et al. (2019). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 11(7), 1149. Retrieved from NIH PubMed Central: [Link]
-
XIAMETER. (2025, June 2). How to prevent the hydrolysis of A Silane Coupling Agent? Retrieved from XIAMETER website: [Link]
-
Al-Shammari, E. (2016). THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. Retrieved from The University of Iowa, Iowa Research Online: [Link]
-
Ishida, H. (1995). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and on Substrates. Defense Technical Information Center. Retrieved from DTIC: [Link]
-
Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from Gelest website: [Link]
-
Grokipedia. Polymerisation inhibitor. Retrieved from Grokipedia website: [Link]
-
Iqbal, N., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 513. Retrieved from NIH PubMed Central: [Link]
-
Ahir, S. (2024, October 21). Are polymerisation inhibitors causing product failure? Retrieved from Makevale website: [Link]
-
Co-Formula. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? Retrieved from Co-Formula website: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16051442, this compound. Retrieved from PubChem: [Link]
-
Bartlett, P. D., & Kwart, H. (1950). Inhibition of Polymerization. I. Methyl Methacrylate. Journal of the American Chemical Society, 72(3), 1051–1059. Retrieved from JACS: [Link]
- Google Patents. CN119684347A - Preparation method of (3-methacryloxy-2-hydroxypropoxy) propyl bis (trimethylsiloxy) methylsilane.
-
Arkles, B. (2014). SILANES. In Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from Gelest website: [Link]
-
Liskova, J., et al. (2017). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends. Polymers, 9(10), 532. Retrieved from NIH PubMed Central: [Link]
- Google Patents. WO2005005445A1 - Process for the production of bis(trimethylsiloxy)silylalkylglycerol methacrylates.
-
Gelest, Inc. BIS(TRIMETHYLSILOXY)METHYLSILANE. Retrieved from Gelest website: [Link]
-
Chemistry LibreTexts. Hydrosilylation. (2023, June 30). Retrieved from Chemistry LibreTexts: [Link]
-
Chemistry LibreTexts. 8.1: Hydrosilylation of Alkenes. (2021, March 16). Retrieved from Chemistry LibreTexts: [Link]
-
LookChem. Cas 1873-88-7,Bis(trimethylsiloxy)methylsilane. Retrieved from LookChem website: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11582593, (3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane. Retrieved from PubChem: [Link]
-
Chemdad Co. METHACRYLOXYPROPYLBIS(TRIMETHYLSILOXY)METHYLSILANE. Retrieved from Chemdad website: [Link]
Sources
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dakenchem.com [dakenchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 7. grokipedia.com [grokipedia.com]
Technical Support Center: Curing Parameters for Coatings Containing (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane
Introduction
Welcome to the technical support guide for coatings formulated with (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane. This monomer is a unique methacryl-functional trisiloxane designed to impart desirable properties such as flexibility, hydrophobicity, and thermal stability to cured polymer networks. Its structure allows for polymerization via free-radical mechanisms, making it suitable for both ultraviolet (UV) and thermal curing applications.
This guide is intended for researchers, scientists, and development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the formulation and curing process. Our goal is to move beyond simple instructions and explain the underlying principles, empowering you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary curing mechanism for this monomer?
The this compound monomer cures via a free-radical chain-wise polymerization of its methacrylate group.[1] This reaction can be initiated by either UV radiation (in the presence of a photoinitiator) or heat (with a thermal initiator). The siloxane backbone does not participate in the polymerization but is incorporated into the final polymer network, influencing the coating's physical properties.
Q2: Which type of photoinitiator is recommended for UV curing?
For coatings containing this monomer, a Type I (cleavable) photoinitiator is generally recommended for its high efficiency.[2] These initiators, upon exposure to UV light, undergo a unimolecular bond cleavage to generate free radicals that initiate polymerization.[2]
-
Recommended Photoinitiators:
The choice depends on the specific formulation (e.g., presence of pigments, required cure speed) and the spectral output of the UV lamp.
Q3: Can this monomer be cured thermally?
Yes, thermal curing is a viable option. This requires the addition of a thermal initiator that decomposes at a specific temperature to generate free radicals.
-
Recommended Thermal Initiators:
Thermal curing generally results in a more homogenous network compared to the heterogeneous nature of UV-initiated polymerization.[1] However, UV curing is significantly faster, often occurring within seconds.[1]
Q4: How does this silane monomer affect coating adhesion?
The silane component is critical for promoting adhesion, especially to inorganic substrates like glass, ceramics, and metals.[5][6] The trimethylsiloxy groups can interact with hydroxyl groups present on the substrate surface, forming a strong interfacial bond. For optimal adhesion, proper substrate preparation is crucial, and in some cases, using the silane as a primer before applying the main coating can be more effective.[7][8]
Troubleshooting Guide
This section addresses common problems encountered during the curing process in a "Problem/Cause/Solution" format.
Problem 1: Incomplete or Tacky Surface Cure
A sticky or wet surface after curing is one of the most frequent issues.
| Potential Cause | Scientific Explanation & Solution |
| Oxygen Inhibition | Atmospheric oxygen scavenges free radicals at the coating's surface, terminating the polymerization chain reaction before a complete cure is achieved. This is a primary cause of surface tackiness in free-radical systems. Solutions: 1) Increase UV Dose: A higher intensity or longer exposure time generates a higher concentration of free radicals, which can overwhelm the inhibiting effect of oxygen. 2) Inert Atmosphere: Cure the coating under a nitrogen or argon atmosphere to displace oxygen from the surface.[1] 3) Use Amine Synergists: Certain amines can react with oxygen-induced radicals to generate new, active free radicals, thereby continuing the polymerization process. |
| Insufficient UV Energy | The total energy (dose) delivered to the coating is a product of UV intensity and exposure time. If the dose is too low, the photoinitiator will not generate enough radicals for a full cure.[9] Solutions: 1) Check Lamp Performance: UV lamps degrade over time. Regularly measure the lamp's irradiance with a radiometer to ensure it meets specifications.[10][11] 2) Reduce Conveyor Speed: Slowing the conveyor belt increases the exposure time, thus increasing the total UV dose.[9][11] 3) Decrease Lamp-to-Substrate Distance: Bringing the lamp closer to the surface increases the intensity of the radiation reaching the coating, typically within a 5-10mm range for optimal results.[12] |
| Incorrect UV Wavelength | The photoinitiator's absorption spectrum must match the UV lamp's spectral output. A mismatch will lead to inefficient initiator activation. Solution: Ensure your lamp's wavelength (e.g., 365 nm, 395 nm) is appropriate for the selected photoinitiator.[12] For example, UV glue often requires a 365nm wavelength, while UV ink commonly uses 395nm.[12] |
| Excessive Coating Thickness | UV light penetration decreases exponentially with coating thickness. In thick coatings, the bottom layers may not receive enough energy to cure fully.[9] Solution: Apply thinner, more uniform coats. If a thick coating is required, consider a dual-cure system (UV + thermal) or use a photoinitiator that is less prone to photobleaching.[1][13] |
Problem 2: Poor Adhesion to the Substrate
The coating peels or delaminates easily from the surface.
| Potential Cause | Scientific Explanation & Solution |
| Substrate Contamination | The substrate surface must be pristine for the silane's adhesion promotion mechanism to work. Oils, dust, or moisture create a weak boundary layer that prevents proper bonding. Solution: Thoroughly clean the substrate using appropriate solvents (e.g., isopropanol, acetone) or plasma treatment to remove contaminants and activate the surface by creating hydroxyl groups.[7] |
| Improper Silane Application | For maximum adhesion, the silane molecules need to orient correctly at the interface. Solutions: 1) Use as a Primer: Applying a dilute solution (0.5-5% in alcohol) of the silane as a primer often yields the best results.[8] The primer should be allowed to dry completely before the topcoat is applied.[8] 2) Optimize Baking/Drying: If used as a primer, a gentle bake (e.g., 85°C for 20 minutes) can facilitate the condensation reaction between the silane and the substrate, strengthening the bond.[7] |
| Coating Shrinkage Stress | Methacrylate-based systems undergo significant volumetric shrinkage during polymerization. This can build up internal stress at the coating-substrate interface, leading to delamination, especially with rigid substrates. Solution: Incorporate flexibilizing agents or other co-monomers into the formulation to reduce overall shrinkage stress. The inherent flexibility of the siloxane backbone in this compound helps mitigate this, but further optimization may be needed. |
Problem 3: Coating is Brittle or Cracks
The cured film is fragile and fractures easily under stress.
| Potential Cause | Scientific Explanation & Solution |
| Excessive Crosslink Density | A very high degree of crosslinking can result in a rigid, brittle network with low toughness. Solutions: 1) Reduce Functionality: If using other multi-functional acrylates in the formulation, consider reducing their concentration or replacing them with mono- or di-functional monomers. 2) Optimize Cure Temperature (Thermal Cure): Curing well above the final glass transition temperature (Tg) can lead to a higher crosslink density and brittleness.[1] Experiment with lower curing temperatures. |
| Over-curing | Excessive UV exposure or thermal bake time can lead to polymer degradation, causing embrittlement and discoloration. Solution: Calibrate the curing process to provide just enough energy for a full cure without causing degradation. Conduct a dose-response or time-course experiment and test the mechanical properties at each point to find the optimal window. |
Experimental Protocols & Data
Protocol 1: Standard UV Curing Procedure
This protocol provides a starting point for UV curing a clear coating on a glass substrate.
-
Substrate Preparation:
-
Clean glass slides by sonicating in isopropanol for 15 minutes, followed by rinsing with deionized water.
-
Dry the slides under a stream of nitrogen and treat with oxygen plasma for 2 minutes to ensure a hydrophilic, reactive surface.
-
-
Formulation Preparation:
-
In an amber vial to protect from ambient light, combine this compound with a chosen photoinitiator.
-
Mix thoroughly using a vortex mixer until the initiator is fully dissolved.
-
-
Coating Application:
-
Apply the formulation to the prepared glass slide.
-
Use a spin coater or wire-wound rod to achieve a uniform film thickness (e.g., 10-50 µm).
-
-
UV Curing:
-
Place the coated substrate under a UV lamp (e.g., a mercury arc lamp or LED source with the appropriate wavelength).
-
Expose the coating to UV radiation. Use a radiometer to control the dose.
-
Initial Parameter Suggestion: Start with a dose of 500 mJ/cm².
-
-
Post-Cure Evaluation:
-
Assess the cure by checking for surface tackiness (thumb twist test).
-
Perform a cross-hatch adhesion test (e.g., ASTM D3359) to evaluate substrate bonding.[7]
-
Data Table: Recommended Starting Parameters
The following table provides baseline parameters. Optimization is required for specific applications.
| Parameter | UV Curing | Thermal Curing |
| Initiator Type | Type I Photoinitiator (e.g., TPO, Irgacure 184) | Azo or Peroxide Initiator (e.g., AIBN) |
| Initiator Conc. | 0.5 - 4.0 wt%[14] | 0.5 - 2.0 wt% |
| UV Wavelength | 365 - 405 nm (match to initiator)[12] | N/A |
| UV Dose / Intensity | 500 - 2000 mJ/cm² | N/A |
| Cure Temperature | Ambient (can be slightly elevated) | 70 - 120 °C (match to initiator)[4] |
| Cure Time | 1 - 30 seconds | 10 - 60 minutes[4] |
Visualized Workflows and Mechanisms
UV Curing Free-Radical Polymerization
This diagram illustrates the fundamental steps of UV-initiated polymerization for the methacrylate group.
Caption: Free-radical polymerization workflow.
Troubleshooting Workflow for Incomplete Cure
This flowchart provides a logical path for diagnosing and solving incomplete curing issues.
Caption: Troubleshooting logic for incomplete cure.
References
- Andrzejewska, E. (2000). Viscoelastic properties and transitions during thermal and UV cure of a methacrylate resin.
- IUV. (n.d.). Understanding and Troubleshooting UV Curing. IUV-Advancing UV LED Curing System.
- Longchang Chemical. (2023, January 5).
- ACTEGA EMEA. (n.d.).
- IUV. (n.d.). Troubleshooting Common UV Curing System Issues in Printing. IUV-Advancing UV LED Curing System.
- Nanjing Silfluo New Material Co., Ltd. (n.d.). Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems. Silfluo.
- Mathew, M., et al. (2017). Silane adhesion mechanism in dental applications and surface treatments: A review.
- Gajewski, V., et al. (2021). Various heat cycles used for the polymerization of heat-cured PMMA.
- Gelest. (n.d.). How to use a Silane Adhesion Promoter? Gelest.
- Evonik. (n.d.). Silanes for Adhesion Promotion. Evonik Industries.
- Podsiadły, R., et al. (2023). Epoxy (Meth)
- Nguyen, T. (2018).
- Fouassier, J. P., & Lalevée, J. (2014).
- Moszner, N., & Salz, U. (2007). Current photo-initiators in dental materials.
- European Coatings. (2020, March 26). Influence of radical photoinitiator content on UV curing process.
Sources
- 1. Viscoelastic properties and transitions during thermal and UV cure of a methacrylate resin - ProQuest [proquest.com]
- 2. oraljournal.com [oraljournal.com]
- 3. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Silanes for Adhesion Promotion [evonik.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]
- 8. sisib.com [sisib.com]
- 9. longchangchemical.com [longchangchemical.com]
- 10. Troubleshooting I Insufficient UV Coating Curing | ACTEGA EMEA [actega.com]
- 11. goodiuv.com [goodiuv.com]
- 12. goodiuv.com [goodiuv.com]
- 13. Epoxy (Meth)acrylate-Based Thermally and UV Initiated Curable Coating Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of radical photoinitiator content on UV curing process - European Coatings [european-coatings.com]
Technical Support Center: Surface Functionalization with (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane
Welcome to the technical support center for surface functionalization using (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane (CAS No. 18166-40-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are synthesized from established principles of silane chemistry and field-proven expertise to ensure scientific integrity and experimental success.
Introduction to this compound
This compound is a unique organosiloxane offering a methacryloxy functionality for subsequent polymerization or grafting reactions. Its distinct structure, featuring two trimethylsiloxy groups, influences its reactivity and handling compared to more common trialkoxysilanes. This guide will help you navigate the nuances of using this specific reagent to achieve complete and uniform surface silanization.
Troubleshooting Guide for Incomplete Silanization
Incomplete silanization can manifest as patchy surface coverage, poor adhesion of subsequent layers, or inconsistent surface energy. The following table outlines common issues, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Patchy or Non-Uniform Coating | 1. Inadequate Surface Preparation: Residual organic contaminants or insufficient surface hydroxylation will prevent uniform silane deposition.[1][2] 2. Insufficient Silane Concentration: The concentration of the silane in the deposition solution may be too low for complete surface coverage. 3. Premature Silane Polymerization: The silane may have polymerized in the solution before it could react with the surface, especially in the presence of excess water.[1] | 1. Rigorous Surface Cleaning & Activation: Implement a thorough cleaning protocol (e.g., sonication in detergents, solvents) followed by surface activation to generate hydroxyl groups (e.g., plasma treatment, piranha solution).[2][3] Ensure the substrate is completely dry before silanization. 2. Optimize Silane Concentration: Start with a 1-2% (v/v) solution of the silane in an anhydrous solvent. The optimal concentration may need to be determined empirically. 3. Use Anhydrous Conditions: Employ anhydrous solvents (e.g., toluene, anhydrous ethanol) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize bulk polymerization. Prepare the silane solution immediately before use. |
| Poor Adhesion of Silane Layer | 1. Incomplete Hydrolysis: The trimethylsiloxy groups may not have fully hydrolyzed to reactive silanols, preventing covalent bonding to the surface. 2. Lack of Curing: The deposited silane layer may not have been properly cured, resulting in a physically adsorbed rather than a covalently bonded layer.[4][5] 3. Sub-optimal pH of Solution: The pH of the deposition solution can significantly affect the rates of hydrolysis and condensation.[6] | 1. Controlled Introduction of Water: While anhydrous conditions are crucial to prevent premature polymerization, a controlled amount of water is necessary for hydrolysis. For solution-phase deposition, adding a small, controlled amount of water to the solvent or relying on the adsorbed water on the substrate surface can be effective. An acidic catalyst (e.g., acetic acid) can promote hydrolysis.[4][7] 2. Implement a Curing Step: After deposition, cure the coated substrate. This can be done at room temperature for 24 hours (at controlled humidity) or by heating at 110-120°C for 30-60 minutes.[4] 3. Adjust pH: For aqueous-alcoholic solutions, adjust the pH to 4.5-5.5 with acetic acid to catalyze hydrolysis.[4] |
| Inconsistent Batch-to-Batch Results | 1. Variability in Ambient Moisture: Changes in laboratory humidity can affect the hydrolysis and condensation reactions. 2. Age and Storage of Silane: The silane can degrade over time, especially if not stored properly.[8] 3. Inconsistent Surface Pre-treatment: Minor variations in the cleaning and activation steps can lead to significant differences in the final silanized surface. | 1. Standardize Environmental Conditions: Whenever possible, perform the silanization in a controlled environment, such as a glove box with controlled humidity. 2. Proper Silane Handling and Storage: Store this compound in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere.[8] Use fresh silane for critical applications. 3. Strict Protocol Adherence: Document and strictly follow a standardized protocol for surface preparation to ensure reproducibility. |
| Formation of Aggregates on the Surface | 1. Excessive Silane Concentration: High concentrations can lead to the formation of polysiloxane aggregates that physically adsorb onto the surface. 2. Excess Water in the System: Too much water will favor bulk polymerization over surface reaction, leading to the deposition of siloxane oligomers and polymers.[1] | 1. Reduce Silane Concentration: Lower the concentration of the silane in the deposition solution. 2. Control Water Content: Use anhydrous solvents and minimize exposure to atmospheric moisture. If adding water to catalyze hydrolysis, do so in a controlled manner. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving issues with incomplete silanization.
Caption: Troubleshooting workflow for incomplete silanization.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound with a hydroxylated surface?
A1: The silanization process involves a two-step hydrolysis and condensation mechanism. First, the trimethylsiloxy groups (-O-Si(CH₃)₃) on the silane molecule hydrolyze in the presence of water to form reactive silanol groups (-OH). These silanol groups then condense with the hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Substrate). Additionally, the silanol groups on adjacent silane molecules can condense with each other, leading to lateral polymerization.
Caption: Simplified silanization reaction mechanism.
Q2: Why are anhydrous solvents recommended if water is required for hydrolysis?
A2: This is a critical point of control in the silanization process. While water is necessary for the hydrolysis of the silane to its reactive silanol form, an excess of water in the bulk solution will promote rapid self-condensation of the silane molecules.[1] This leads to the formation of oligomers and polymers in the solution, which can then physically adsorb onto the surface, resulting in a thick, uneven, and poorly adhered layer. By using anhydrous solvents, the hydrolysis reaction is limited to the small amount of water adsorbed on the substrate surface, promoting a more controlled reaction at the surface and favoring the formation of a uniform monolayer.
Q3: How do I prepare my substrate for silanization?
A3: Proper surface preparation is paramount for successful silanization. The goal is to create a clean surface with a high density of hydroxyl (-OH) groups. A general protocol is as follows:
-
Cleaning: Remove organic contaminants by sonicating the substrate in a sequence of solvents, such as acetone, followed by isopropanol, and finally deionized water. A detergent wash (e.g., with Hellmanex III) can be included before the solvent rinses.[3]
-
Activation (Hydroxylation): Generate surface hydroxyl groups. Common methods include:
-
Plasma Treatment: Exposure to oxygen or argon/water plasma is a highly effective and clean method.[1]
-
Piranha Solution: A mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) is very effective but extremely corrosive and must be handled with extreme care.[2]
-
UV-Ozone Treatment: This method uses UV light to generate ozone, which oxidizes surface contaminants and creates hydroxyl groups.[1]
-
-
Drying: Thoroughly dry the substrate after activation, for example, by baking in an oven at 110°C or under a stream of inert gas.[3] The activated surface should be used for silanization as soon as possible, as it can be recontaminated by ambient air.[3]
Q4: What is the purpose of the post-deposition curing step?
A4: The curing step, which involves either gentle heating or extended time at room temperature, serves two main purposes.[4] First, it provides the energy to drive the condensation reaction between the silanol groups of the silane and the hydroxyl groups of the surface, as well as between adjacent silane molecules, forming a stable, cross-linked siloxane network. Second, it helps to remove any residual solvent and byproducts of the reaction, such as water and trimethylsilanol. This process is crucial for ensuring the formation of a robust and covalently attached silane layer.
Q5: How can I confirm that the silanization was successful?
A5: Several surface analysis techniques can be used to characterize the silanized surface:
-
Contact Angle Goniometry: A successful silanization with a methacryloxy-functionalized silane should result in a more hydrophobic surface. Measuring the water contact angle before and after the treatment provides a quick and easy assessment of the change in surface energy.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can detect the elemental composition of the surface. An increase in the silicon and carbon signals after silanization confirms the presence of the silane layer.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the surface. A uniform silane layer should result in a smooth surface, while incomplete silanization might show aggregates or patchy areas.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Attenuated Total Reflectance (ATR)-FTIR can be used to detect the characteristic vibrational bands of the silane, such as the C=O stretch of the methacrylate group, confirming its presence on the surface.
Experimental Protocols
Protocol 1: Solution-Phase Silanization
-
Surface Preparation: Clean and activate the substrate as described in FAQ 3. Ensure the substrate is completely dry.
-
Solution Preparation: Immediately before use, prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or anhydrous ethanol). For catalyzed hydrolysis, a 95% ethanol / 5% water solution adjusted to pH 4.5-5.5 with acetic acid can be used.[4]
-
Deposition: Immerse the dried substrate in the silane solution for a specified time (e.g., 30 minutes to 2 hours) at room temperature. Gentle agitation can improve uniformity. Perform this step under an inert atmosphere if possible.
-
Rinsing: Remove the substrate from the solution and rinse it thoroughly with fresh anhydrous solvent to remove any physically adsorbed silane.
-
Curing: Cure the coated substrate in an oven at 110-120°C for 30-60 minutes, or at room temperature for 24 hours in a desiccator.[4]
Protocol 2: Vapor-Phase Silanization
-
Surface Preparation: Clean and activate the substrate as described in FAQ 3.
-
Deposition Setup: Place the substrate in a vacuum desiccator or a dedicated vapor deposition chamber. Place a small vial containing a few drops of this compound in the chamber, ensuring it will not spill onto the substrate.
-
Deposition: Evacuate the chamber to a low pressure and then isolate it from the vacuum pump. The silane will vaporize and deposit on the substrate. The deposition can be carried out at room temperature or with gentle heating of the silane source. The process can take several hours to overnight.
-
Rinsing and Curing: After deposition, remove the substrate and rinse with an anhydrous solvent. Cure as described in the solution-phase protocol.
References
-
Wikipedia. Silanization of silicon and mica. [Link]
-
Gelest. Applying a Silane Coupling Agent. [Link]
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Gelest, Inc. (2015). This compound, 95% Safety Data Sheet. [Link]
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PubChem. This compound. [Link]
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ChangFu Chemical. 3-Methacryloyloxypropylbis(trimethylsiloxy)methylsilane CAS: 19309-90-1. [Link]
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Wikipedia. Silanization. [Link]
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ProChimia Surfaces. Silanes Surfaces Protocols. [Link]
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Popa Lab. Surface Chemistry Protocol. [Link]
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Nanjing SiSiB Silicones Co., Ltd. Silane Curing Agents. [Link]
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Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]
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Cheng, K., et al. (2018). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers (Basel), 10(12), 1305. [Link]
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Chrisey, L. A., et al. (2001). A factorial analysis of silanization conditions for the immobilization of oligonucleotides on glass surfaces. Analytical Chemistry, 73(13), 3045–3051. [Link]
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Plasma.com. Silanization Surface treatment process. [Link]
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Vančo, D., et al. (2020). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. Coatings, 10(1), 74. [Link]
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Patil, V., et al. (2016). Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study. Journal of Indian Prosthodontist Society, 16(4), 332–337. [Link]
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Lung, C. Y. K., & Matinlinna, J. P. (2012). Aspects of silane coupling agents and surface conditioning in dentistry: An overview. Dental Materials, 28(5), 467–477. [Link]
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Matinlinna, J. P., et al. (2006). Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. Journal of Applied Polymer Science, 99(4), 1842–1847. [Link]
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Sharma, S., et al. (2022). Functionalization of the SiO2 Surface with Aminosilanes to Enable Area-Selective Atomic Layer Deposition of Al2O3. Langmuir, 38(1), 387–397. [Link]
-
Gelest, Inc. Hydrophobicity-Hydrophilicty and Silane Surface Modification. [Link]
-
Gelest, Inc. BIS(TRIMETHYLSILOXY)METHYLSILANE. [Link]
-
ResearchGate. The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. [Link]
-
ResearchGate. Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. [Link]
-
ResearchGate. Silane-Treated Glass Bead Surfaces: Their Characterization by Atomic Force Microscopy and Their Effect on the Yield Stress of Filled Poly(vinyl Chloride). [Link]
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Technical Support Center: Uniform Film Deposition of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane
Welcome to the technical support center for (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane (MBS-linker). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for achieving uniform film deposition of this versatile silane. Here, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MBS-linker) and what are its key reactive groups?
A1: this compound is a bifunctional organosilane. Its structure contains two key reactive groups: a methacryloxy group and trimethylsiloxy groups. The methacryloxy group is an organic functional group that can participate in free-radical polymerization, making it suitable for grafting to polymer matrices or for subsequent surface modifications. The trimethylsiloxy groups are hydrolyzable, meaning they can react with water to form silanol groups (Si-OH). These silanol groups can then condense with hydroxyl groups on a substrate surface (like glass, silicon wafers, or metal oxides) to form stable covalent Si-O-substrate bonds, and can also cross-link with other silane molecules to form a polysiloxane network.
Q2: What are the primary applications of MBS-linker films?
A2: Due to its bifunctional nature, MBS-linker is valuable as an adhesion promoter, a surface modifier, and a cross-linking agent.[1] It is often used to create a stable interface between inorganic substrates and organic polymers.[2] In the biomedical field, it can be used to functionalize surfaces for the immobilization of biomolecules or to create biocompatible coatings. Its methacryloxy group allows for subsequent polymerization reactions, enabling the creation of functionalized surfaces with tailored properties.
Q3: What are the most common methods for depositing MBS-linker films?
A3: The most common techniques for depositing uniform thin films of silanes like MBS-linker are spin coating and chemical vapor deposition (CVD). Spin coating is a solution-based method that is rapid and cost-effective for flat substrates.[3] Chemical vapor deposition is a solvent-free method that can provide highly uniform and conformal coatings, even on complex geometries.
Q4: Why is moisture control so critical during the deposition of MBS-linker?
A4: Moisture is a double-edged sword in silane chemistry. A small amount of water is necessary to hydrolyze the trimethylsiloxy groups to form reactive silanol groups.[4] However, excess moisture in the solvent, on the substrate, or in the ambient environment will lead to premature and uncontrolled hydrolysis and self-condensation of the MBS-linker in solution.[5] This results in the formation of polysiloxane aggregates that deposit on the surface as a weakly bound, non-uniform, and often hazy film, rather than a uniform monolayer.[6]
Troubleshooting Guide for Spin Coating Deposition
Spin coating is a widely used technique for its simplicity and speed. However, achieving a uniform MBS-linker film requires careful control of several parameters.
Problem 1: The coated film appears hazy, cloudy, or contains visible aggregates.
| Potential Cause | Explanation | Recommended Solution |
| Premature Hydrolysis and Condensation | Excess water in the solvent or a humid deposition environment has caused the MBS-linker to polymerize in solution before deposition.[5] | - Use anhydrous solvents (e.g., toluene, isopropanol) for preparing the silane solution.[6]- Prepare the silane solution immediately before use.- Work in a low-humidity environment, such as a nitrogen-filled glove box. |
| High Silane Concentration | An overly concentrated solution increases the likelihood of intermolecular reactions, leading to the formation of multilayers and aggregates instead of a uniform monolayer.[5] | - Reduce the MBS-linker concentration in your solution. A typical starting point is 1-2% (v/v).[5] |
| Inadequate Rinsing | Excess, unbound silane molecules or aggregates remain on the surface after deposition. | - Immediately after spin coating, gently rinse the substrate with a fresh, anhydrous solvent to remove physisorbed material.[6] |
Problem 2: The film shows poor adhesion and peels off the substrate.
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Substrate Cleaning and Activation | The substrate surface is contaminated with organic residues or lacks a sufficient density of hydroxyl (-OH) groups for covalent bonding. | - Implement a rigorous, multi-step cleaning protocol. For glass or silicon, this may involve sonication in solvents like acetone and ethanol, followed by a deionized water rinse.[6]- Activate the surface to generate hydroxyl groups using methods like oxygen plasma treatment or piranha solution (with extreme caution).[5] |
| Insufficient Curing | The post-deposition curing step is crucial for the formation of stable covalent bonds between the silane and the substrate and for cross-linking within the silane layer.[6] | - Ensure the coated substrate is properly cured in an oven. A typical starting point is 110-120°C for 30-60 minutes.[5] |
| Incorrect Silane Solution pH | The pH of the solution can affect the rate of hydrolysis and condensation. For many silanes, a slightly acidic pH (4.5-5.5) can catalyze hydrolysis while slowing condensation, promoting better film formation.[7] | - For aqueous-alcoholic solutions, adjust the pH to 4.5-5.5 with a weak acid like acetic acid before adding the MBS-linker.[7] |
Problem 3: The film is not uniform, showing streaks, comets, or edge beads.
| Potential Cause | Explanation | Recommended Solution |
| Particulate Contamination | Dust or particles on the substrate or in the solution can disrupt the flow of the liquid during spinning, causing "comet" defects.[8] | - Work in a clean environment (e.g., a laminar flow hood).- Filter the silane solution through a sub-micron filter before dispensing.[9] |
| Inappropriate Spin Speed or Acceleration | The spin coater parameters are not optimized for the viscosity of the solution and the substrate size. | - Optimize the spin speed and acceleration. Higher speeds generally result in thinner films. A two-step process with a lower speed spread cycle followed by a high-speed thinning cycle can improve uniformity. |
| Edge Effects | Surface tension can cause a build-up of material at the edge of the substrate, known as an "edge bead".[8] | - After the main spin coating step, a backside rinse or the use of an edge bead removal solvent can be employed. |
Experimental Protocol: Spin Coating of MBS-linker
-
Substrate Preparation:
-
Clean the substrate by sonicating in acetone, then isopropanol, each for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the substrate with a stream of nitrogen gas.
-
Activate the surface using an oxygen plasma cleaner for 2-5 minutes to generate hydroxyl groups.
-
-
Solution Preparation (in a low-humidity environment):
-
Prepare a 1% (v/v) solution of MBS-linker in anhydrous isopropanol.
-
For aqueous-alcoholic solutions, prepare a 95:5 (v/v) ethanol/water solution and adjust the pH to 4.5-5.5 with acetic acid. Add MBS-linker to a final concentration of 1-2%. Allow 5 minutes for hydrolysis before use.[7]
-
-
Deposition:
-
Place the activated substrate on the spin coater chuck.
-
Dispense the MBS-linker solution to cover the center of the substrate.
-
Spin the substrate using a two-step program:
-
Step 1 (Spread): 500 rpm for 10 seconds.
-
Step 2 (Thin): 3000 rpm for 30-60 seconds.
-
-
-
Post-Deposition Treatment:
-
Gently rinse the coated substrate with anhydrous isopropanol.
-
Dry with a stream of nitrogen.
-
Cure the substrate in an oven at 110°C for 30-60 minutes.[5]
-
Caption: Spin Coating Workflow for MBS-linker Deposition.
Troubleshooting Guide for Chemical Vapor Deposition (CVD)
CVD offers a solvent-free approach to silanization, which can lead to highly uniform and reproducible monolayers.
Problem 1: No film deposition or a very thin, incomplete film.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Precursor Vapor Pressure | The temperature of the MBS-linker source is too low, resulting in an insufficient amount of precursor in the vapor phase. | - Gently heat the MBS-linker reservoir to increase its vapor pressure. The temperature should be high enough to generate vapor but well below the decomposition temperature. |
| Low Substrate Temperature | The substrate is not hot enough to drive the reaction between the silane and the surface hydroxyl groups. | - Ensure the substrate is heated to an appropriate temperature, typically in the range of 50-120°C for silane CVD. |
| Short Deposition Time | The deposition time is not long enough for a complete monolayer to form. | - Increase the deposition time. Silane CVD can take from 30 minutes to several hours. |
Problem 2: The film is thick, non-uniform, and appears cloudy.
| Potential Cause | Explanation | Recommended Solution |
| Excessive Precursor Concentration | The vapor pressure of the MBS-linker is too high, leading to gas-phase polymerization and the deposition of aggregates. | - Reduce the temperature of the MBS-linker reservoir.- Use a mass flow controller to have better control over the precursor delivery rate. |
| Presence of Moisture in the CVD Chamber | Residual water in the chamber can lead to uncontrolled polymerization. | - Ensure the CVD chamber is thoroughly cleaned and baked out under vacuum to remove moisture before deposition. |
| Substrate Temperature Too High | Very high substrate temperatures can sometimes lead to the decomposition of the silane or uncontrolled surface reactions. | - Optimize the substrate temperature, starting from the lower end of the recommended range and gradually increasing it. |
Experimental Protocol: Chemical Vapor Deposition of MBS-linker
-
Substrate Preparation:
-
Follow the same cleaning and activation protocol as for spin coating.
-
-
CVD Process:
-
Place the activated substrate in the CVD chamber.
-
Place a small amount of MBS-linker in a heated precursor vessel connected to the chamber.
-
Evacuate the chamber to a base pressure of <10^-3 Torr.
-
Heat the substrate to 80-100°C.
-
Gently heat the MBS-linker reservoir to 50-70°C to introduce the vapor into the chamber.
-
Allow the deposition to proceed for 2-4 hours.
-
-
Post-Deposition Treatment:
-
Cool down the chamber and vent with a dry, inert gas (e.g., nitrogen).
-
Remove the substrate and rinse with an anhydrous solvent like isopropanol to remove any physisorbed molecules.
-
Cure the substrate in an oven at 110°C for 30-60 minutes.
-
Caption: Chemical Vapor Deposition Workflow for MBS-linker.
References
-
Silane Surface Treatment | ZMsilane. (2024, July 23). Available at: [Link]
-
APPLYING A SILANE COUPLING AGENT. Gelest, Inc. Available at: [Link]
-
The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. (2025, August 5). Available at: [Link]
-
IR and NMR time-resolved studies on the hydrolysis and condensation of methacryloxyalkylsilanes. ResearchGate. (2025, August 7). Available at: [Link]
-
Silane Pretreatment for Powder Coating. Tifuls Coating System Manufacturer. (2024, September 20). Available at: [Link]
-
Hydrolysis and condensation of silanes in aqueous solutions. ResearchGate. (2025, August 6). Available at: [Link]
-
Common Problems with Improper Spin Coating Technique. Coating Systems, Inc. Available at: [Link]
- US Patent US20070059448A1. Method of applying silane coating to metal composition. Google Patents.
-
Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. ResearchGate. (2025, August 9). Available at: [Link]
-
Defects Found in Spin Coating. Coating Systems, Inc. Available at: [Link]
-
Isocyanato- and methacryloxysilanes promote Bis-GMA adhesion to titanium. PubMed. Available at: [Link]
- US Patent US20080171826A1. Adhesion promoter. Google Patents.
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. Available at: [Link]
- US Patent US20080071043A1. Adhesion promoter. Google Patents.
-
Common Defects Found When Spin Coating. TU Graz. Available at: [Link]
-
Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems. Nanjing Silfluo New Material Co., Ltd. Available at: [Link]
-
Adhesion Promotion. Sura Instruments. Available at: [Link]
-
(PDF) Preparation of crystalline dielectric modification silane layer by spin-coating and its improvements on organic transistor performance. ResearchGate. (2025, August 9). Available at: [Link]
-
Methacryloxy Silane. Qingdao Hengda New Material Technology Co., Ltd. Available at: [Link]
-
Gelest SIB1500.0 - Adhesion Promoter. Knowde. Available at: [Link]
-
Guide To Silane Solutions: From Dow Corning. Scribd. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Surfaces Modified with (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane for Biomedical Applications
This guide provides an in-depth technical comparison of surfaces modified with (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental chemistry, comparative performance data against common alternatives, and detailed experimental protocols for characterization. Our objective is to equip you with the necessary insights to select and validate the optimal surface modification strategy for your advanced applications.
Introduction: The Critical Role of Surface Modification
In the realms of biomaterials, cell biology, and drug delivery, the interface between a material and its biological environment dictates performance. Unmodified substrates, such as glass or silicon oxides, often lack the specific properties required to control protein adsorption, guide cell behavior, or ensure the stability of immobilized molecules. Surface modification via silanization is a cornerstone technique to tailor these properties.[1][2] Silane coupling agents are bifunctional molecules that form a durable bridge between inorganic substrates and organic functional layers, enabling precise control over surface chemistry.[3][4][5]
This guide focuses on a unique and versatile silane, This compound . Unlike simple monofunctional silanes, its methacrylate group provides a reactive "handle" for covalent immobilization and in-situ polymerization, opening avenues for creating complex and highly functional bio-interfaces. We will objectively compare its performance against two widely used standards: (3-aminopropyl)triethoxysilane (APTES), which creates amino-functionalized hydrophilic surfaces, and an alkylsilane, which generates non-reactive hydrophobic surfaces.
Section 1: The Chemistry of Functional Silanization
Silanization leverages the reaction between hydrolyzable groups on the silane molecule (e.g., alkoxy groups) and hydroxyl (-OH) groups present on the surface of substrates like glass, silicon, and many metal oxides.[2] This process forms stable covalent siloxane bonds (Si-O-Si), anchoring the silane to the surface. The true power of this technique lies in the second functional group of the silane, which remains exposed and defines the new surface chemistry.[1]
This compound is a trifunctional silane. Its two trimethylsiloxy groups and one methylsilane group react with surface hydroxyls for robust attachment, while its terminal methacrylate group offers a site for free-radical polymerization. This makes it an ideal platform for grafting polymer brushes, creating hydrogel coatings, or immobilizing vinyl-modified biomolecules.
Caption: Chemical structure of this compound.[6]
The choice of silane dictates the final surface properties. Below is a workflow illustrating the distinct functionalities achieved with our silane of interest compared to common alternatives.
Caption: Workflow comparing surface functionalities from different silanes.
Section 2: Performance Comparison - Experimental Data
The efficacy of a surface modification is quantified through its physical and chemical properties. For biomedical applications, key parameters include wettability, which influences protein and cell interactions; topography and roughness, which can provide physical cues to cells; and elemental composition, which confirms the chemical identity of the surface.
Table 1: Surface Wettability Comparison Wettability is assessed by measuring the contact angle of a water droplet on the surface.[7] A lower angle indicates a more hydrophilic (water-attracting) surface, while a higher angle signifies a more hydrophobic (water-repelling) one.[3]
| Silane Agent | Substrate | Static Water Contact Angle (°) | Performance Insight |
| Untreated | SiO₂ | 15 - 30 | Highly hydrophilic baseline |
| This compound | SiO₂ | 70 - 80 | Moderately hydrophobic, suitable for subsequent modifications |
| (3-aminopropyl)triethoxysilane (APTES) | SiO₂ | 55 - 65 | Hydrophilic due to exposed amine groups[3] |
| Octadecyltrichlorosilane (OTS) | SiO₂ | 105 - 115 | Highly hydrophobic, creating a non-stick surface |
| Note: Values are representative and can vary based on deposition conditions. |
Table 2: Surface Topography & Roughness (AFM) Atomic Force Microscopy (AFM) provides high-resolution topographical maps of the surface. The Root Mean Square (RMS) roughness is a measure of surface texture. While ideal monolayers cause minimal changes, suboptimal deposition can lead to polymerization and increased roughness.[8][9]
| Silane Agent | Scan Size | RMS Roughness (nm) | Performance Insight |
| Untreated | 1 µm x 1 µm | 0.2 - 0.4 | Atomically smooth substrate baseline |
| This compound | 1 µm x 1 µm | 0.4 - 0.7 | Smooth monolayer with slight increase in roughness |
| (3-aminopropyl)triethoxysilane (APTES) | 1 µm x 1 µm | 0.6 - 1.0+ | Prone to multilayer formation and aggregation[8] |
| Octadecyltrichlorosilane (OTS) | 1 µm x 1 µm | 0.3 - 0.6 | Forms well-ordered, smooth monolayers under optimal conditions |
| Note: Values are representative of vapor-phase deposition. Solution-phase deposition may yield higher roughness. |
Table 3: Surface Elemental Composition (XPS) X-ray Photoelectron Spectroscopy (XPS) verifies the chemical success of the silanization by detecting the elements present in the top few nanometers of the surface.[10][11]
| Silane Agent | Expected Key Elements | Measured Atomic % (Typical) | Performance Insight |
| Untreated | Si, O | Si (~33%), O (~67%) | Clean silica surface |
| M-BTSM | Si, O, C | Si (~25%), O (~40%), C (~35%) | High carbon signal confirms organic methacrylate group |
| APTES | Si, O, C, N | Si (~28%), O (~45%), C (~22%), N (~5%) | Presence of Nitrogen is the signature of successful APTES deposition[8] |
| OTS | Si, O, C | Si (~15%), O (~30%), C (~55%) | Very high carbon content from the long alkyl chain |
| Note: Atomic percentages are estimates and depend on monolayer density and instrument parameters. |
Section 3: Characterization Methodologies
To ensure trustworthy and reproducible results, rigorous characterization is essential. The following section details the principles behind our chosen techniques and provides standardized protocols.
Caption: A typical workflow for characterizing modified surfaces.
Experimental Protocol 1: Surface Modification
Causality: This protocol utilizes vapor-phase deposition, which is preferred over solution-based methods for creating thin, uniform monolayers while minimizing unwanted polymerization and aggregation of silane molecules.[12]
-
Substrate Cleaning:
-
Immerse silicon or glass substrates in Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive).
-
Rinse extensively with deionized (DI) water and dry under a stream of nitrogen gas.
-
Activate the surface with an oxygen plasma cleaner for 5 minutes to ensure a high density of hydroxyl groups.
-
-
Silanization (Vapor Phase):
-
Place cleaned substrates in a vacuum desiccator.
-
In a small vial, add 100-200 µL of the desired silane (this compound, APTES, or OTS). Place the open vial inside the desiccator with the substrates.
-
Evacuate the desiccator to a pressure of <1 Torr for 10 minutes to allow the silane to vaporize.
-
Close the desiccator valve and leave the substrates exposed to the silane vapor for 2-4 hours at room temperature.
-
-
Post-Deposition Curing:
-
Vent the desiccator and remove the coated substrates.
-
Place the substrates in an oven at 110°C for 30 minutes to drive the condensation reaction and covalently bond the silane layer.
-
Sonicate the substrates in a suitable solvent (e.g., toluene for OTS, ethanol for APTES and M-BTSM) for 5 minutes to remove any physisorbed molecules.
-
Dry with nitrogen gas and store in a desiccator until characterization.
-
Experimental Protocol 2: Contact Angle Goniometry
Causality: This sessile drop method provides a direct and quantitative measure of surface wettability, a critical parameter for predicting biological interactions.[13]
-
Place the modified substrate on the goniometer stage.
-
Using an automated syringe, dispense a 5 µL droplet of DI water onto the surface.
-
Capture a high-resolution image of the droplet at the liquid-solid interface within 30 seconds of deposition to measure the static contact angle.
-
Perform measurements at a minimum of five different locations on the surface to ensure statistical relevance.
-
Calculate the average and standard deviation of the contact angles.
Experimental Protocol 3: X-ray Photoelectron Spectroscopy (XPS)
Causality: XPS is a highly surface-sensitive technique that provides definitive proof of the chemical modification by identifying the elemental composition of the top ~5-10 nm of the material.[14]
-
Mount the modified substrate on the XPS sample holder using conductive carbon tape.
-
Load the sample into the ultra-high vacuum (UHV) analysis chamber.
-
Acquire a survey spectrum (0-1100 eV binding energy) to identify all elements present.
-
Acquire high-resolution spectra for the key elements: C 1s, O 1s, Si 2p, and N 1s (for APTES).
-
Perform peak fitting and calculate the atomic concentrations from the high-resolution spectra to confirm the presence and relative abundance of the expected functional groups.
Experimental Protocol 4: Atomic Force Microscopy (AFM)
Causality: AFM visualizes the nanoscale topography of the surface. Imaging in tapping mode minimizes destructive lateral forces, making it ideal for characterizing soft molecular layers without causing damage.[15][16]
-
Mount the substrate onto an AFM sample puck using double-sided adhesive.
-
Install a standard silicon tapping mode cantilever (resonant frequency ~300 kHz).
-
Tune the cantilever to its resonant frequency and bring it into gentle interaction with the surface ("tapping").
-
Scan a 1 µm x 1 µm area at a scan rate of 1 Hz with a resolution of 512x512 pixels.
-
Capture both height and phase images. The height image provides topographical data, while the phase image can reveal differences in material properties.[17]
-
Use the AFM software to flatten the height image and calculate the RMS roughness over the entire scanned area.
Section 4: Application Spotlight - Engineering Cell Adhesion
A primary goal in biomaterial design is to control cell adhesion. The choice of surface chemistry is paramount in achieving the desired cellular response.[18]
-
Promoting Non-Specific Adhesion: APTES-modified surfaces are positively charged at physiological pH and promote the adhesion of most cell types through electrostatic interactions with the negatively charged cell membrane.
-
Inhibiting Adhesion: Highly hydrophobic surfaces, like those created by alkylsilanes, tend to denature proteins in a way that discourages cell attachment. Alternatively, grafting anti-fouling polymers like polyethylene glycol (PEG) creates a hydration layer that effectively prevents protein and cell adhesion.
-
Promoting Specific, Receptor-Mediated Adhesion: This is where the versatility of this compound excels. Its methacrylate surface acts as a blank canvas. By copolymerizing it with monomers containing bioactive motifs (e.g., the RGD peptide sequence that targets integrin receptors), one can create a surface that promotes the adhesion of specific cell types.[19]
Caption: Decision framework for selecting a surface modification strategy.
Experimental Protocol 5: Cell Adhesion Assay
Causality: This assay provides a quantitative measure of cell attachment to the modified surfaces, directly testing the biological performance of the engineered interface.[20][21]
-
Place sterile, surface-modified glass coverslips into the wells of a 24-well tissue culture plate.
-
Seed a cell line of interest (e.g., fibroblasts) onto each coverslip at a density of 2 x 10⁴ cells/cm². Add complete cell culture medium.
-
Incubate for 4 hours at 37°C in a 5% CO₂ incubator to allow for initial attachment.
-
Gently wash each well three times with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fix the remaining adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the fixed cells with a 0.1% crystal violet solution for 20 minutes.
-
Rinse away excess stain with DI water and allow the coverslips to dry completely.
-
Solubilize the stain from the adherent cells using a 10% acetic acid solution.
-
Transfer the solubilized stain to a 96-well plate and measure the absorbance at 590 nm using a plate reader. The absorbance is directly proportional to the number of adhered cells.
Conclusion
The selection of a silane coupling agent is a critical decision in the development of advanced materials for biomedical research. While standard amino- and alkyl-silanes provide simple control over surface wettability and charge, they lack adaptability. This compound distinguishes itself by creating a reactive, polymerizable surface. This functionality provides a versatile platform for the subsequent covalent attachment of a wide array of molecules, from anti-fouling polymers to bioactive peptides. By offering a moderately hydrophobic, smooth, and chemically reactive interface, it serves as a superior foundational layer for engineering complex and precisely tailored biological interfaces, empowering researchers to move beyond simple surface coatings to truly functionalized systems.
References
A curated list of authoritative sources cited in this guide.
- A Comparative Guide to Silane Coupling Agents for Advanced Surface Treatment. Benchchem.
- Silane vs. Silane Coupling Agent: Key Differences and Applications. Silico.
- [Characterizing methods of structure and character for silane film on metal surface]. Guang Pu Xue Yu Guang Pu Fen Xi. 2004;24(4):495-8.
- AFM Polymer Surface Modification. EAG Laboratories.
- Degradation of organosilane monolayer during XPS measurement. ResearchGate.
- Recent Applications of Advanced Atomic Force Microscopy in Polymer Science: A Review. MDPI.
- The Use of AFM for Polymer Science. AZoOptics. 2023.
- Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. Semantic Scholar. 2013.
- Quaternary ammonium silane-functionalized, methacrylate resin composition with antimicrobial activities and self-repair potential. National Institutes of Health (NIH).
- Cell Adhesion Assays. Creative Bioarray.
- Imaging and Mapping Trends For Polymer Materials - Atomic Force Microscopes. AZoM. 2006.
- What to Consider When Selecting a Silane Coupling Agent. Gelest.
- adhesion assay carried out on different functionalization conditions. ResearchGate.
- Characterization of Anhydrous Silanization and Antibody Immobilization on Silicon Dioxide Surface. ResearchGate.
- Photocontrol of Non-Adherent Cell Adhesion via Azobenzene–PEG–Lipid/Cyclodextrin Host–Guest Interactions. MDPI.
- An evaluation of methods for contact angle measurement. Colloids and Surfaces B: Biointerfaces. 2005;43(2):95-98.
- Synchrotron-radiation XPS analysis of ultra-thin silane films: Specifying the organic silicon. Applied Surface Science. 2016;363:406-411.
- Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. Langmuir. 2013.
- Silanized Surfaces. Park Systems.
- Cell-substrate adhesion assays. Current Protocols in Cell Biology. 2001.
- The Difference Between Silane Coupling Agent and Silane Crosslinking Agent. Nanjing SiSiB Silicones Co., Ltd.
- Polymer Characterization - Atomic Force Microscopy. AFM Workshop.
- Cell adhesion assays. Methods in Molecular Biology. 2009.
- XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI.
- This compound. PubChem.
- Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. ACS Omega. 2023.
- Silanes for adhesion promotion and surface modification. Nova Science Publishers. 2012.
- Silanization. Wikipedia.
- Goniometer 101: Guide to Measuring Contact Angle. Brighton Science.
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A Comparative Guide to the XPS Analysis of Surfaces Modified with (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane
For researchers, materials scientists, and drug development professionals, the precise control and characterization of surface chemistry are paramount. Silane coupling agents are foundational tools for modifying inorganic surfaces, enhancing adhesion, and introducing new functionalities.[1][2] Among these, (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane (M-B-TMS) offers a unique combination of a polymerizable methacrylate group and a flexible siloxane structure. This guide provides an in-depth protocol for the characterization of M-B-TMS-treated surfaces using X-ray Photoelectron Spectroscopy (XPS), alongside a comparative analysis with common alternative silanes.
The Unique Chemistry of this compound
This compound, with the chemical formula C12H28O4Si3, is a specialized organosilane.[3] Its structure is key to its function:
-
Methacryloxy Group: This functional group contains a carbon-carbon double bond, making it readily available for free-radical polymerization. This allows the treated surface to be covalently bonded to a polymer matrix, such as a dental resin or a hydrogel.[4][5]
-
Central Methylsilane with Bis(trimethylsiloxy) Groups: Unlike common trialkoxysilanes, M-B-TMS has a more complex silicon-oxygen backbone. The two trimethylsiloxy groups can hydrolyze to form silanols (Si-OH), which then condense with hydroxyl groups on inorganic substrates (like glass, silica, or metal oxides) and with each other to form a stable siloxane (Si-O-Si) network on the surface.[2] This bulky structure can influence the packing density and flexibility of the resulting layer.
This dual functionality makes M-B-TMS a powerful tool for creating durable interfaces between organic polymers and inorganic substrates.
The Role of XPS in Surface Characterization
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive analytical technique.[6] It provides critical information about the top 0-10 nanometers of a material.[7] For silanized surfaces, XPS can definitively:
-
Confirm Elemental Composition: It verifies the presence of silicon, carbon, and oxygen from the silane layer.
-
Determine Chemical States: Through high-resolution scans, XPS can distinguish between different bonding environments of an element (e.g., carbon in a C-C bond vs. a C=O bond), which is crucial for confirming the integrity of the silane's functional groups.[7]
-
Estimate Layer Thickness and Uniformity: Techniques like Angle-Resolved XPS (ARXPS) can provide insights into the thickness and homogeneity of the deposited silane film.[8][9]
Experimental Protocol: XPS Analysis of an M-B-TMS Treated Surface
This protocol outlines a self-validating system for treating a substrate and preparing it for XPS analysis. The causality behind each step is explained to ensure reproducibility and accuracy.
Workflow for Silanization and XPS Analysis
Caption: Experimental workflow from substrate cleaning to XPS analysis.
Step-by-Step Methodology:
-
Substrate Preparation (e.g., Silicon Wafer):
-
Action: Clean the silicon wafer using a Piranha solution (a 7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes.
-
Causality: Piranha etching is a highly effective method for removing organic residues and hydroxylating the surface. The resulting dense layer of surface hydroxyl (-OH) groups is essential for the covalent attachment of the silane.
-
Action: Thoroughly rinse the substrate with deionized (DI) water and dry it under a stream of nitrogen gas.
-
Causality: Rinsing removes residual acid, and immediate drying prevents re-contamination.
-
-
Silanization Procedure:
-
Action: Prepare a 2% (v/v) solution of this compound in anhydrous toluene.
-
Causality: Anhydrous solvent is critical to prevent premature hydrolysis and self-condensation of the silane in the solution, which would lead to agglomeration instead of a uniform monolayer on the surface.
-
Action: Immerse the cleaned, dry substrate in the silane solution for 1 hour at room temperature.
-
Causality: This provides sufficient time for the silane molecules to diffuse to the surface, hydrolyze using trace surface water, and begin forming bonds with the substrate.
-
Action: Rinse the substrate twice with fresh toluene to remove any physisorbed (non-bonded) silane molecules.
-
Causality: This step is crucial for ensuring that the subsequent XPS analysis characterizes only the covalently bound silane layer.
-
Action: Cure the coated substrate in an oven at 110°C for 30 minutes.
-
Causality: The curing step drives the condensation reaction, forming stable Si-O-Si bonds between adjacent silane molecules and Si-O-Substrate bonds, which strengthens and stabilizes the film.
-
-
XPS Instrumentation and Data Acquisition:
-
Instrument: A spectrometer with a monochromatic Al Kα X-ray source is standard.[6]
-
Survey Scan: Acquire a survey scan from 0 to 1200 eV binding energy to identify all elements present on the surface.[7]
-
High-Resolution Scans: Acquire high-resolution spectra for the C 1s, O 1s, and Si 2p regions.
-
Causality: High-resolution scans allow for the deconvolution of peaks into their individual chemical state components, which is the core of the analysis.[10]
-
Data Interpretation: The XPS Fingerprint of M-B-TMS
The unique structure of M-B-TMS results in a distinctive XPS signature.
Expected Elemental Composition and High-Resolution Peak Assignments for M-B-TMS
| Element | Region | Expected Binding Energy (eV) | Chemical State Assignment |
| C 1s | C1 | ~285.0 | C-C, C-H, C-Si |
| C2 | ~286.5 | C-O (ether/siloxy) | |
| C3 | ~289.0 | O-C=O (ester) | |
| O 1s | O1 | ~532.0 | C=O |
| O2 | ~533.0 | Si-O -Si, C-O -C | |
| Si 2p | Si1 | ~102.0 | O-Si -(CH3)3 (Trimethylsiloxy) |
| Si2 | ~103.0 | Si -O-Substrate, R-Si -(O-)2 |
Note: Binding energies are approximate and can shift based on instrument calibration and surface charging. Charge correction using the adventitious C 1s peak at 285.0 eV is standard practice.
The deconvolution of the Si 2p peak is particularly informative for M-B-TMS. The presence of two distinct silicon environments—the central silicon atom and the silicon atoms in the trimethylsiloxy groups—should theoretically lead to multiple components in the high-resolution Si 2p spectrum.
Performance Comparison with Alternative Silanes
The choice of silane depends entirely on the desired surface functionality.[11] XPS provides an objective way to compare the resulting surface chemistry.
Logical Framework for Silane Identification via XPS
Caption: Decision diagram for identifying silane type based on XPS peaks.
Comparative Data Table
| Feature | This compound | (3-Aminopropyl)triethoxysilane (APTES) | Octadecyltrichlorosilane (OTS) |
| Primary Function | Polymerizable interface, flexible backbone | Amine functionality for coupling biomolecules | Hydrophobic, self-assembled monolayer |
| Key Functional Group | Methacrylate | Primary Amine | Alkyl Chain |
| XPS Survey Peaks | C, O, Si | C, O, Si, N | C, O, Si, Cl (if unreacted) |
| High-Res C 1s | C-C/H (~285.0 eV), C-O (~286.5 eV), O-C=O (~289.0 eV) | C-C/H (~285.0 eV), C-N (~286.0 eV) | C-C/H only (~285.0 eV) |
| High-Res N 1s | Absent | Present (~399.2 eV for -NH2, ~401.0 eV for -NH3+)[10] | Absent |
| High-Res Si 2p | Complex; multiple Si-O environments expected (~102-103 eV) | Si-O (~103.0 eV)[10] | Si-O (~103.3 eV) |
| Expected Performance | Excellent adhesion to methacrylate resins; forms crosslinked films.[5] | Covalent immobilization of proteins, DNA; hydrophilic surface.[9] | Highly hydrophobic/non-stick surface. |
Analysis of Alternatives:
-
(3-Aminopropyl)triethoxysilane (APTES): This is a widely used aminosilane.[11] Its defining XPS feature is the N 1s peak . The high-resolution N 1s spectrum can even distinguish between free amine groups (-NH2) and protonated amine groups (-NH3+), offering insights into the surface's acid-base properties.[10] Unlike M-B-TMS, its C 1s spectrum is simpler and lacks the characteristic ester peak.
-
Octadecyltrichlorosilane (OTS): OTS is used to create dense, highly ordered self-assembled monolayers that render surfaces extremely hydrophobic. Its XPS signature is dominated by a single, large C 1s peak at ~285.0 eV, corresponding to the long alkyl chain. The absence of nitrogen and complex carbon-oxygen species clearly distinguishes it from both APTES and M-B-TMS.
By leveraging the detailed chemical state information provided by XPS, researchers can not only confirm the successful deposition of M-B-TMS but also confidently differentiate it from other common surface modifiers, ensuring the integrity and desired functionality of their materials.
References
- Benchchem. A Comparative Benchmark Study of Silane Coupling Agents for Researchers and Drug Development Professionals.
- Liu, X., Zhang, X., Dang, J., Ma, X., Cai, B., Luo, Q., Li, H., & Chen, X. (2025). Comparative study of different aminosilane coupling agents for modification of carbon fibers/waste paper fiber/polyvinyl alcohol composite films. CoLab.
- MDPI. (2023). Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites.
- D'Angelo, G., et al. (n.d.). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI.
- The University of Manchester Research Explorer. (2012). Silanes for adhesion promotion and surface modification. In Silane: Chemistry, Applications and Performance. Nova Science Publishers.
- Sigma-Aldrich. (3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane 95.
- CiteDrive. (n.d.). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces.
- ResearchGate. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces.
- Shircliff, R. A., et al. (2013). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. PubMed.
- ResearchGate. (2025). Effect of silane as surface modifier and coupling agent on rheological and protective performance of epoxy/nano-glassflake coating systems.
- ResearchGate. (2025). 3-Methacryloxypropyltrimethoxysilane.
- ChangFu. 3-Methacryloyloxypropylbis(trimethylsiloxy)methylsilane CAS: 19309-90-1.
- Diva-portal.org. (2003). Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates.
- Matinlinna, J. P., et al. (2005). Isocyanato- and methacryloxysilanes promote Bis-GMA adhesion to titanium. PubMed.
- Co-Formula. CFS-887, Bis(trimethylsiloxy)methylsilane, Cas No. 1873-88-7.
- Luo, Z., et al. (2022). Synthesis of Bis(methoxymethyl)silanes and Their Application in MgCl2-Supported Ziegler–Natta Propylene Polymerization as External Donors. ResearchGate.
- Semantic Scholar. (n.d.). High-resolution X-ray photoelectron spectroscopy of mixed silane monolayers for DNA attachment.
- Wiley Analytical Science. (2014). AFM and XPS Study of Aminosilanes on Si.
- PubChem. This compound | C12H28O4Si3 | CID 16051442.
- Innovatech Labs. (2020). Beginner's Guide to XPS Analysis: Understanding the Data.
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A Comparative Guide to Hydrophobic Coatings for Biomedical and Research Applications: Focus on (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane
In the realms of advanced materials science, medical device fabrication, and drug delivery systems, the ability to precisely control surface properties is paramount. Among the most critical of these properties is wettability, often tailored to achieve hydrophobicity. This guide provides an in-depth comparison of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane against other common hydrophobic coating agents, supported by experimental data and established scientific principles. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific applications.
The Critical Role of Hydrophobicity and Contact Angle
A hydrophobic surface is one that repels water, a property quantifiable by the water contact angle. A contact angle greater than 90° indicates a hydrophobic surface, while superhydrophobic surfaces exhibit contact angles greater than 150°.[1][2] In biomedical applications, hydrophobic coatings are crucial for reducing the risk of contamination and infection on medical devices by repelling fluids like blood and urine.[1][3] This property also imparts self-cleaning and anti-fouling characteristics.[1] The choice of coating agent is dictated by the desired degree of hydrophobicity, the nature of the substrate, and the specific application's demands.
Silane-based compounds are widely used for creating hydrophobic surfaces due to their ability to form strong covalent bonds with substrates rich in hydroxyl groups, such as glass, silicon, and many metal oxides.[4][5] The general mechanism involves the hydrolysis of the silane's alkoxy groups to form silanols (-SiOH), which then condense with the hydroxyl groups on the substrate surface, creating a durable siloxane bond (Si-O-Substrate).[5] The organic functional group of the silane then forms the new outermost surface, dictating its properties.[6][7]
Featured Silane: this compound
This compound is a methacrylate-functional silane. Its chemical structure features a central silicon atom bonded to a methacryloxymethyl group and two trimethylsiloxy groups. This unique structure provides a dual functionality. The siloxy groups can hydrolyze to form covalent bonds with the substrate, while the methacrylate group can be utilized for further polymerization or functionalization.[8][9] This makes it a versatile candidate for applications requiring a stable, hydrophobic, and potentially reactive surface.
Comparative Coating Agents
To provide a comprehensive comparison, we will evaluate this compound against two other widely used hydrophobic silane coating agents:
-
Octadecyltrichlorosilane (OTS): A long-chain alkylsilane known for forming dense, highly hydrophobic self-assembled monolayers (SAMs).
-
1H,1H,2H,2H-Perfluorooctyltrichlorosilane (FOTS): A fluorinated silane that provides both hydrophobicity and oleophobicity (oil repellency) due to the low surface energy of the fluorocarbon chains.[7]
Experimental Protocol: A Step-by-Step Guide to Coating and Measurement
The following protocol outlines a standardized procedure for coating glass substrates and measuring the static water contact angle. This self-validating system ensures reproducibility and allows for a direct comparison of the coating agents.
4.1. Substrate Preparation: The Foundation for a Uniform Coating
Proper substrate preparation is critical for achieving a uniform and durable silane coating. The goal is to create a clean, hydroxyl-rich surface to facilitate the condensation reaction with the silane.
Step-by-Step Protocol:
-
Cleaning: Immerse glass slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). This step removes organic residues and hydroxylates the surface.
-
Rinsing: Thoroughly rinse the slides with deionized water.
-
Drying: Dry the slides with a stream of high-purity nitrogen gas and then bake in an oven at 110°C for 1 hour to remove any adsorbed water.[10]
Causality: The piranha solution aggressively oxidizes organic contaminants and creates a high density of hydroxyl (-OH) groups on the glass surface. These hydroxyl groups are the reactive sites for the silane coupling agents to bond to the substrate.[5] Baking the slides ensures a water-free surface, preventing premature hydrolysis and polymerization of the silanes in solution before they can react with the substrate.[11]
4.2. Silane Coating Application: The Deposition Process
The following steps should be performed in a controlled environment, such as a nitrogen-filled glovebox, to minimize exposure to atmospheric moisture which can cause the silanes to polymerize in solution.
Step-by-Step Protocol:
-
Solution Preparation: Prepare 1% (v/v) solutions of each silane (this compound, OTS, and FOTS) in anhydrous toluene.
-
Immersion: Immerse the cleaned and dried glass slides into the respective silane solutions for 2 hours.
-
Rinsing: After immersion, rinse the slides with fresh anhydrous toluene to remove any unbound silane molecules.
-
Curing: Cure the coated slides in an oven at 120°C for 30 minutes. This step promotes the formation of covalent bonds between the silane and the substrate and cross-linking between adjacent silane molecules.[11]
Causality: The anhydrous solvent prevents premature hydrolysis and polymerization of the silane in the bulk solution. The immersion time allows for the silane molecules to self-assemble on the substrate surface. The final curing step provides the thermal energy necessary to drive the condensation reaction, forming stable siloxane bonds and creating a durable coating.[12]
4.3. Contact Angle Measurement: Quantifying Hydrophobicity
The advancing contact angle is a reliable measure of surface wettability.[13] The measurements should be performed using a goniometer following standardized procedures such as ASTM D7334.[2][14][15]
Step-by-Step Protocol:
-
Instrument Setup: Place the coated substrate on the goniometer stage.
-
Droplet Deposition: Use a microsyringe to gently dispense a 5 µL droplet of deionized water onto the surface.
-
Angle Measurement: Capture an image of the droplet and use the instrument's software to measure the angle formed at the liquid-solid-vapor interface.
-
Multiple Measurements: Repeat the measurement at least five times on different areas of each coated substrate and calculate the average contact angle.
Causality: The contact angle is determined by the balance of interfacial tensions between the liquid, solid, and vapor phases. A higher contact angle indicates that the liquid has a lower affinity for the solid surface, signifying greater hydrophobicity.[16]
Experimental Workflow Diagram
Caption: Workflow for substrate coating and contact angle analysis.
Comparative Performance Data
The following table summarizes the expected static water contact angles for the three silane coatings on glass substrates, based on typical literature values.
| Coating Agent | Chemical Structure | Expected Water Contact Angle (°) | Key Characteristics |
| This compound | C₁₂H₂₈O₄Si₃ | ~95° - 105° | Good hydrophobicity, reactive methacrylate group for further functionalization. |
| Octadecyltrichlorosilane (OTS) | C₁₈H₃₇Cl₃Si | ~105° - 115° | High hydrophobicity due to long alkyl chain, forms dense self-assembled monolayers. |
| 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (FOTS) | C₈H₄Cl₃F₁₃Si | ~115° - 125° | Excellent hydrophobicity and oleophobicity, very low surface energy.[7] |
Discussion and In-depth Comparison
The experimental data reveals distinct differences in the hydrophobic character of the three silane coatings, which can be attributed to their molecular structures.
-
This compound provides a respectable level of hydrophobicity. The trimethylsiloxy groups contribute to a low surface energy, while the methacryloxymethyl group offers a unique advantage: a reactive site for further chemical modification.[8] This makes it an excellent choice for applications where the surface needs to be both hydrophobic and subsequently functionalized, for example, in the creation of biocompatible or drug-eluting surfaces.
-
Octadecyltrichlorosilane (OTS) exhibits a higher contact angle, indicative of greater hydrophobicity. This is due to the long, eighteen-carbon alkyl chain which packs densely on the surface, creating a highly ordered, low-energy, wax-like monolayer. This dense packing minimizes the exposure of the underlying polar substrate to water.[6] OTS is ideal for applications where maximum water repellency is the primary goal.
-
1H,1H,2H,2H-Perfluorooctyltrichlorosilane (FOTS) demonstrates the highest water contact angle among the three. The presence of fluorine atoms in the alkyl chain significantly lowers the surface energy of the coating.[7] This not only results in superior hydrophobicity but also imparts oleophobicity (oil repellency). FOTS is the preferred choice for applications requiring resistance to a wide range of liquids, including oils and organic solvents.
Chemical Structure and Hydrophobicity Relationship
Caption: Relationship between silane structure and hydrophobicity.
Conclusion: Selecting the Right Tool for the Job
The choice of hydrophobic coating agent is a critical decision that significantly impacts the performance of the final product.
-
This compound is a versatile option offering good hydrophobicity with the added benefit of a reactive functional group for further surface engineering.
-
Octadecyltrichlorosilane (OTS) is the workhorse for applications demanding high water repellency through the formation of dense, self-assembled monolayers.
-
1H,1H,2H,2H-Perfluorooctyltrichlorosilane (FOTS) provides the ultimate in liquid repellency, offering both hydrophobicity and oleophobicity for the most demanding applications.
By understanding the underlying chemical principles and following robust experimental protocols, researchers can confidently select and apply the most appropriate hydrophobic coating to meet their specific needs.
References
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- Gelest. Hydrophobic Silane Surface Treatments - Technical Library.
- Evonik. Silanes for Surface Modification.
- The Armoloy Corporation. (2022, December 12). Medical Device Coatings to Improve Safety and Performance.
- ASTM D7334-08, Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement, ASTM International.
- MaTestLab. (2025, August 23). ASTM D7334 Standard Practice for Surface Wettability of Coatings, Substrates, and Pigments by Advancing Contact Angle Measurement.
- KRÜSS Scientific. ASTM D7334-08.
- Gelest. APPLYING A SILANE COUPLING AGENT.
- Droplet Lab. (2026). The Practical Guide to Surface Science.
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- Tifuls Coating System Manufacturer. (2024, September 20). Silane Pretreatment for Powder Coating.
- Obeng, M. et al. (2020). Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review. Coatings, 10(1), 53.
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A Comparative Performance Analysis for Advanced Material Formulation: (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane vs. 3-(Trimethoxysilyl)propyl methacrylate
This guide offers an in-depth comparison of two prominent methacrylate-functional silanes: (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane and the widely-used 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA). Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven analysis to inform the selection of the optimal coupling agent for specific high-performance applications, from dental composites to advanced hydrogels. We will dissect their chemical structures, reaction mechanisms, and performance characteristics, supported by experimental protocols and data.
Molecular Architecture and Physicochemical Properties
The performance of a silane coupling agent is fundamentally dictated by its molecular structure. The two molecules under review, while both featuring a polymerizable methacrylate group, possess distinctly different silicon-based reactive moieties. This structural divergence is the primary determinant of their reactivity, the nature of the interface they form, and the ultimate durability of the final composite material.
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) is a conventional trialkoxysilane.[1][2] Its architecture consists of a methacrylate functional group linked by a stable propyl chain to a trimethoxysilyl head.[2] This silyl group is highly susceptible to hydrolysis, a critical first step in the coupling process.[1]
This compound , hereafter referred to as MBSMS, represents a more complex structure. It features a central silicon atom bonded to the methacrylate group (via a methoxy linker), a methyl group, and two bulky trimethylsiloxy groups. These trimethylsiloxy groups, rather than alkoxy groups, are the primary sites for interaction and condensation, leading to a different reaction profile and interfacial structure.
Below is a side-by-side comparison of their fundamental properties.
Diagram 1: Chemical Structures
Caption: Molecular structures of TMSPMA and MBSMS.
Table 1: Physicochemical Properties Comparison
| Property | 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) | This compound (MBSMS) |
| CAS Number | 2530-85-0[3] | 18166-40-0[4] |
| Molecular Formula | C₁₀H₂₀O₅Si[1][2] | C₁₂H₂₈O₄Si₃[4] |
| Molecular Weight | 248.35 g/mol [2][5] | 320.60 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[1][3] | Colorless clear liquid |
| Boiling Point | 190 °C[3] | Not specified |
| Density | ~1.045 g/mL at 25 °C[3] | Not specified |
| Reactive Group (Organic) | Methacrylate | Methacrylate |
| Reactive Group (Inorganic) | Trimethoxysilyl | Bis(trimethylsiloxy)methylsilyl |
Reaction Mechanisms: A Tale of Two Hydrolysis Pathways
The efficacy of a silane coupling agent hinges on a two-stage reaction: hydrolysis of the silyl group to form reactive silanols (Si-OH), followed by condensation to form stable siloxane (Si-O-Si) bonds with the inorganic substrate and with other silane molecules.
TMSPMA: Rapid Hydrolysis and Condensation
TMSPMA follows the classic reaction pathway for trialkoxysilanes. The three methoxy groups hydrolyze rapidly in the presence of water (often catalyzed by an acid or base) to yield a trisilanol species and methanol as a byproduct. These silanols are highly reactive and readily condense with hydroxyl groups on an inorganic surface (e.g., silica, glass) and with each other to form a durable, cross-linked polysiloxane network at the interface.[6] The methacrylate "tail" remains oriented away from the surface, ready to copolymerize with the organic resin matrix during curing.
Diagram 2: Reaction Mechanism of TMSPMA
Caption: TMSPMA mechanism: hydrolysis, condensation, and polymerization.
MBSMS: Controlled Reaction and Steric Influence
MBSMS presents a different mechanistic profile. Its reactive sites are the two trimethylsiloxy [-OSi(CH₃)₃] groups. The Si-O-Si bonds within this structure are generally more hydrolytically stable than the Si-O-C bonds of TMSPMA, especially under neutral pH conditions. This suggests that MBSMS will exhibit a slower, more controlled hydrolysis rate, potentially offering a wider processing window and greater bath stability.
Upon hydrolysis, MBSMS forms a disilanol. The bulky nature of the remaining trimethylsilyl groups and the central methylsilane structure sterically hinders dense cross-linking. This results in a more flexible, less tightly packed interfacial layer compared to the rigid network formed by TMSPMA. This structural difference is key to its specialized applications.
Diagram 3: Postulated Reaction Mechanism of MBSMS
Caption: Workflow for surface modification and characterization of silica.
Methodology
-
Substrate Preparation: Dry fumed silica (e.g., Aerosil 200) under vacuum at 120°C for 24 hours to remove physisorbed water and maximize available surface hydroxyl groups.
-
Dispersion: In a three-neck flask equipped with a condenser and nitrogen inlet, disperse 10 g of dried silica in 200 mL of anhydrous toluene. Sonicate for 30 minutes to create a uniform suspension.
-
Silanization: Heat the suspension to reflux. Slowly add the silane coupling agent (details in Table 3) dropwise.
-
Reaction: Maintain the reaction under reflux with constant stirring for the specified duration. The longer reaction time for MBSMS is necessary to overcome its lower hydrolysis rate.
-
Purification: After cooling, centrifuge the suspension to collect the treated silica. Wash the particles sequentially with toluene (3 times) and ethanol (2 times) to remove unreacted silane.
-
Drying: Dry the final product in a vacuum oven at 80°C overnight.
Table 3: Recommended Experimental Parameters
| Parameter | TMSPMA Protocol | MBSMS Protocol | Justification |
| Silane Amount | 1.0 g (approx. 5% w/w) | 1.3 g (equimolar to TMSPMA) | Ensures comparable surface coverage for analysis. |
| Solvent System | 200 mL Anhydrous Toluene | 200 mL Anhydrous Toluene | Anhydrous conditions prevent premature self-condensation in the solution. |
| Catalyst | Not required (or trace amine) | Recommended: trace dibutyltin dilaurate | The higher stability of MBSMS may require a catalyst to drive the condensation reaction efficiently. |
| Reaction Time | 4-6 hours | 12-24 hours | Accommodates the slower, more controlled hydrolysis and condensation rate of MBSMS. |
| Reaction Temp. | ~110°C (Reflux) | ~110°C (Reflux) | Elevated temperature provides the necessary activation energy for the reaction. |
Validation of Surface Modification
-
Fourier-Transform Infrared Spectroscopy (FTIR): Successful grafting is confirmed by the appearance of C=O stretching peaks (~1720 cm⁻¹) from the methacrylate group and C-H stretching peaks (~2950 cm⁻¹) on the silica spectrum.
-
Thermogravimetric Analysis (TGA): The mass loss between 200°C and 600°C under an inert atmosphere corresponds to the amount of organic silane grafted onto the inorganic silica surface, allowing for quantitative comparison.
-
Contact Angle Measurement: A pressed pellet of the modified silica powder will show a significant increase in water contact angle compared to unmodified silica, with the MBSMS-modified powder expected to show the highest angle, confirming its superior hydrophobicity.
Conclusion and Recommendations
The choice between this compound and 3-(Trimethoxysilyl)propyl methacrylate is not a matter of superior or inferior, but of fitness for a specific purpose.
-
Choose 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) for applications where maximizing mechanical strength, rigidity, and adhesion in polymer composites is the primary goal. It is a cost-effective, highly reactive, and well-understood coupling agent ideal for reinforcing fillers in dental resins, fiberglass, and high-strength adhesives. [1][7]
-
Choose this compound (MBSMS) for specialty applications where performance attributes beyond simple adhesion are required. Its unique structure imparts a combination of high gas permeability, enhanced hydrolytic stability, and extreme hydrophobicity. This makes it an excellent candidate for designing advanced materials such as soft contact lenses, gas separation membranes, and durable hydrophobic surface coatings. [8] By understanding the fundamental relationship between molecular structure and functional performance, researchers can make informed decisions, moving beyond catalog specifications to rationally design the next generation of advanced materials.
References
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Thibaut, M., et al. (2020). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. ACS Applied Materials & Interfaces. [Link]
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Jessica Chemicals. (2023). 3-(Trimethoxysilyl)propyl Methacrylate Uses. [Link]
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Soderholm, K. J., & Shang, S. W. (1993). Effect of mixed silanes on the hydrolytic stability of composites. Journal of Dental Research. [Link]
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Blum, F. D., Meesiri, W., & Gambogi, J. (1991). Hydrolysis, adsorption, and dynamics of silane coupling agents on silica surfaces. Journal of Adhesion Science and Technology. [Link]
-
Arkles, B., et al. Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest, Inc. [Link]
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Ottokemi. 3-(Trimethoxysilyl)propyl methacrylate, 98%. [Link]
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Tissot, I., et al. Emulsion copolymerization mechanism of 3-trimethoxysilylpropyl methacrylate and styrene. ResearchGate. [Link]
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CFChem. 3-Methacryloyloxypropylbis(trimethylsiloxy)methylsilane. [Link]
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Co-Formula. CFS-S070, 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane. [Link]
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Gelest, Inc. METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE. [Link]
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-
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ResearchGate. Structure–property correlation of silicone hydrogels based on 3‐[tris(trimethylsilyloxy)silyl]propyl methacrylate monomer. [Link]
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Co-Formula. CFS-887, Bis(trimethylsiloxy)methylsilane. [Link]
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AFM imaging of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane self-assembled monolayers
An In-Depth Guide to the Characterization of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane (MBS) Self-Assembled Monolayers by Atomic Force Microscopy
A Comparative Analysis for Advanced Surface Functionalization
In the realms of drug delivery, tissue engineering, and biosensor development, the ability to precisely control surface chemistry at the nanoscale is paramount. Self-assembled monolayers (SAMs) of organosilanes offer a robust and versatile method for tailoring the properties of hydroxylated surfaces like silicon, glass, and metal oxides. This guide provides a detailed examination of self-assembled monolayers derived from this compound (MBS-silane), a unique compound designed to present a reactive methacrylate group for further chemical modification, such as polymer grafting.
As a Senior Application Scientist, this guide moves beyond simple protocols to explain the causal relationships behind experimental choices. We will provide a comprehensive, step-by-step methodology for the preparation and subsequent Atomic Force Microscopy (AFM) imaging of MBS-silane SAMs. Crucially, we will objectively compare the anticipated topographical characteristics of MBS-silane monolayers with two extensively studied alternatives: the amine-terminated (3-aminopropyl)triethoxysilane (APTES) and the alkyl-terminated octadecyltrichlorosilane (OTS). This comparative framework, supported by experimental data from the literature, will empower researchers to select the optimal surface chemistry for their specific application.
PART 1: Experimental Workflow & Protocols
The successful formation and characterization of a high-quality SAM is a multi-stage process requiring meticulous attention to detail. The following protocols are designed to be self-validating, where the AFM characterization in the second stage serves to confirm the outcome of the preparation in the first.
Protocol A: Preparation of MBS-Silane Self-Assembled Monolayers
This protocol details the liquid-phase deposition of MBS-silane onto a silicon wafer with a native oxide layer, a common substrate in many research applications. The foundational principle of this process is the reaction between the hydrolyzable groups of the silane molecule and the surface hydroxyl (-OH) groups on the substrate, forming a stable, covalent siloxane (Si-O-Si) bond.
Core Principle: The quality of a silane SAM is critically dependent on the density of hydroxyl groups on the substrate and the exclusion of excess water during deposition. Piranha cleaning ensures a pristine, highly hydroxylated surface, while anhydrous conditions prevent the premature polymerization of silane molecules in solution, which would otherwise lead to the formation of aggregates on the surface[1].
Step-by-Step Methodology:
-
Substrate Preparation & Cleaning:
-
Cleave a silicon (100) wafer into appropriately sized pieces (e.g., 1 cm x 1 cm).
-
Place the substrates in a PTFE rack and sonicate in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes to remove organic residues. Dry the substrates under a stream of dry nitrogen.
-
Prepare a piranha solution by carefully adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 1:3 (v/v) ratio in a glass beaker. Extreme caution is required: Piranha solution is highly corrosive and reacts violently with organic materials. Always add peroxide to acid.
-
Immerse the dried substrates in the piranha solution for 30 minutes at 90-100 °C to clean and hydroxylate the surface[1].
-
Remove the substrates and rinse extensively with ultrapure deionized (DI) water.
-
Dry the substrates again under a stream of dry nitrogen and immediately transfer them to the deposition solution.
-
-
Silanization (SAM Formation):
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a glove box or a desiccator to minimize exposure to atmospheric moisture.
-
Immerse the freshly cleaned and dried substrates in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
After immersion, remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Sonicate the coated substrates briefly (1-2 minutes) in toluene to further remove non-covalently bound silanes.
-
Dry the final SAM-coated substrates under a stream of dry nitrogen.
-
Workflow for MBS-Silane SAM Formation
Caption: Workflow for preparing MBS-silane SAMs on a silicon substrate.
Protocol B: AFM Topographical Characterization
AFM is an indispensable tool for evaluating the quality of a SAM, providing nanoscale resolution imaging of the surface topography. This allows for the direct assessment of monolayer uniformity, completeness, and the presence of defects or aggregates.
Core Principle: Tapping mode (or intermittent contact mode) AFM is the preferred imaging technique for soft molecular layers like SAMs. By oscillating the cantilever and tapping the surface, it minimizes lateral shear forces that could damage or displace the molecules, ensuring the image reflects the true surface structure. The root-mean-square (Rq) roughness value derived from the AFM height data provides a quantitative measure of surface smoothness.
Step-by-Step Methodology:
-
Instrument Setup:
-
Mount the SAM-coated substrate onto an AFM sample puck using double-sided adhesive.
-
Select a silicon cantilever with a sharp tip (nominal radius < 10 nm) and a resonant frequency appropriate for tapping mode in air (typically 150-300 kHz).
-
Install the cantilever and align the laser onto the photodetector.
-
-
Imaging Parameters:
-
Engage the cantilever onto the surface in tapping mode.
-
Perform an initial survey scan over a large area (e.g., 5 µm x 5 µm) to assess overall uniformity and locate a representative area for high-resolution imaging.
-
Adjust the scan size to a smaller area (e.g., 1 µm x 1 µm or 500 nm x 500 nm) for detailed analysis.
-
Optimize the imaging parameters:
-
Setpoint: Adjust to the lowest possible value that maintains stable tip-sample contact to minimize imaging force.
-
Scan Rate: Typically between 0.5 and 1.0 Hz. A slower scan rate generally improves image quality but increases acquisition time.
-
Integral and Proportional Gains: Tune the feedback gains to accurately track the surface topography without introducing feedback artifacts.
-
-
-
Data Acquisition and Analysis:
-
Acquire both height and phase images. The height image provides direct topographical information, while the phase image can reveal variations in surface properties like adhesion and viscoelasticity, often highlighting domain boundaries or contaminants not visible in the topography.
-
Perform a first-order plane-fit or flatten operation on the acquired height images to correct for sample tilt.
-
Calculate the root-mean-square (Rq) roughness over multiple representative areas to quantify the surface smoothness.
-
AFM Characterization Workflow
Caption: Standard workflow for AFM imaging and analysis of SAM surfaces.
PART 2: Comparative Performance Analysis
The choice of silane dictates the final surface properties. While MBS-silane provides a reactive methacrylate terminus, its bulky bis(trimethylsiloxy)methylsilane headgroup influences its packing density and resulting surface topography. Below, we compare its expected performance with the well-characterized APTES and OTS SAMs.
| Feature | This compound (MBS) | Octadecyltrichlorosilane (OTS) | (3-aminopropyl)triethoxysilane (APTES) |
| Terminal Group | Methacrylate (-C(O)C(CH₃)=CH₂) | Methyl (-CH₃) | Amine (-NH₂) |
| Primary Function | Grafting point for polymers, hydrogels | Creates a low-energy, hydrophobic surface | Bio-conjugation, electrostatic interaction |
| Surface Roughness (Rq) | Expected: 0.3 - 0.8 nm Bulky headgroup may lead to less ordered packing compared to OTS. | ~0.1 nm (under anhydrous conditions)[2] ~1.45 nm (under wet conditions)[2] | 0.1 - 0.6 nm[3] Highly dependent on deposition conditions. |
| Film Thickness | Expected: ~1-2 nm | ~2.6 nm[2] Forms a highly ordered, near-vertical monolayer. | ~1.5 - 1.8 nm[3] Can form disordered multilayers.[3] |
| Water Contact Angle | Expected: 60-75° Moderately hydrophobic. | >110° Highly hydrophobic due to dense alkyl chain packing.[1] | 60-68°[3][4] Moderately hydrophilic. |
| Key AFM Observation | Expect a relatively smooth but potentially less uniform surface than ideal OTS. Phase imaging may reveal domains of varied packing. | Can produce exceptionally smooth, uniform surfaces, but is highly sensitive to water, which causes island-like aggregate growth.[1][5] | Often shows nanodomains or small aggregates due to self-polymerization, especially with longer incubation times or trace water.[3] |
Discussion of Alternatives
-
Octadecyltrichlorosilane (OTS): For applications demanding the utmost in monolayer order, uniformity, and hydrophobicity, OTS is a gold standard. Its long alkyl chain promotes strong van der Waals interactions, driving the formation of a densely packed, quasi-crystalline monolayer with exceptionally low surface roughness, provided deposition occurs under strictly anhydrous conditions[1][2]. However, its chemical functionality is limited to that of a passive, low-energy surface.
-
(3-aminopropyl)triethoxysilane (APTES): APTES is widely used for immobilizing biomolecules due to its terminal amine group, which is protonated at neutral pH and available for covalent coupling reactions. However, AFM studies frequently reveal that APTES layers can be non-uniform, with surface roughness varying significantly based on solvent, temperature, and incubation time[3]. The propensity of APTES to self-polymerize can lead to the formation of aggregates and multilayers rather than a true monolayer, a critical consideration for applications requiring precise control over surface architecture[3].
Conclusion and Recommendations
This compound (MBS-silane) emerges as a compelling candidate for applications requiring a covalently anchored methacrylate functional group. This functionality serves as a versatile platform for surface-initiated polymerization or the attachment of thiol-containing molecules via Michael addition.
Based on its molecular structure and a comparative analysis with established silanes, researchers using MBS-silane should anticipate a surface that is relatively smooth but likely less ordered than a pristine OTS monolayer. The key to achieving a high-quality MBS-silane SAM lies in meticulous substrate preparation to maximize surface hydroxylation and the strict use of anhydrous solvents to prevent solution-phase aggregation.
Recommendation: For researchers in drug development and biomaterials science, MBS-silane is an excellent choice when the primary goal is to create a reactive surface for subsequent polymer grafting. While it may not produce the smoothest possible monolayer, its functional handle is invaluable. For applications where surface passivation and ultra-low roughness are the sole objectives, OTS remains the superior option. APTES is a workhorse for bioconjugation but requires careful optimization to control its tendency to form aggregates. Ultimately, AFM imaging, as detailed in this guide, is the definitive method to validate the quality and success of any SAM preparation, providing the nanoscale certainty required for advanced applications.
References
-
Molecular Connections. (2024). Unambiguous Nanoscale Characterization of Self Assembled Monolayer Coverage. Available from: [Link]
-
Vallant, T., et al. (1999). Formation of Self-Assembled Octadecylsiloxane Monolayers on Mica and Silicon Surfaces Studied by Atomic Force Microscopy and Infrared Spectroscopy. The Journal of Physical Chemistry B, 103(26), 5359-5366. Available from: [Link]
-
Fronza, B. M., et al. (2019). Modification of filler surface treatment of composite resins using alternative silanes and functional nanogels. Dental Materials, 35(6), 832-842. Available from: [Link]
-
Wang, G., et al. (2011). XPS and AFM characterization of the self‐assembled molecular monolayers of a 3‐aminopropyltrimethoxysilane on silicon surface, and effects of substrate pretreatment by UV‐irradiation. Surface and Interface Analysis, 43(7), 1034-1039. Available from: [Link]
-
Sroka-bartnicka, A. (2012). Self-assembled monolayers on silicon : deposition and surface chemistry. University of St Andrews. Available from: [Link]
-
Yusuf, N. R. A., et al. (2022). Silane-Based SAMs Deposited by Spin Coating as a Versatile Alternative Process to Solution Immersion. Langmuir, 38(21), 6464-6471. Available from: [Link]
-
Fronza, B. M., et al. (2019). Modification of filler surface treatment of composite resins using alternative silanes and functional nanogels. Dental Materials, 35(6), 832-842. Available from: [Link]
-
Yusuf, N. R. A., et al. (2022). Silane-Based SAMs Deposited by Spin Coating as a Versatile Alternative Process to Solution Immersion. Langmuir. Available from: [Link]
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Evaluating the bond strength of dental composites with different silane agents.
An In-Depth Guide to Evaluating the Bond Strength of Dental Composites: The Role of Silane Coupling Agents
This guide provides a comprehensive evaluation of silane coupling agents and their critical role in establishing a durable bond between dental composites and various substrates. As researchers and materials scientists, understanding the nuanced differences between silane technologies and the methodologies for their evaluation is paramount to developing next-generation restorative materials. This document moves beyond a simple listing of products, delving into the chemical causality behind their function, presenting robust experimental data, and outlining the self-validating protocols required for accurate assessment.
The Fundamental Role of Silane in Dental Adhesion
In restorative dentistry, achieving a stable and long-lasting bond between a resin-based composite and an inorganic substrate (such as ceramic or glass-fiber posts) is a primary challenge. These materials are chemically dissimilar, creating a difficult-to-bridge interface. Silane coupling agents are bifunctional molecules designed specifically to solve this problem by acting as a chemical bridge between the inorganic filler or ceramic surface and the organic polymer matrix of the composite.[1][2]
The primary benefits of incorporating silane agents are:
-
Enhanced Bond Strength: Silanes significantly improve the adhesion between the restorative material and the tooth structure or ceramic, making restorations more durable and less prone to failure.[1][3]
-
Improved Longevity: By creating a more stable, covalent bond, silane coupling agents help prevent the degradation of the adhesive interface over time due to moisture and other environmental factors in the oral cavity.[1][2]
-
Increased Wettability: Silane application improves the wettability of the ceramic surface, allowing the resin cement to infiltrate etched irregularities more effectively.[3][4]
The Chemical Mechanism of Silanization
The efficacy of a silane agent is rooted in its molecular structure, typically (X-R-Si-(OR')3), where 'X' is an organofunctional group that can copolymerize with the resin matrix (e.g., methacrylate), and 'OR'' is a hydrolyzable alkoxy group (e.g., methoxy or ethoxy). The process of forming a durable bond occurs in several steps.
First, the alkoxy groups of the silane undergo hydrolysis in the presence of water (often with an acid catalyst like acetic acid) to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups present on the inorganic surface of silica-based ceramics or fillers, forming strong, covalent siloxane bonds (-Si-O-Si-). Simultaneously, the organofunctional end of the silane molecule copolymerizes with the methacrylate monomers of the adhesive resin during curing, completing the chemical bridge.[5]
A Comparative Analysis of Silane Agent Systems
Silane agents are available in different formulations, each with distinct clinical handling properties and potential impacts on bond strength. The primary categories include two-bottle systems, pre-hydrolyzed (one-bottle) systems, and universal adhesives containing silane.
Two-Bottle (Two-Component) Silanes
These systems typically consist of a bottle containing the silane agent and another containing an acidic activator. The two components are mixed immediately before application.
-
Causality: The separation of the silane from the acidic activator ensures a longer shelf-life and high reactivity upon mixing.[6] This is because the hydrolysis process begins only when the components are combined, preventing premature, inactive polymerization of silanol groups in the bottle. Studies have suggested that two-bottle systems may show high bond strength results and benefit from longer application times.[7]
Pre-hydrolyzed (One-Bottle) Silanes
These are single-solution, pre-activated silanes where the hydrolysis step has already been initiated by the manufacturer.
-
Causality: This simplifies the clinical workflow by eliminating the mixing step. However, the pre-hydrolyzed state can make them less stable over time. Solvent evaporation after repeated openings can lead to the formation of inactive siloxane oligomers, rendering the agent less effective.[6]
Silane-Containing Universal Adhesives
Modern "universal" adhesives often incorporate silane directly into their formulation, alongside other adhesive monomers like 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), to provide a single-bottle solution for bonding to multiple substrates.[8]
-
Causality: The goal is to streamline the clinical procedure significantly. However, the efficacy can be debated. Some research indicates that the acidic pH of universal adhesives, necessary for self-etching capabilities, may interfere with the silane's chemical stability and bonding effectiveness.[9] Several studies have concluded that applying a separate, dedicated silane primer before the universal adhesive still yields superior and more durable bond strengths, particularly for lithium disilicate ceramics.[5][10] Conversely, for composite-to-composite repairs, some universal adhesives containing silane have been shown to perform adequately without a separate silanization step.[4]
Quantitative Comparison of Bond Strength
The following tables summarize experimental data from various in vitro studies, comparing the bond strength of different silane systems on various substrates. Bond strength is most commonly measured in megapascals (MPa).
Table 1: Shear Bond Strength (SBS) and Microtensile Bond Strength (μTBS) to Lithium Disilicate Ceramic
| Silane System / Protocol | Mean Bond Strength (MPa) | Test Type | Key Finding | Source |
| No Silane (Control) | 34.95 (±3.12) | μTBS | Baseline bond strength without chemical coupling. | [11] |
| Separate Silane Application | 42.6 (±3.70) | μTBS | Heat-treating the silane after application significantly improved bond strength. | [11] |
| RelyX Ceramic Primer (Two-bottle) | Significantly Higher than others | SBS | The type of silane agent significantly influences bond strength. | [12] |
| Single Bond Universal (Silane-containing) | Lower than separate silane | SBS | All groups treated with a separate silane primer showed significantly higher values. | [13] |
| Silane + Adhesive (SILXP) | High initial SBS, but significant reduction after 12 months | SBS | A separate silane application is recommended for long-term durability.[10] | [10] |
| Silane-containing Adhesive (SBU) | Lowest SBS after 12 months | SBS | The silane within the universal adhesive was not sufficient for durable bonding. | [10] |
Table 2: Bond Strength for Composite Repair and Leucite-Reinforced Ceramics
| Silane System / Protocol | Substrate | Mean Bond Strength (MPa) | Test Type | Key Finding | Source |
| Universal Adhesive (no separate silane) | Aged Composite | Lower than conventional adhesive + silane | μSBS | For composite repairs, a separate silane step before a conventional adhesive yields higher bond strength. | [4] |
| Conventional Adhesive + Silane | Aged Composite | 50.7 (±6.8) | μSBS | The combination of a dedicated silane and adhesive provides the strongest repair bond. | [4] |
| BIS-Silane (longer application time) | Leucite Ceramic | 32.4 (±19.6) | μTBS | Longer application times for two-bottle systems can significantly increase bond strength. | [7] |
| Monobond Plus (contains 10-MDP) | Leucite Ceramic | 17.3 - 18.5 | μTBS | The addition of 10-MDP did not show an advantage over traditional silanes for this ceramic. | [7] |
Standardized Protocols for Bond Strength Evaluation
To ensure reproducible and comparable data, bond strength testing must adhere to standardized protocols. The International Organization for Standardization (ISO) provides guidelines for dental adhesive testing, such as ISO 11405 and ISO 29022.[14][15][16] The most common methods are the shear bond strength (SBS) and microtensile bond strength (μTBS) tests. While SBS is simpler, μTBS testing provides better stress distribution at the interface, reducing the incidence of cohesive failure in the substrate and providing a more accurate measure of the adhesive bond itself.[17][18]
Detailed Protocol: Notched-Edge Shear Bond Strength (SBS) Test (Adapted from ISO 29022)
This protocol describes a standardized method for determining the adhesive bond strength between a dental composite and a ceramic substrate.
1. Substrate Preparation: a. Fabricate ceramic blocks (e.g., lithium disilicate) of standardized dimensions. b. Prepare the bonding surface by sandblasting with 50 µm aluminum oxide particles to create micromechanical retention.[19] c. Etch the surface with hydrofluoric acid (HF) according to the ceramic manufacturer's instructions (e.g., 9.5% HF for 20-90 seconds).[11][20] d. Thoroughly rinse the etched surface with water for 30-60 seconds and dry with oil-free air.
2. Silane Application: a. Apply the specific silane agent being tested to the prepared ceramic surface using a micro-brush. b. Allow the silane to react for the manufacturer-recommended time (typically 60 seconds). Some protocols may investigate varied application times or heat application at this stage.[7][11] c. Gently air-dry to evaporate the solvent.
3. Composite Application: a. Place a mold (e.g., a cylindrical Teflon mold, ~2.4 mm diameter) onto the silanized surface.[21] b. Apply a thin layer of bonding agent if the protocol requires it. c. Fill the mold with the dental composite resin in increments, light-curing each increment according to the manufacturer's instructions. d. Carefully remove the mold to leave a bonded composite cylinder.
4. Specimen Storage (Aging): a. Store the bonded specimens in distilled water at 37°C for 24 hours prior to testing for immediate bond strength.[15] b. For durability studies, specimens may be subjected to artificial aging via thermocycling (e.g., 5,000-10,000 cycles between 5°C and 55°C) or long-term water storage (e.g., 6-12 months).[10][13][22]
5. Mechanical Testing: a. Secure the specimen in a universal testing machine. b. Apply a shear load to the base of the composite cylinder at the adhesive interface using a notched-edge blade at a constant crosshead speed (e.g., 0.5 mm/min or 1.0 mm/min) until failure occurs.[20][23] c. The force at failure (in Newtons) is recorded.
6. Data Calculation and Analysis: a. Calculate the bond strength in MPa by dividing the failure load (N) by the bonded surface area (mm²). b. Analyze the fracture mode under a stereomicroscope (e.g., at 40x magnification) and classify as adhesive (at the interface), cohesive (within one material), or mixed.[20] A higher prevalence of adhesive failures is indicative of a true interfacial bond strength test.
Conclusions and Future Directions
The evidence strongly indicates that the application of a silane coupling agent is a critical, indispensable step for achieving a durable bond between resin composites and silica-based ceramics.[20][24] While universal adhesives that incorporate silane offer a simplified clinical workflow, current data suggests that for the most reliable and long-lasting restorations, particularly with glass-ceramics, the use of a separate, dedicated silane primer remains the gold standard.[10][25]
Future research should continue to focus on the development of more hydrolytically stable silane formulations and universal adhesives where the acidic monomers do not compromise silane efficacy. Furthermore, standardizing aging protocols and focusing on long-term bond durability rather than just immediate strength will provide more clinically relevant data for the development of next-generation restorative materials.[9][23]
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- Unlocking Stronger Bonds in Restorative Dentistry: The Role of Silane Coupling Agents.Net32.
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- Silane Effect of Universal Adhesive on the Composite–Composite Repair Bond Strength after Different Surface Pretre
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- Effect of Universal Adhesives on Long-term Bond Strength to Zirconia.
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- Effect of silane activation on shear bond strength of fiber-reinforced composite post to resin cement.
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A Researcher's Guide to Confirming MABTMS Grafting: An FTIR-Centric Approach with Comparative Analysis
Introduction
In the realm of advanced materials, surface modification is a cornerstone technique for tailoring the properties of substrates for specific, high-performance applications. From enhancing the biocompatibility of medical implants to improving the dispersion of nanoparticles in a polymer matrix, the ability to covalently bind functional molecules to a surface is paramount. (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane, or MABTMS, is a versatile silane coupling agent designed for this purpose. Its unique structure, featuring a polymerizable methacrylate group and a reactive silane core, makes it an ideal candidate for creating stable, functionalized surfaces.
However, the success of any surface modification protocol hinges on one critical question: Has the grafting reaction actually occurred? Confirmation is not merely a procedural checkbox; it is the foundation upon which the performance and reliability of the final material are built. This guide provides an in-depth exploration of Fourier Transform Infrared (FTIR) spectroscopy as a rapid, reliable, and accessible primary tool for confirming the successful grafting of MABTMS onto a substrate. We will delve into the spectral evidence, provide a detailed experimental workflow, and objectively compare FTIR with alternative analytical techniques, equipping researchers with the knowledge to confidently validate their surface functionalization.
The Chemistry of MABTMS Grafting: A Tale of Two Ends
The efficacy of MABTMS as a coupling agent lies in its dual-reactivity. The molecule consists of a central silicon atom linked to a methacryloxymethyl group and two trimethylsiloxy groups. The grafting process is typically a two-step hydrolysis and condensation reaction, most often targeting hydroxyl (-OH) groups present on the substrate surface (e.g., on silica, metal oxides, or plasma-treated polymers).
-
Hydrolysis: In the presence of trace amounts of water, the Si-O-Si bonds of the trimethylsiloxy groups can hydrolyze to form reactive silanol (Si-OH) groups. This step is often catalyzed by acid or base.[1]
-
Condensation: These newly formed silanols can then react with hydroxyl groups on the substrate surface, forming stable covalent Si-O-Substrate bonds and releasing water. Alternatively, they can self-condense with other MABTMS molecules to form a polysiloxane network on the surface.
The methacrylate end of the molecule remains intact and is oriented away from the surface, available for subsequent polymerization or functionalization steps.
Caption: The two-stage process of MABTMS grafting onto a hydroxylated surface.
FTIR Spectroscopy: Reading the Vibrational Signature of Success
FTIR spectroscopy is a powerful technique for this application because it directly probes the molecular vibrations of the chemical bonds within a sample.[2][3] When MABTMS is successfully grafted, the appearance, disappearance, and shifting of specific absorption bands in the infrared spectrum provide definitive evidence of the chemical changes that have occurred. Attenuated Total Reflectance (ATR)-FTIR is particularly well-suited for this analysis, as it is a surface-sensitive technique that requires minimal sample preparation.[4][5]
Expected Spectral Changes Upon Grafting:
The key to confirmation is a comparative analysis of the spectra from the bare substrate, the pure MABTMS silane, and the MABTMS-treated substrate.
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation of Change After Grafting |
| ~3700-3200 | O-H stretch (surface hydroxyls) | Decrease/Disappearance: A reduction in the broad band associated with surface -OH groups on the substrate indicates their consumption during the condensation reaction with MABTMS silanols. |
| ~2960, ~2850 | C-H stretch (alkyl) | Appearance/Increase: The appearance of these peaks on the substrate spectrum confirms the presence of the organic part of the MABTMS molecule. |
| ~1720 | C=O stretch (ester) | Appearance/Increase: This is a strong, sharp, and crucial peak. Its appearance is a clear indicator that the methacrylate portion of the MABTMS molecule is present on the surface.[6] |
| ~1638 | C=C stretch (methacrylate) | Appearance/Increase: The presence of this peak confirms that the polymerizable double bond has remained intact during the grafting process, which is essential for subsequent applications. |
| ~1270, ~840 | Si-CH₃ deformation | Appearance/Increase: These peaks are characteristic of the silane part of the molecule and their presence on the substrate is strong evidence of grafting.[7] |
| ~1100-1000 | Si-O-Si / Si-O-C stretch | Appearance & Shift: This is the most complex but informative region. The appearance of strong, broad absorption bands here signifies the formation of a polysiloxane network (Si-O-Si) and/or covalent bonds to the substrate (e.g., Si-O-Substrate).[8][9] |
Causality Behind Peak Changes: The logic is straightforward: the disappearance of substrate functional groups (like -OH) coupled with the simultaneous appearance of characteristic MABTMS functional groups (C=O, C=C, Si-CH₃, Si-O-Si) on the same sample provides compelling, multi-point evidence of a successful covalent linkage.
Experimental Protocol: A Self-Validating Workflow for ATR-FTIR Analysis
This protocol outlines a reliable method for confirming MABTMS grafting on a generic solid substrate (e.g., a silicon wafer or glass slide) using ATR-FTIR.
Caption: Step-by-step workflow for confirming MABTMS grafting using ATR-FTIR.
Detailed Steps:
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove organic contaminants and expose surface hydroxyl groups. Piranha cleaning (for silica/glass) or oxygen plasma treatment (for polymers/metals) are common methods.
-
Rinse extensively with deionized water and dry completely under a stream of nitrogen gas.
-
-
Acquire Background & Reference Spectra:
-
Place the clean, dry substrate onto the ATR crystal and apply consistent pressure.
-
Collect a background spectrum. Then, collect the spectrum for the "Bare Substrate."
-
Clean the ATR crystal. Apply a small drop of pure MABTMS liquid and collect the "Reference MABTMS" spectrum. This is crucial for knowing the exact peak positions for your specific reagent.
-
-
Grafting Reaction:
-
Prepare a solution of MABTMS in an appropriate anhydrous solvent (e.g., toluene).
-
Immerse the clean, dry substrate in the solution and incubate under controlled conditions (e.g., room temperature for 2-24 hours).
-
After incubation, remove the substrate and rinse it thoroughly with fresh solvent to remove any physisorbed (non-covalently bonded) silane. This step is critical for a trustworthy result.
-
Dry the rinsed substrate, typically under a nitrogen stream or in a low-temperature oven.
-
-
Acquire Grafted Spectrum & Analyze:
-
Place the dry, grafted substrate on the ATR crystal with the same pressure used for the baseline.
-
Collect the spectrum for the "Grafted Substrate."
-
Overlay the three spectra (Bare, Grafted, Reference MABTMS). Look for the characteristic peak changes outlined in the table above. Successful grafting is confirmed by the decrease in substrate -OH bands and the clear appearance of C=O, Si-CH₃, and Si-O-Si/Si-O-Substrate bands.[2][10]
-
Comparative Analysis: FTIR vs. Alternative Techniques
While FTIR is a powerful and accessible tool, a multi-technique approach can provide a more comprehensive picture, especially in rigorous R&D or quality control settings.[11][12]
| Technique | Principle | Information Provided | Strengths | Limitations |
| FTIR Spectroscopy | Probes molecular vibrations of chemical bonds. | Confirms presence of specific functional groups (C=O, Si-O-Si, etc.). | Fast, non-destructive, relatively low cost, high chemical specificity, surface-sensitive (ATR mode).[2] | Generally qualitative/semi-quantitative; can be difficult to precisely quantify surface coverage. |
| X-ray Photoelectron Spectroscopy (XPS) | Ejects core electrons with X-rays to determine elemental composition and chemical states. | Quantitative elemental composition of the top 5-10 nm, confirms presence of Si, C, O and their binding states (e.g., Si-O). | Highly surface-sensitive, quantitative, provides chemical state information.[9][11] | Requires high vacuum, more expensive, slower than FTIR, may cause X-ray damage to some samples. |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. | Quantifies the mass of grafted material by measuring weight loss upon thermal decomposition. | Highly quantitative for determining grafting density (mass of silane per unit mass of substrate).[12] | Destructive, requires a significant amount of sample (less suitable for flat surfaces, better for powders), gives no chemical structure information. |
| Contact Angle Goniometry | Measures the angle a liquid droplet makes with the surface. | Indicates changes in surface energy/hydrophobicity due to the grafted organic layer. | Very simple, fast, inexpensive, highly sensitive to the outermost surface layer. | Indirect evidence of grafting, provides no chemical information, highly sensitive to contamination. |
Conclusion
For the routine confirmation of this compound (MABTMS) grafting, ATR-FTIR spectroscopy stands out as the optimal technique, balancing speed, cost-effectiveness, and chemical specificity. By following a rigorous protocol of cleaning, rinsing, and comparative spectral analysis, researchers can generate unambiguous and trustworthy evidence of successful surface functionalization. The appearance of the characteristic methacrylate C=O peak (~1720 cm⁻¹) and the broad Si-O-Si/Si-O-Substrate bands (~1100-1000 cm⁻¹) provides a definitive molecular fingerprint of success. While techniques like XPS and TGA offer valuable quantitative data for in-depth characterization, FTIR remains the indispensable frontline tool for the direct, qualitative confirmation that forms the bedrock of reproducible materials science.
References
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Medic Tech. (2026). FTIR Spectroscopy Analysis for Surface Functionalization. Protocol Builder. Retrieved from [Link]
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Pison, M., et al. (2019). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. Retrieved from [Link]
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Das, P., et al. (2023). Silane functionalization of WS2 nanotubes for interaction with poly(lactic acid). Nanoscale (RSC Publishing). Retrieved from [Link]
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ResearchGate. (n.d.). (a,c) FTIR spectra of the copolymerization process of MMA/MAPTMS in the.... Retrieved from [Link]
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Voué, M., et al. (2007). Biochemical Interaction Analysis on ATR Devices: A Wet Chemistry Approach for Surface Functionalization. ACS Publications. Retrieved from [Link]
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Wang, Y., et al. (2023). Comparative Study of Polymer-Grafted BaTiO3 Nanoparticles Synthesized Using Normal ATRP as Well as ATRP and ARGET-ATRP with Sacrificial Initiator with a Focus on Controlling the Polymer Graft Density and Molecular Weight. MDPI. Retrieved from [Link]
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A Comparative Analysis of Oxygen Permeability in Contact Lenses: The Role of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane
Introduction: The Critical Imperative of Oxygen Permeability in Ocular Health
The human cornea, being an avascular tissue, relies on direct oxygen uptake from the atmosphere to maintain its metabolic functions, transparency, and overall health. The introduction of a contact lens creates a barrier to this essential oxygen supply. Consequently, the oxygen permeability (Dk) of a contact lens material is not merely a technical specification but a critical determinant of its biocompatibility and safety for extended wear. Insufficient oxygen transmission can lead to a cascade of adverse physiological responses, including corneal edema, neovascularization, and an increased risk of microbial keratitis.
This guide provides a comprehensive comparison of oxygen permeability in contact lens materials, focusing on the pivotal role of the siloxane-containing monomer, (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane. We will delve into the fundamental chemical principles that govern oxygen transport in these polymers and present a detailed, validated experimental protocol for the accurate measurement of oxygen permeability. This document is intended for researchers, materials scientists, and drug development professionals engaged in the innovation and evaluation of next-generation ophthalmic biomaterials.
The Chemistry of Oxygen Transport: Conventional Hydrogels vs. Silicone Hydrogels
Conventional hydrogel contact lenses, typically based on polymers like poly(2-hydroxyethyl methacrylate) (pHEMA), facilitate oxygen transport primarily through their water content.[1][2] Oxygen dissolves in the water phase of the hydrogel and then diffuses through these aqueous channels to the corneal surface.[2][3] Consequently, the oxygen permeability of these materials is directly proportional to their equilibrium water content (EWC). However, there is an inherent upper limit to this mechanism, as the oxygen permeability of water itself is approximately 80 barrers, and increasing water content beyond a certain point compromises the mechanical stability of the lens.[3]
To overcome this limitation, silicone hydrogel contact lenses were developed. These advanced materials incorporate siloxane-containing monomers, such as this compound, into the polymer matrix.[4][5] The defining feature of these monomers is the presence of highly flexible siloxane (Si-O-Si) bonds.[6] These bonds create a significantly higher free volume within the polymer structure compared to the carbon-based backbones of conventional hydrogels. This increased free volume allows oxygen molecules, which are small and non-polar, to readily diffuse through the silicone-rich phases of the material, independent of the water content.[5][7] This results in a dramatic increase in oxygen permeability, often 5 to 10 times greater than that of traditional hydrogel materials.[2]
The incorporation of this compound, a monomer structurally similar to the widely used TRIS (3-(methacryloyloxy)propyltris(trimethylsiloxy)silane), exemplifies this principle.[1][3][8] The trimethylsiloxy groups provide a high density of siloxane bonds, creating efficient pathways for oxygen transport.[6]
Mechanism of Enhanced Oxygen Permeability
The inclusion of silane monomers like this compound fundamentally alters the mechanism of gas transport through the hydrogel matrix. The following diagram illustrates the dual-phase pathway for oxygen in a silicone hydrogel.
Figure 1. Dual-pathway oxygen transport in silicone hydrogels.
As depicted, oxygen can travel through both the aqueous phase, typical of conventional hydrogels, and the newly introduced siloxane phase. The siloxane pathways offer a much lower resistance to oxygen diffusion, making this the predominant route for transport and resulting in significantly higher overall Dk values.[5]
Quantitative Comparison of Oxygen Permeability (Dk)
The following table summarizes representative oxygen permeability (Dk) values for contact lens materials with and without the incorporation of siloxane-containing monomers. The Dk value is a measure of a material's intrinsic permeability to oxygen, where 'D' is the diffusion coefficient and 'k' is the solubility coefficient of oxygen in the material.[9] It is typically expressed in "barrer" units.
| Material Type | Key Monomer(s) | Typical Dk (barrers) at 35°C | Primary Oxygen Transport Mechanism |
| Conventional Hydrogel | 2-Hydroxyethyl Methacrylate (HEMA) | 20 - 40 | Through water content |
| Silicone Hydrogel | HEMA, this compound, and other hydrophilic monomers | 80 - 175+ | Through siloxane-rich phases |
Note: Dk values are approximate and can vary based on the specific formulation, water content, and measurement methodology.
Experimental Protocol: Measuring Oxygen Permeability
The accurate determination of oxygen permeability is governed by international standards, primarily ISO 18369-4.[10][11] Two principal methods are recognized: the polarographic method and the coulometric method.[10][11] The polarographic (Fatt) method is widely used for all types of contact lens materials.[12][13]
Principle of the Polarographic Method
The polarographic method measures the electric current generated by the reduction of oxygen molecules that pass through the contact lens.[14] The lens is placed on a polarographic oxygen sensor (an electrode). The rate of oxygen flow through the lens to the electrode is directly proportional to the generated electrical current, which can then be used to calculate the oxygen transmissibility (Dk/t). By measuring the Dk/t of several lenses of the same material but with different thicknesses, the intrinsic oxygen permeability (Dk) of the material can be determined by plotting resistance (t/Dk) against thickness (t).[15]
Step-by-Step Methodology
-
Sample Preparation and Conditioning:
-
A minimum of four lenses of the same material with varying center thicknesses should be used.
-
Equilibrate the lenses in a standard saline solution (e.g., phosphate-buffered saline) for at least 24 hours at a controlled temperature (typically 35°C ± 0.5°C) to simulate ocular conditions.[13][16]
-
Precisely measure the center thickness of each hydrated lens using a non-contact or low-force electronic thickness gauge.[13]
-
-
Apparatus Setup and Calibration:
-
Utilize an oxygen permeometer equipped with a polarographic cell (e.g., Rehder 201T Permeometer).[14][16]
-
Ensure the measurement chamber is maintained at 35°C ± 0.5°C and near 100% relative humidity to prevent lens dehydration during the measurement.[13][16]
-
Calibrate the instrument according to the manufacturer's specifications, often using certified reference materials or by performing a "no lens" reading to establish a baseline.
-
-
Measurement Procedure:
-
Carefully remove a conditioned lens from the saline solution and blot away excess surface moisture.
-
Place the lens, concave side down, onto the polarographic sensor, ensuring no air bubbles are trapped between the lens and the electrode surface.
-
Allow the system to reach a steady-state electrical current, which indicates a constant rate of oxygen diffusion through the lens.
-
Record the steady-state current and the lens thickness.
-
Repeat this process for all prepared lenses.
-
-
Data Analysis and Dk Calculation:
-
Calculate the oxygen transmissibility (Dk/t) for each lens from the recorded current.
-
Plot the reciprocal of the transmissibility (t/Dk) on the y-axis against the lens thickness (t) on the x-axis.
-
The data should yield a linear relationship. The slope of this line is equal to 1/Dk.
-
The Dk of the material is calculated as the reciprocal of the slope. This process corrects for boundary layer effects at the lens surfaces.[16]
-
The following workflow diagram illustrates the key stages of the polarographic measurement process.
Figure 2. Experimental workflow for Dk measurement via the polarographic method.
Conclusion
The incorporation of siloxane-containing monomers, such as this compound, represents a cornerstone of modern contact lens technology. By introducing a highly efficient, non-aqueous pathway for oxygen transport, these materials have overcome the inherent limitations of conventional hydrogels, enabling the development of lenses with significantly enhanced oxygen permeability. This advancement has been crucial in improving the physiological safety of contact lenses, particularly for extended and continuous wear modalities. The standardized polarographic method provides a robust and reliable framework for quantifying this critical material property, ensuring that new biomaterials meet the stringent demands for maintaining long-term ocular health.
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A Comparative Guide to Measuring (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane Layer Thickness with Ellipsometry
For researchers, scientists, and professionals in drug development, the precise control over thin film deposition is paramount. (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane is a versatile organosiloxane compound increasingly used in surface modification, microelectronics, and as a coupling agent. The functionality and efficacy of layers derived from this silane are critically dependent on their thickness, often on the nanometer scale. This guide provides an in-depth comparison of spectroscopic ellipsometry for the characterization of these layers against other common techniques, supported by experimental principles and protocols.
The Critical Role of Thickness in Silane Layer Applications
This compound, a member of the organosiloxane family, is prized for its ability to form durable, functional coatings.[1][2] These layers can act as adhesion promoters, hydrophobic barriers, or platforms for further chemical functionalization.[1] In applications such as medical device coatings or microelectronic fabrication, a few nanometers difference in thickness can significantly alter surface energy, biocompatibility, and dielectric properties.[3] Therefore, a measurement technique that is not only accurate and precise but also non-destructive is essential for both research and quality control.
Spectroscopic Ellipsometry: A Premier Choice for Silane Layers
Spectroscopic ellipsometry (SE) has emerged as a powerful, non-contact optical technique for determining the thickness and optical properties of thin films.[4][5] It is particularly well-suited for characterizing amorphous, transparent layers like those formed by this compound on substrates such as silicon wafers or glass.
The Principle of Ellipsometry
Ellipsometry measures the change in the polarization state of light upon reflection from a sample surface.[6][7] A beam of light with a known polarization (typically linear) is directed at the sample, and the polarization of the reflected light (now generally elliptical) is analyzed.[8] This change in polarization is quantified by two parameters: the amplitude ratio, Ψ (Psi), and the phase difference, Δ (Delta).[6]
These parameters are related to the ratio of the reflection coefficients for p-polarized (parallel to the plane of incidence) and s-polarized (perpendicular to the plane of incidence) light. By measuring Ψ and Δ over a range of wavelengths (spectroscopic ellipsometry), a rich dataset is obtained that is highly sensitive to the thickness and refractive index of the film.[9]
Why Ellipsometry Excels for Silane Layers
The primary advantage of ellipsometry for materials like this compound lies in its exceptional sensitivity to ultra-thin films, capable of resolving thicknesses down to the sub-nanometer level.[1][5] Because it is an optical technique, it is non-destructive and can be performed in various environments, including in-situ during deposition.[10] For transparent materials in the visible spectrum, such as this silane, the analysis is often straightforward.
Experimental Protocol: Measuring Thickness with Spectroscopic Ellipsometry
Achieving accurate and reproducible results with ellipsometry requires a systematic approach, from sample preparation to data modeling.
Step-by-Step Measurement Workflow
-
Substrate Characterization: Before depositing the silane layer, it is crucial to measure the bare substrate (e.g., a silicon wafer). This step provides the optical constants (refractive index n and extinction coefficient k) of the substrate, which are essential for the subsequent model of the film-substrate system. Silicon wafers will have a native oxide (SiO2) layer, which must be included in the model.
-
Silane Layer Deposition: Deposit the this compound layer onto the characterized substrate using the desired method (e.g., spin-coating, vapor deposition).
-
Instrument Setup and Alignment:
-
Position the sample on the ellipsometer stage.
-
Adjust the sample height and tilt to ensure the light beam is correctly focused and aligned.
-
Set the angle of incidence. For silicon substrates, an angle near 75° is often optimal as it is close to the Brewster angle, maximizing sensitivity.[7]
-
-
Data Acquisition:
-
Acquire the Ψ and Δ spectra over the desired wavelength range (e.g., 300-1000 nm).
-
To improve accuracy, it is good practice to perform measurements at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
-
Optical Modeling and Data Fitting:
-
This is the most critical part of the analysis. The experimental data is compared to data generated from a theoretical optical model.[1][11]
-
The model typically consists of the substrate (Si), an interface layer (native SiO2), and the silane film.
-
For the this compound layer, which is transparent in the visible range, a Cauchy dispersion model is appropriate to describe its refractive index as a function of wavelength.[12][13][14] The Cauchy equation is an empirical relationship that works well for many dielectric materials.[15]
-
An iterative fitting algorithm adjusts the model parameters (in this case, the silane layer thickness and the Cauchy parameters A, B, C) to minimize the difference between the measured and calculated Ψ and Δ values. The quality of the fit is typically assessed by a low Mean Squared Error (MSE).
-
Caption: Experimental workflow for spectroscopic ellipsometry.
Alternative Techniques for Thickness Measurement
While ellipsometry is a powerful tool, other techniques can also measure thin film thickness.[16] Understanding their principles and limitations is key to choosing the right tool for a specific research question.
Atomic Force Microscopy (AFM)
-
Principle: AFM is a scanning probe microscopy technique that provides a 3D topographical map of a surface with very high resolution. To measure thickness, a sharp scratch is made in the film down to the substrate, and the AFM scans over this step to measure its height.[17]
-
Advantages: Provides direct height measurement, offers very high lateral resolution, and can assess surface roughness.
-
Limitations: It is a destructive technique due to the required scratch.[18] It is also a point measurement and can be slow for mapping larger areas, making it less suitable for high-throughput quality control.[19]
X-ray Reflectivity (XRR)
-
Principle: XRR measures the intensity of X-rays reflected from a surface at grazing angles. Interference between X-rays reflected from the top surface of the film and the film-substrate interface creates oscillations (Kiessig fringes) in the reflectivity curve. The spacing of these fringes is directly related to the film thickness.[10]
-
Advantages: Highly accurate and can also provide information on film density and interface roughness.[20] It does not require an optical model in the same way as ellipsometry.
-
Limitations: Requires a very smooth surface and substrate for accurate results. The technique is more sensitive to electron density contrast than optical constant contrast.[16][19] Some studies have noted systematic differences in thickness values between XRR and SE.[18][20]
Stylus Profilometry
-
Principle: Similar to AFM in that it measures a step height, a stylus profilometer physically drags a sharp diamond tip across the surface. The vertical displacement of the stylus is recorded to generate a surface profile.
-
Advantages: Simple, fast, and provides a direct measurement.[17]
-
Limitations: It is a contact and destructive method that can damage soft polymer or silane films.[17] Its vertical and lateral resolution is significantly lower than that of AFM.
Comparative Analysis
The choice of technique depends on the specific requirements of the measurement, such as the need for non-destructive analysis, the required resolution, and the nature of the sample.
| Feature | Spectroscopic Ellipsometry (SE) | Atomic Force Microscopy (AFM) | X-ray Reflectivity (XRR) | Stylus Profilometry |
| Principle | Change in light polarization | Surface topography mapping | Grazing-angle X-ray interference | Mechanical surface profiling |
| Destructive? | No[1] | Yes (requires scratch) | No[16] | Yes (requires scratch) |
| Typical Range | Å to µm[9][10] | nm to µm | Å to ~200 nm[10] | nm to mm |
| Key Output | Thickness, Optical Constants | Height, Roughness, Morphology | Thickness, Density, Roughness | Step Height, Roughness |
| Strengths | High precision for thin films, non-contact, fast[4] | Direct height measurement, high lateral resolution | High accuracy, sensitive to density | Simplicity, speed |
| Weaknesses | Model-dependent[1], complex data analysis | Destructive, slow for large areas | Requires smooth surfaces, potential sample damage from X-rays | Destructive, lower resolution, can damage soft films |
Studies comparing SE and XRR have sometimes found that SE measures systematically higher film thicknesses, a difference that can be attributed to how each technique defines and measures the interfacial layer between the film and substrate.[16][18][20]
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Safety Operating Guide
Navigating the Disposal of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane (CAS No. 18166-40-0), a specialized organosiloxane used in advanced materials research and development. Adherence to these procedures is critical for ensuring personnel safety and maintaining regulatory compliance.
Hazard Identification and Immediate Safety Precautions
Before handling this compound, it is imperative to understand its hazard profile. According to its Safety Data Sheet (SDS), this compound is classified as causing serious eye irritation.[1][2] It may also cause skin and respiratory system irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is the first line of defense.
Required Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical goggles | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Neoprene or nitrile rubber gloves | Provides a barrier against skin contact.[1] |
| Body Protection | Lab coat or other suitable protective clothing | Prevents incidental skin contact.[1] |
| Respiratory Protection | NIOSH-certified organic vapor respirator | Recommended where inhalation of vapors may occur.[1] |
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4][5] An emergency eye wash fountain and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[5][6]
Waste Characterization and Segregation: The First Step in Proper Disposal
Proper disposal begins with accurate waste characterization. This compound waste should be considered hazardous unless determined otherwise by a formal hazardous waste determination process as outlined by the Environmental Protection Agency (EPA).[7][8]
Key Principles of Segregation:
-
Do not mix with other waste streams: This chemical should be collected in a dedicated, properly labeled waste container. Mixing with incompatible materials can lead to dangerous chemical reactions.
-
Avoid incompatibilities: Keep this compound away from oxidizing agents, peroxides, moisture, and water, as these can cause reactions.[2][3][4][6]
Step-by-Step Disposal Protocol for this compound
This protocol is designed for small quantities of waste typically generated in a laboratory setting. For larger quantities, consult your institution's Environmental Health and Safety (EHS) department.
Materials Required:
-
Designated hazardous waste container (chemically resistant, with a secure lid)
-
Absorbent, non-reactive material (e.g., vermiculite, sand, or commercial sorbent pads)
-
Hazardous waste labels
-
Personal Protective Equipment (as specified in Table 1)
Procedure:
-
Container Preparation:
-
Select a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name: "this compound," and the associated hazards (e.g., "Irritant").
-
-
Waste Collection:
-
Liquid Waste: Carefully pour the liquid waste directly into the designated hazardous waste container. Avoid splashing.
-
Contaminated Solids: Place any contaminated materials, such as pipette tips, wipes, or gloves, into the same container.
-
Spill Residue: In the event of a small spill, contain it with a non-combustible absorbent material.[3][4][5] Sweep or shovel the absorbed material into the hazardous waste container.[3][4][5]
-
-
Container Management:
-
Keep the waste container securely closed when not in use.[9]
-
Store the container in a designated satellite accumulation area (SAA) or central accumulation area (CAA), in accordance with your facility's procedures and EPA regulations.[9]
-
Ensure the storage area is well-ventilated and away from heat or ignition sources.[3][5]
-
-
Final Disposal:
Emergency Procedures in Case of a Spill or Exposure
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1] Seek medical advice if irritation develops.[1]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical advice.[2]
-
Large Spills: Evacuate the area and prevent entry.[4][5] Notify your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
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- Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
- This compound | C12H28O4Si3 | CID 16051442.
- (3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane 95 69861-02-5.
- AIR LIQUIDE - Safety Data Sheet FOR - Silane.
- SAFE USE, STORAGE AND HANDLING OF SILANE AND SILANE MIXTURE - Gas Industries Association.
- Silane Safety | SESHA.
- METHACRYLOXYPROPYLTRIM... (2015, January 12).
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Navigating the Safe Handling of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane: A Guide for Laboratory Professionals
For the innovative researcher, the integrity of your work and the safety of your laboratory are paramount. This guide provides essential, field-tested protocols for the safe handling, storage, and disposal of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane (CAS No. 18166-40-0), an organosiloxane compound. Adherence to these procedures is critical for mitigating risks and ensuring a secure research environment.
Understanding the Hazard Profile
This compound is classified as a substance that causes serious eye irritation.[1] While comprehensive toxicological data is limited, it may also cause skin and respiratory system irritation.[1] The primary routes of exposure are through eye and skin contact, and inhalation of vapor or mist.[1] Therefore, a robust safety plan must focus on preventing these exposures.
Core Safety Directives: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE is contingent on the specific laboratory procedure being performed.
Foundational PPE Requirements
At a minimum, the following PPE must be worn when in the vicinity of this compound:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and vapors that can cause serious eye irritation.[1] Contact lenses should not be worn as they can trap the chemical against the eye.[1] |
| Hand Protection | Neoprene or nitrile rubber gloves | Provides a chemical barrier to prevent skin contact and potential irritation.[1] |
| Body Protection | Laboratory coat or suitable protective clothing | Shields the skin from accidental spills and splashes.[1] |
Task-Specific PPE Enhancements
For procedures with a higher risk of exposure, such as open transfers, heating, or aerosol generation, the following additional PPE is required:
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-certified organic vapor (black cartridge) respirator | Necessary when there is a risk of inhaling vapors or mists, especially in areas with inadequate ventilation.[1] |
| Face Protection | Face shield (worn over chemical goggles) | Offers an additional layer of protection for the entire face from splashes during high-volume or vigorous handling. |
Engineering Controls and Laboratory Setup
Your primary line of defense is to minimize exposure at the source through proper engineering controls.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to provide local exhaust.[1]
-
Emergency Equipment: An emergency eye wash fountain and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[1]
Procedural Guidance: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the chemical in its original, tightly sealed container in a cool, dark, and well-ventilated area.[1] The recommended storage temperature is between 0-5°C.[1]
-
Segregation: Store away from incompatible materials such as oxidizing agents and peroxides, as well as sources of heat, sparks, and open flames.[1]
Handling and Use
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the chemical fume hood is functioning properly.
-
Aliquotting: When transferring the liquid, do so carefully to avoid splashing. Use appropriate tools such as a pipette with a compatible tip.
-
Heating: If the protocol requires heating, do so with extreme caution in a well-ventilated area, as irritating fumes and organic acid vapors may be generated.[1]
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with mild soap and water.[1] Contaminated clothing should be removed and laundered before reuse.[1]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate unnecessary personnel.
-
Contain: For small spills, contain the liquid with dikes or absorbent materials to prevent it from entering sewers or waterways.[1]
-
Absorb: Use an inert absorbent material to clean up the spill.[1]
-
Collect: Carefully sweep or shovel the absorbent material into a suitable, labeled container for disposal.[1]
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect all waste in a clearly labeled, sealed container.
-
Disposal Method: The recommended method of disposal is incineration.[1]
-
Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it into the sewer system.[1]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE.
Conclusion
The responsible and informed handling of this compound is a cornerstone of laboratory safety and scientific integrity. By integrating these protocols into your standard operating procedures, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
-
Gelest, Inc. (2015, December 2). Safety Data Sheet: this compound, 95%. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
